Levonordefrin
Descripción
Levonordefrin acts as a topical nasal decongestant and vasoconstrictor, most often used in dentistry.
This compound is the levoisomer of nordefrin, a synthetic catecholamine and norepinephrine derivative with sympathomimetic and antihypertensive effects. This compound's antihypertensive effect is exerted through activation of alpha 2-adrenergic receptors in the cardiovascular control center of the CNS thereby suppressing the sympathetic output from the brain and subsequently lowering blood pressure. This compound binds to and activates peripheral alpha 2- adrenergic receptors, thereby causing vasoconstriction.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1960.
See also: this compound Hydrochloride (active moiety of); this compound; Mepivacaine Hydrochloride (component of) ... View More ...
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-[(1R,2S)-2-amino-1-hydroxypropyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,9,11-13H,10H2,1H3/t5-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFQWZLICWMTKF-CDUCUWFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=C(C=C1)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046349 | |
| Record name | Levonordefrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Levonordefrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015652 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
829-74-3, 74812-63-8 | |
| Record name | Levonordefrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=829-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levonordefrin [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000829743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nordefrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074812638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levonordefrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06707 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | levonordefrin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757084 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Levonordefrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVONORDEFRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V008L6478D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NORDEFRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R81X549E70 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Levonordefrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015652 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Structure and Stereoisomerism of Levonordefrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levonordefrin, a synthetic sympathomimetic amine, serves as a crucial vasoconstrictor in dental local anesthetic solutions. Chemically, it is the levo-isomer of nordefrin and a derivative of norepinephrine. Its primary function is to prolong the duration of anesthesia and reduce localized bleeding during dental procedures by constricting blood vessels at the site of administration.[1] This technical guide provides a comprehensive investigation into the molecular structure, stereoisomerism, and physicochemical properties of this compound, supplemented with detailed experimental protocols and visualizations to aid researchers and drug development professionals in their understanding and application of this compound.
Molecular Structure
The molecular formula of this compound is C₉H₁₃NO₃. Its structure consists of a catechol ring (a benzene ring with two adjacent hydroxyl groups) substituted with an amino propanol side chain.
IUPAC Name: 4-[(1R,2S)-2-amino-1-hydroxypropyl]benzene-1,2-diol
Synonyms: (-)-α-(1-Aminoethyl)-3,4-dihydroxybenzyl alcohol, Corbadrine, Neo-Cobefrin
The presence of hydroxyl and amine functional groups contributes to its physicochemical properties and biological activity.
Stereoisomerism
This compound is a chiral molecule with two stereocenters, leading to the possibility of four stereoisomers. The specific stereoisomer used clinically is the (1R,2S) configuration. This precise spatial arrangement of atoms is crucial for its selective interaction with adrenergic receptors and its pharmacological effect. The other stereoisomers do not exhibit the same desired clinical activity.
The stereochemistry of this compound is critical to its pharmacological activity, with the (1R, 2S) isomer demonstrating the most potent vasoconstrictive effects.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for formulation development, analytical method development, and understanding its behavior in biological systems.
| Property | Value | Reference |
| Molecular Weight | 183.20 g/mol | |
| Physical Description | White or buff-colored crystalline solid | |
| Melting Point | Not explicitly available in search results | |
| pKa (Strongest Acidic) | 9.63 | |
| pKa (Strongest Basic) | 8.96 | |
| Water Solubility | Practically insoluble in water; freely soluble in aqueous solutions of mineral acids | |
| LogP | -0.77 |
Pharmacodynamics and Mechanism of Action
This compound primarily acts as an agonist at α2-adrenergic receptors, and to a lesser extent, at α1-adrenergic receptors. Its vasoconstrictive effect is mediated through the activation of these receptors on vascular smooth muscle. This leads to a localized reduction in blood flow, which in turn slows the systemic absorption of the co-administered local anesthetic, prolonging its duration of action and reducing the risk of systemic toxicity.
Signaling Pathway of this compound at the α2-Adrenergic Receptor
The binding of this compound to the α2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that results in the physiological response of vasoconstriction.
Experimental Protocols
Stereoselective Synthesis of (1R,2S)-(-)-Levonordefrin
While a specific detailed protocol for the industrial synthesis of this compound is proprietary, a general approach for the stereoselective synthesis of related compounds involves the use of chiral catalysts or resolving agents. One potential biocatalytic approach for a similar compound, (1R, 2S)-norephedrine, involves a two-step enzymatic process. This can be adapted for this compound by using the appropriately substituted starting materials.
Step 1: Enantioselective formation of a chiral intermediate
This step would involve the conversion of a prochiral ketone precursor of this compound into a chiral alcohol using a stereoselective reducing agent or an enzyme such as a ketoreductase.
Step 2: Introduction of the amino group with retention of stereochemistry
The chiral alcohol is then converted to the corresponding amine with the desired (1R,2S) stereochemistry. This can be achieved through methods like a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or through enzymatic transamination.
Purification by Recrystallization
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Suitable solvent (e.g., an alcohol/water mixture, to be determined empirically)
-
Heating mantle with magnetic stirrer
-
Erlenmeyer flask
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen solvent at an elevated temperature with stirring until fully dissolved.
-
Slowly cool the solution to room temperature without disturbance to allow for the formation of large crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of nordefrin.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD).
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for the specific column and system.
Procedure:
-
Prepare a standard solution of racemic nordefrin and a sample solution of the synthesized this compound in the mobile phase.
-
Set the HPLC system parameters (flow rate, column temperature, and UV detection wavelength).
-
Inject the standard and sample solutions onto the chiral column.
-
Monitor the separation of the enantiomers and determine the retention times for each.
-
Calculate the enantiomeric excess (e.e.) of the synthesized this compound.
Experimental Workflows (Visualized with Graphviz)
Workflow for Chiral Purity Analysis of this compound
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the catechol ring, the protons of the propanol side chain, and the methyl group. The coupling patterns would provide information about the connectivity of the atoms.
Predicted ¹³C NMR Spectral Data: The carbon NMR spectrum would show signals for each of the nine unique carbon atoms in the molecule, including the aromatic carbons of the catechol ring and the aliphatic carbons of the side chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the key functional groups present in the this compound molecule.
Expected Characteristic Peaks:
-
O-H stretch (phenolic): Broad band around 3300-3500 cm⁻¹
-
O-H stretch (alcoholic): Included in the broad phenolic O-H band
-
N-H stretch (amine): Around 3300-3400 cm⁻¹
-
C-H stretch (aromatic): Above 3000 cm⁻¹
-
C-H stretch (aliphatic): Below 3000 cm⁻¹
-
C=C stretch (aromatic): Around 1500-1600 cm⁻¹
-
C-O stretch (phenolic and alcoholic): Around 1000-1250 cm⁻¹
-
C-N stretch (amine): Around 1000-1200 cm⁻¹
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.
Expected Fragmentation Pattern: Upon ionization, the molecular ion peak [M]⁺ would be observed at m/z 183. Common fragmentation pathways would likely involve the cleavage of the C-C bond between the hydroxyl-bearing carbon and the amine-bearing carbon of the side chain, as well as the loss of water from the molecular ion.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, stereoisomerism, and physicochemical properties of this compound. The inclusion of signaling pathway diagrams, experimental workflows, and discussions on spectroscopic analysis is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for their work with this important pharmaceutical compound. Further research to obtain and publish detailed experimental spectroscopic data and specific synthesis protocols would be of great benefit to the scientific community.
References
In-Depth Pharmacological Profile of Levonordefrin at Alpha-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levonordefrin, also known as corbadrine or (-)-α-methylnorepinephrine, is a synthetic catecholamine that functions as a sympathomimetic amine. It is structurally related to the endogenous neurotransmitter norepinephrine. Clinically, this compound is primarily utilized as a vasoconstrictor in dental local anesthetic solutions to decrease blood flow, reduce systemic absorption of the anesthetic, and prolong its duration of action.[1] While it is established that this compound exerts its effects through interaction with adrenergic receptors, a detailed, comparative pharmacological profile at the specific alpha-1 (α1) and alpha-2 (α2) adrenergic receptor subtypes is crucial for a comprehensive understanding of its mechanism of action and for guiding further drug development. This technical guide provides a detailed overview of the pharmacological properties of this compound at these receptor subtypes, including available quantitative data, detailed experimental protocols for its characterization, and visual representations of relevant signaling pathways and workflows.
This compound is recognized as a non-selective agonist at both α1- and α2-adrenergic receptors, with a reported preferential activity at the α2-adrenergic receptor subtype.[2]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50/IC50) of this compound at alpha-adrenergic receptor subtypes. It is important to note that comprehensive, directly comparative studies of this compound across all alpha-1 and alpha-2 subtypes are limited in the publicly available literature. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions under which they were generated.
Table 1: Binding Affinity (Ki) of this compound at Alpha-Adrenergic Receptor Subtypes
| Receptor Subtype | Ligand | Ki (nM) | Species/Tissue/Cell Line | Radioligand | Reference |
| α1-Adrenergic | |||||
| α1A | This compound | Data Not Available | - | - | - |
| α1B | This compound | Data Not Available | - | - | - |
| α1D | This compound | Data Not Available | - | - | - |
| α2-Adrenergic | |||||
| α2A | This compound | Data Not Available | - | - | - |
| α2B | This compound | Data Not Available | - | - | - |
| α2C | This compound | Data Not Available | - | - | - |
Table 2: Functional Potency (EC50/IC50) of this compound at Alpha-Adrenergic Receptor Subtypes
| Receptor Subtype | Assay Type | Parameter | EC50/IC50 (nM) | Species/Tissue/Cell Line | Reference |
| α1-Adrenergic | |||||
| α1A | Calcium Mobilization | EC50 | Data Not Available | - | - |
| α1B | Calcium Mobilization | EC50 | Data Not Available | - | - |
| α1D | Calcium Mobilization | EC50 | Data Not Available | - | - |
| α2-Adrenergic | |||||
| α2A | cAMP Inhibition | IC50 | Data Not Available | - | - |
| α2B | cAMP Inhibition | IC50 | Data Not Available | - | - |
| α2C | cAMP Inhibition | IC50 | Data Not Available | - | - |
Note: The absence of specific Ki and EC50/IC50 values in the tables highlights a significant gap in the publicly accessible research literature. While this compound is known to be an alpha-adrenergic agonist, detailed subtype-specific quantitative data from head-to-head comparative studies appears to be limited.
Signaling Pathways
Activation of alpha-adrenergic receptors by an agonist like this compound initiates distinct intracellular signaling cascades.
Alpha-1 Adrenergic Receptor Signaling
Alpha-1 adrenergic receptors are coupled to Gq/11 proteins. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately resulting in a physiological response, such as smooth muscle contraction.
Alpha-2 Adrenergic Receptor Signaling
Alpha-2 adrenergic receptors are coupled to Gi/o proteins. When an agonist such as this compound binds to the α2-receptor, the activated Gi protein inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Lower levels of cAMP result in reduced activation of protein kinase A (PKA). The decrease in PKA activity alters the phosphorylation state of various cellular proteins, leading to the physiological effects associated with α2-receptor activation, such as the inhibition of neurotransmitter release from presynaptic terminals.
Experimental Protocols
The pharmacological profiling of this compound at alpha-adrenergic receptors involves a series of in vitro assays to determine its binding affinity and functional activity.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of this compound for a specific receptor subtype by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for α1 and α2-adrenergic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human α1 or α2-adrenergic receptor subtype (e.g., HEK293 or CHO cells).
-
Radioligand:
-
For α1-subtypes: [³H]-Prazosin
-
For α2-subtypes: [³H]-Rauwolscine or [³H]-Yohimbine
-
-
This compound (unlabeled competitor).
-
Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., phentolamine for α-receptors).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled antagonist), and competitive binding (radioligand + varying concentrations of this compound).
-
Incubation: To each well, add the cell membrane preparation, the appropriate radioligand at a concentration near its Kd, and either buffer, unlabeled antagonist, or this compound. Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Two alpha(2)-adrenergic receptor subtypes, alpha(2A) and alpha(2C), inhibit transmitter release in the brain of gene-targeted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenoceptors mediating the cardiovascular and metabolic effects of alpha-methylnoradrenaline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Mechanism of Action of Levonordefrin as a Vasoconstrictor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levonordefrin (also known as corbadrine or Neo-Cobefrin®) is a synthetic sympathomimetic amine widely utilized as a vasoconstrictor in dental local anesthetic formulations. Its primary function is to decrease local blood flow, thereby reducing the systemic absorption of the local anesthetic agent and prolonging its duration of action at the nerve fiber. This guide provides a comprehensive examination of the molecular and cellular mechanisms underpinning this compound's vasoconstrictive properties. It details the specific adrenergic receptor interactions, downstream signal transduction cascades, and the physiological response of vascular smooth muscle. This document also outlines the key experimental protocols used to characterize such compounds and presents available comparative quantitative data to contextualize this compound's potency and efficacy.
Introduction
The clinical efficacy of local anesthetics is significantly enhanced by the co-administration of a vasoconstrictor. By constricting local blood vessels, these agents localize the anesthetic at the site of injection for a longer period, leading to a more profound and durable anesthetic effect. This compound is a commonly used vasoconstrictor, often combined with mepivacaine.[1] Understanding its precise mechanism of action is critical for optimizing its clinical use, anticipating potential drug interactions, and guiding the development of novel vasoconstrictor agents. This guide will delve into the pharmacological basis of this compound's effects, from receptor binding to the physiological response of vasoconstriction.
Adrenergic Receptor Binding and Selectivity
This compound exerts its vasoconstrictor effect by acting as an agonist at adrenergic receptors on vascular smooth muscle cells.[2][3][4] These G-protein coupled receptors are the primary targets for endogenous catecholamines like epinephrine and norepinephrine.
This compound exhibits a mixed but predominantly alpha-adrenergic agonist profile. It has a significantly higher affinity for α-adrenergic receptors compared to β-adrenergic receptors.[3] Specifically, it has been identified as an agonist for both α1 and α2-adrenergic receptors. This receptor selectivity profile distinguishes it from epinephrine, which is a potent agonist at both α and β receptors. The reduced β-adrenergic activity of this compound results in fewer cardiac stimulatory effects compared to epinephrine.
Signal Transduction Pathways
The binding of this compound to α1 and α2-adrenergic receptors initiates distinct intracellular signaling cascades that converge to induce vascular smooth muscle contraction.
α1-Adrenergic Receptor Signaling (Gq-Protein Coupled Pathway)
The α1-adrenergic receptors are coupled to the Gq class of heterotrimeric G-proteins. The activation of this pathway by this compound leads to vasoconstriction through the following steps:
-
Gq-Protein Activation: Binding of this compound to the α1-receptor induces a conformational change, leading to the activation of the associated Gq-protein.
-
Phospholipase C (PLC) Activation: The activated α-subunit of the Gq-protein stimulates the membrane-bound enzyme, phospholipase C.
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C, which phosphorylates various target proteins involved in smooth muscle contraction.
-
Muscle Contraction: The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.
α2-Adrenergic Receptor Signaling (Gi-Protein Coupled Pathway)
The α2-adrenergic receptors are coupled to the Gi class of heterotrimeric G-proteins. Their activation by this compound contributes to vasoconstriction through a distinct mechanism:
-
Gi-Protein Activation: this compound binding to the α2-receptor activates the associated Gi-protein.
-
Adenylyl Cyclase Inhibition: The activated α-subunit of the Gi-protein inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
-
Reduced PKA Activity: Lower levels of cAMP result in decreased activity of Protein Kinase A (PKA). PKA normally phosphorylates and inactivates MLCK, and also promotes Ca2+ sequestration.
-
Enhanced Muscle Contraction: By reducing the inhibitory effect of the cAMP-PKA pathway on MLCK, the contractile response initiated by the α1-receptor pathway is potentiated.
Quantitative Data
Specific receptor binding affinities (Ki) and functional potencies (EC50) for this compound at adrenergic receptor subtypes are not widely available in the public domain literature. However, comparative data provides insight into its pharmacological profile relative to other common vasoconstrictors.
Table 1: Comparative Potency of Adrenergic Vasoconstrictors
| Vasoconstrictor | Relative Potency (Epinephrine = 100%) | Primary Receptor Targets |
| Epinephrine | 100% | α1, α2, β1, β2 |
| This compound | ~15% (1/6th to 1/7th as potent) | α1, α2 > β |
| Norepinephrine | ~25% (1/4th as potent) | α1, α2, β1 |
Table 2: Clinical Concentrations of Vasoconstrictors in Dental Anesthetics
| Vasoconstrictor | Common Concentration |
| Epinephrine | 1:100,000 or 1:200,000 |
| This compound | 1:20,000 |
Note: The higher concentration of this compound used clinically is intended to compensate for its lower intrinsic potency compared to epinephrine.
Experimental Protocols
The characterization of a vasoconstrictor's mechanism of action relies on a combination of in vitro and in vivo experimental models.
Radioligand Binding Assays
These assays are the gold standard for determining the affinity of a ligand for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for α1 and α2-adrenergic receptor subtypes.
-
Methodology:
-
Membrane Preparation: Isolation of cell membranes from tissues or cell lines endogenously or recombinantly expressing the adrenergic receptor subtype of interest.
-
Competitive Binding: Incubation of the membrane preparation with a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [3H]-prazosin for α1 receptors, [3H]-yohimbine for α2 receptors) in the presence of increasing concentrations of unlabeled this compound.
-
Separation: Rapid filtration of the incubation mixture to separate receptor-bound from free radioligand.
-
Quantification: Measurement of the radioactivity retained on the filter using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
In Vitro Vascular Smooth Muscle Contraction Assay
This functional assay measures the ability of a compound to induce contraction in isolated blood vessels or cultured smooth muscle cells.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound-induced vasoconstriction.
-
Methodology (Isolated Tissue Bath):
-
Tissue Preparation: Isolation of a blood vessel (e.g., rat thoracic aorta) and cutting it into rings.
-
Mounting: Mounting the vascular rings in an organ bath containing a physiological salt solution, aerated with carbogen, and maintained at 37°C. The rings are connected to an isometric force transducer.
-
Equilibration: Allowing the tissue to equilibrate under a resting tension.
-
Cumulative Concentration-Response Curve: Adding increasing concentrations of this compound to the organ bath and recording the contractile response until a maximal effect is achieved.
-
Data Analysis: Plotting the contractile response against the logarithm of the this compound concentration to determine the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal response).
-
References
- 1. A comparative review of epinephrine and phenylephrine as vasoconstrictors in dental anesthesia: exploring the factors behind epinephrine's prevalence in the US - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative and qualitative analysis of the pressor effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Misconceptions Related to the Appropriate Use of Vasoconstrictors for Local Dental Anesthesia | Updates in Clinical Dentistry [cdeworld.com]
- 4. This compound | C9H13NO3 | CID 164739 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Levonordefrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical synthesis and purification pathways for Levonordefrin, a sympathomimetic amine utilized as a vasoconstrictor in local anesthetic solutions. The document details the most plausible synthetic routes, purification methodologies, and includes experimental protocols and quantitative data presented for comparative analysis.
Introduction
This compound, chemically known as (-)-α-(1-Aminoethyl)-3,4-dihydroxybenzyl alcohol or (1R,2S)-(-)-Nordefrin, is the levorotatory stereoisomer of nordefrin. Its vasoconstrictive properties, mediated through agonist activity at α-adrenergic receptors, make it a crucial component in dental and medical procedures requiring localized anesthesia with prolonged duration. The stereospecificity of this compound is critical to its pharmacological activity and safety profile, necessitating a robust and well-controlled manufacturing process that ensures high chemical and enantiomeric purity.
This guide explores the prevalent chemical synthesis strategies, focusing on the stereoselective reduction of an α-aminoketone precursor, and details the purification process centered around chiral resolution via diastereomeric salt crystallization.
Chemical Synthesis Pathways
The most industrially viable synthetic route to this compound commences with a protected catechol derivative, proceeds through the formation of a racemic α-aminoketone, followed by a critical stereoselective reduction and subsequent deprotection. An alternative, though less common, approach involves the direct asymmetric synthesis from a prochiral ketone.
Pathway 1: Synthesis via Stereoselective Reduction of a Racemic α-Aminoketone
This pathway is often favored due to the relative accessibility of starting materials and the robustness of the chemical transformations involved. The key steps include:
-
Protection of the Catechol Moiety: The hydroxyl groups of a suitable catechol starting material, such as 3,4-dihydroxypropiophenone, are protected to prevent unwanted side reactions in subsequent steps. Common protecting groups include benzyl ethers or acetonides due to their stability and ease of removal.
-
α-Bromination: The protected propiophenone is then brominated at the α-position to yield an α-bromoketone.
-
Amination: The α-bromoketone is subsequently reacted with an amine source, typically ammonia or a protected amine, to introduce the amino group, forming the racemic α-aminoketone.
-
Stereoselective Reduction: This is the most critical step for establishing the desired stereochemistry. The racemic α-aminoketone is reduced to the corresponding amino alcohol. This can be achieved through catalytic hydrogenation using a chiral catalyst or with chiral reducing agents to favor the formation of the (1R, 2S)-erythro diastereomer.
-
Deprotection: The protecting groups on the catechol hydroxyls are removed to yield racemic nordefrin.
The following diagram illustrates this synthetic workflow:
Figure 1. Synthetic pathway to racemic nordefrin.
Purification Pathway: Chiral Resolution
Obtaining the desired (1R,2S)-(-)-nordefrin (this compound) from the racemic mixture requires a highly efficient purification process. The most common and scalable method is chiral resolution through the formation of diastereomeric salts.
-
Diastereomeric Salt Formation: The racemic nordefrin is reacted with a single enantiomer of a chiral resolving agent, typically a chiral carboxylic acid such as D-(-)-tartaric acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility.
-
Fractional Crystallization: The diastereomeric salt mixture is subjected to fractional crystallization. Due to their different solubilities in a chosen solvent system (e.g., methanol/water), one diastereomer will preferentially crystallize out of the solution. The less soluble salt, in this case, the D-(-)-tartrate salt of (1R,2S)-nordefrin, is isolated by filtration.
-
Liberation of the Free Base: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the enantiomerically pure free base, this compound.
-
Recrystallization: A final recrystallization step of the free base is often performed to achieve the desired high level of purity.
The purification workflow is depicted below:
Figure 2. Purification of this compound via chiral resolution.
Quantitative Data
The following tables summarize typical quantitative data for the synthesis and purification of this compound. These values are representative and can vary based on specific reaction conditions and scale.
Table 1: Synthesis Step Yields
| Step | Transformation | Typical Yield (%) |
| 1 | Protection of 3,4-dihydroxypropiophenone | 90 - 95 |
| 2 | α-Bromination | 85 - 90 |
| 3 | Amination | 70 - 80 |
| 4 | Stereoselective Reduction | 80 - 90 |
| 5 | Deprotection | 90 - 95 |
| Overall | - | 45 - 60 |
Table 2: Purification Efficiency
| Step | Parameter | Typical Value |
| Chiral Resolution | Diastereomeric Salt Yield | 40 - 45 (based on racemate) |
| Enantiomeric Excess (after resolution) | > 99% | |
| Recrystallization | Final Purity (HPLC) | > 99.5% |
Experimental Protocols
Synthesis of Racemic Nordefrin
Step 1: Protection of 3,4-Dihydroxypropiophenone
-
To a solution of 3,4-dihydroxypropiophenone (1 mole) in acetone is added potassium carbonate (2.5 moles) and benzyl bromide (2.2 moles).
-
The mixture is refluxed for 24 hours.
-
After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure.
-
The residue is recrystallized from ethanol to yield 3,4-dibenzyloxypropiophenone.
Step 2: α-Bromination
-
3,4-Dibenzyloxypropiophenone (1 mole) is dissolved in a suitable solvent such as chloroform or acetic acid.
-
A solution of bromine (1 mole) in the same solvent is added dropwise at room temperature with stirring.
-
The reaction is stirred for 2-4 hours until completion (monitored by TLC).
-
The solvent is removed under reduced pressure, and the crude 2-bromo-3',4'-dibenzyloxypropiophenone is used in the next step without further purification.
Step 3: Amination
-
The crude α-bromoketone (1 mole) is dissolved in a suitable solvent like tetrahydrofuran (THF).
-
The solution is added to a solution of aqueous ammonia (excess) and stirred at room temperature for 24 hours.
-
The organic solvent is removed, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over sodium sulfate and concentrated to give the racemic α-aminoketone.
Step 4 & 5: Stereoselective Reduction and Deprotection (Catalytic Hydrogenation)
-
The protected racemic α-aminoketone (1 mole) is dissolved in methanol.
-
A chiral catalyst, such as a rhodium-based catalyst with a chiral phosphine ligand (e.g., (R,R)-DIOP), is added under an inert atmosphere.
-
The mixture is hydrogenated in a Parr apparatus at a pressure of 50-100 psi and a temperature of 25-50°C for 24-48 hours.
-
The catalyst is filtered off, and the solvent is evaporated.
-
The resulting protected amino alcohol is then deprotected by catalytic hydrogenation using Palladium on carbon (Pd/C) in methanol under hydrogen atmosphere to yield racemic nordefrin.
Purification of this compound by Chiral Resolution
Step 1: Diastereomeric Salt Formation and Crystallization
-
Racemic nordefrin (1 mole) is dissolved in a minimal amount of hot methanol.
-
A solution of D-(-)-tartaric acid (0.5 moles) in hot methanol is added to the nordefrin solution.
-
The mixture is allowed to cool slowly to room temperature and then cooled further in an ice bath to induce crystallization.
-
The precipitated crystals of (1R,2S)-nordefrin-D-tartrate are collected by filtration and washed with cold methanol.
Step 2: Liberation of this compound
-
The collected diastereomeric salt is suspended in water.
-
A solution of sodium hydroxide is added dropwise with stirring until the pH reaches 10-11, causing the free base to precipitate.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.
Step 3: Recrystallization
-
The crude this compound is recrystallized from a suitable solvent system, such as ethanol/water, to achieve high purity.
Conclusion
The synthesis and purification of this compound are multi-step processes that require careful control of reaction conditions, particularly during the stereoselective reduction and chiral resolution steps, to ensure the production of a final active pharmaceutical ingredient with high chemical and enantiomeric purity. The pathway described, involving the resolution of a racemic intermediate, represents a robust and scalable method for the industrial production of this important vasoconstrictor. Further research into novel chiral catalysts and resolution agents may lead to more efficient and economical manufacturing processes in the future.
Exploring the Metabolic Pathways of Levonordefrin in Hepatic Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levonordefrin, a synthetic catecholamine utilized as a vasoconstrictor in local anesthetic formulations, undergoes metabolic transformation primarily in the liver. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides a comprehensive overview of the probable metabolic pathways of this compound in hepatic microsomes, based on its chemical structure and the known metabolism of similar catecholaminergic compounds. Detailed experimental protocols are presented to enable researchers to investigate these pathways, identify metabolites, and characterize the enzymes involved. This guide serves as a foundational resource for scientists engaged in the preclinical development and regulatory assessment of drugs containing this compound.
Introduction
This compound, (-)-α-(1-Aminoethyl)-3,4-dihydroxybenzyl alcohol, is a sympathomimetic amine that acts as an agonist at α-adrenergic receptors, leading to vasoconstriction. This property makes it a valuable component in dental anesthetics, as it localizes the anesthetic agent and prolongs its duration of action. The liver is the principal site of metabolism for many xenobiotics, including this compound. In vitro studies using human liver microsomes are a cornerstone of drug metabolism research, providing critical insights into metabolic stability, metabolite identification, and the enzymes responsible for biotransformation.[1][2]
While specific metabolic data for this compound is not extensively published, its catechol structure strongly suggests metabolism via pathways common to other catecholamines like dopamine, epinephrine, and norepinephrine.[3] The primary metabolic enzymes involved are expected to be Catechol-O-methyltransferase (COMT), followed by Phase II conjugation enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[4][5] Cytochrome P450 (CYP) enzymes may also play a role in oxidative metabolism, although this is generally a minor pathway for catecholamines.
This guide outlines the predicted metabolic pathways of this compound and provides detailed experimental protocols for their investigation using human hepatic microsomes.
Predicted Metabolic Pathways of this compound
Based on its chemical structure, this compound is likely to undergo the following metabolic transformations in hepatic microsomes:
-
Phase I Metabolism (O-Methylation): The primary and most probable initial metabolic step is the O-methylation of one of the catechol hydroxyl groups, catalyzed by Catechol-O-methyltransferase (COMT). This reaction uses S-adenosyl-L-methionine (SAM) as a methyl donor and results in the formation of 3-O-methylthis compound or 4-O-methylthis compound.
-
Phase II Metabolism (Conjugation):
-
Glucuronidation: The hydroxyl groups of this compound and its O-methylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the molecule, facilitating its excretion.
-
Sulfation: The hydroxyl groups can also undergo sulfation by sulfotransferases (SULTs), another major Phase II metabolic pathway that enhances hydrophilicity.
-
Mandatory Visualization: Predicted Metabolic Pathway of this compound
Caption: Predicted metabolic pathway of this compound.
Experimental Protocols
The following protocols provide a framework for the in vitro investigation of this compound metabolism in human liver microsomes.
Materials and Reagents
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
S-Adenosyl-L-methionine (SAM)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
3'-Phosphoadenosine-5'-phosphosulfate (PAPS)
-
Alamethicin
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN)
-
Formic acid
-
Internal standard (e.g., a structurally similar compound not present in the incubation)
-
Control compounds (e.g., known substrates for COMT, UGTs, SULTs, and CYPs)
Incubation for Metabolite Identification
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation should be less than 1%.
-
In a microcentrifuge tube, combine potassium phosphate buffer (100 mM, pH 7.4), MgCl₂ (3 mM), and pooled human liver microsomes (final protein concentration 0.5-1.0 mg/mL).
-
For Phase II reactions, include the respective cofactors: SAM (for methylation), UDPGA (for glucuronidation, with alamethicin as a permeabilizing agent), and PAPS (for sulfation).
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound to the pre-incubated mixture to initiate the metabolic reaction. For CYP-mediated metabolism, add the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Vortex the mixture and centrifuge to precipitate the proteins. Transfer the supernatant to a new tube for analysis.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify potential metabolites.
Enzyme Kinetics (Determination of Kₘ and Vₘₐₓ)
-
Incubation Setup: Prepare a series of incubations with varying concentrations of this compound (e.g., 0.1 to 100 µM).
-
Reaction Conditions: Follow the incubation procedure described in section 3.2, ensuring that the reaction time and microsomal protein concentration are in the linear range of metabolite formation.
-
Quantification: Quantify the formation of the primary metabolite(s) at each substrate concentration using a validated LC-MS/MS method with a standard curve.
-
Data Analysis: Plot the rate of metabolite formation (V) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation to determine the Kₘ (substrate concentration at half-maximal velocity) and Vₘₐₓ (maximum reaction velocity).
Reaction Phenotyping (Identification of Involved Enzymes)
-
Chemical Inhibition:
-
Perform incubations of this compound in the presence and absence of selective chemical inhibitors for different enzyme families (e.g., a COMT inhibitor, specific UGT inhibitors, and specific CYP inhibitors).
-
Compare the rate of metabolite formation with and without the inhibitor to determine the contribution of the inhibited enzyme.
-
-
Recombinant Enzymes:
-
Incubate this compound with a panel of commercially available recombinant human enzymes (e.g., various CYP and UGT isoforms) to identify the specific isoforms responsible for its metabolism.
-
Mandatory Visualization: Experimental Workflow for In Vitro Metabolism Study
Caption: General workflow for an in vitro metabolism study.
Data Presentation
Quantitative data from the experimental protocols should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Time (min) | This compound Remaining (%) |
| 0 | 100 |
| 5 | |
| 15 | |
| 30 | |
| 60 | |
| t₁/₂ (min) | |
| Intrinsic Clearance (µL/min/mg protein) |
Table 2: Enzyme Kinetics of this compound Metabolite Formation
| Metabolite | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) | Intrinsic Clearance (Vₘₐₓ/Kₘ) (µL/min/mg protein) |
| 3-O-Methylthis compound | |||
| This compound-Glucuronide | |||
| This compound-Sulfate |
Table 3: Effect of Inhibitors on this compound Metabolism
| Inhibitor | Target Enzyme | Concentration (µM) | % Inhibition of Metabolite Formation |
| [COMT Inhibitor] | COMT | ||
| [UGT Inhibitor 1] | [UGT Isoform] | ||
| [UGT Inhibitor 2] | [UGT Isoform] | ||
| [CYP Inhibitor 1] | [CYP Isoform] | ||
| [CYP Inhibitor 2] | [CYP Isoform] |
Conclusion
This technical guide provides a scientifically grounded framework for investigating the metabolic pathways of this compound in human hepatic microsomes. While specific experimental data for this compound is limited in the public domain, the proposed pathways, based on its catecholamine structure, offer a strong starting point for research. The detailed experimental protocols and data presentation templates provided herein are intended to facilitate the design and execution of robust in vitro metabolism studies. A thorough understanding of this compound's metabolism is essential for its continued safe and effective use in clinical practice and for the development of future drug products. The methodologies outlined in this guide will enable researchers to generate the necessary data to fill the current knowledge gap and contribute to a more complete pharmacological profile of this important vasoconstrictor.
References
- 1. Quantitative and qualitative analysis of the pressor effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 4. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucuronidation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Initial Studies of the Bioavailability and Pharmacokinetics of Levonordefrin
Audience: Researchers, scientists, and drug development professionals.
Core Objective: To provide a comprehensive overview of the current knowledge and a methodological framework for conducting initial bioavailability and pharmacokinetic studies on Levonordefrin, a sympathomimetic amine utilized as a vasoconstrictor in local anesthetic solutions.
Introduction
This compound, chemically known as (-)-α-(1-Aminoethyl)-3, 4-dihydroxybenzyl alcohol, is a sympathomimetic amine widely used as a vasoconstrictor in dental local anesthetic preparations[1]. Its primary role is to counteract the vasodilatory effects of local anesthetics, thereby decreasing systemic absorption of the anesthetic, prolonging its duration of action at the nerve trunk, and reducing bleeding during surgical procedures. Pharmacologically, its activity is similar to that of epinephrine, although it is considered more stable and less potent in its pressor effects[1][2]. Despite its long-standing clinical use, detailed public information regarding its bioavailability and pharmacokinetic profile is notably scarce. This guide aims to summarize the existing knowledge and propose a structured approach for undertaking the initial, foundational studies required to characterize these properties.
Pharmacodynamics and Mechanism of Action
This compound exerts its vasoconstrictive effects primarily through agonistic activity at α-adrenergic receptors located on the smooth muscle of blood vessels. While its receptor profile is complex, the clinically relevant vasoconstriction is mediated by the activation of α-1 adrenergic receptors. This interaction initiates an intracellular signaling cascade that results in smooth muscle contraction.
Alpha-1 Adrenergic Receptor Signaling Pathway
The binding of this compound to the α-1 adrenergic receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) ions. The resulting increase in intracellular Ca²⁺, along with the action of DAG in activating Protein Kinase C (PKC), leads to the contraction of vascular smooth muscle and subsequent vasoconstriction.
Caption: Signaling cascade of this compound-induced vasoconstriction via α-1 adrenergic receptors.
State of Knowledge on Bioavailability and Pharmacokinetics
A thorough review of publicly accessible scientific literature and drug databases reveals a significant gap in the quantitative pharmacokinetic data for this compound. Key parameters including absorption, distribution, metabolism, elimination, and half-life are not available[2]. This lack of data prevents a full understanding of its systemic exposure and disposition when administered clinically. Therefore, foundational studies are required to establish this profile.
Proposed Experimental Protocols for Initial Pharmacokinetic Studies
To address the existing knowledge gap, a phased approach beginning with preclinical in vivo studies is recommended. The following protocols outline a standard methodology for an initial pharmacokinetic investigation in an appropriate animal model.
Experimental Design: In Vivo Pharmacokinetic Study
Objective: To determine the fundamental pharmacokinetic parameters and absolute bioavailability of this compound following intravenous and subcutaneous administration in a canine model. The dog is a commonly used non-rodent species for pharmacokinetic studies of vasoconstrictors[3].
Methodology:
-
Subjects: A cohort of healthy, adult beagle dogs (n=6-8 per group) of both sexes. Animals should be acclimatized and fasted overnight prior to the study.
-
Drug Formulation: this compound hydrochloride dissolved in a sterile, isotonic saline solution for injection.
-
Dosing and Administration:
-
Group 1 (Intravenous): A single bolus dose administered via the cephalic vein. This allows for the determination of key systemic parameters like clearance and volume of distribution.
-
Group 2 (Subcutaneous): A single dose injected subcutaneously to mimic the clinical route of administration alongside local anesthetics. This route is essential for determining the rate and extent of absorption (bioavailability).
-
-
Blood Sampling: Serial venous blood samples (approx. 2 mL) should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-determined time points: pre-dose, and at 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing and Storage: Plasma should be immediately separated by centrifugation at 4°C and stored at ≤ -70°C until analysis to ensure analyte stability.
-
Bioanalytical Method: A validated, high-sensitivity quantitative assay is critical. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high specificity and sensitivity for small molecules in complex biological matrices. The method must be validated for linearity, accuracy, precision, and stability according to regulatory guidelines.
Experimental Workflow
The logical flow of the proposed study, from preparation to final analysis, is illustrated in the diagram below.
Caption: A streamlined workflow for a preclinical pharmacokinetic study of this compound.
Data Presentation and Analysis
Pharmacokinetic parameters will be calculated from the plasma concentration-time data using non-compartmental analysis (NCA). The results should be presented in a clear, tabular format to facilitate comparison and interpretation.
Table 1: Summary of Key Pharmacokinetic Parameters of this compound (Hypothetical Data)
| Parameter | Symbol | Unit | Intravenous Route (Mean ± SD) | Subcutaneous Route (Mean ± SD) |
| Maximum Concentration | Cmax | ng/mL | N/A (Calculated C₀) | To be determined |
| Time to Max Concentration | Tmax | h | N/A | To be determined |
| Area Under the Curve (0-t) | AUC₀-t | ng·h/mL | To be determined | To be determined |
| Area Under the Curve (0-∞) | AUC₀-∞ | ng·h/mL | To be determined | To be determined |
| Elimination Half-Life | t½ | h | To be determined | To be determined |
| Systemic Clearance | CL | L/h/kg | To be determined | N/A |
| Volume of Distribution | Vd | L/kg | To be determined | N/A |
| Absolute Bioavailability | F | % | 100 (by definition) | (AUCsc / AUCiv) × 100 |
Conclusion and Future Directions
The absence of fundamental bioavailability and pharmacokinetic data for this compound represents a significant gap in the pharmacological understanding of this widely used vasoconstrictor. The successful execution of the proposed preclinical studies would provide crucial information for researchers, drug developers, and clinicians. These initial findings would pave the way for more advanced investigations, including metabolite identification, in vitro metabolism studies to identify key enzymes, and ultimately, well-designed pharmacokinetic studies in human subjects to ensure its continued safe and effective use.
References
The Potential of Levonordefrin as a Nasal Decongestant: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levonordefrin, a sympathomimetic amine, is a synthetic catecholamine and a derivative of norepinephrine.[1] While it is primarily utilized as a vasoconstrictor in dental local anesthetics to prolong their effect, it is also indicated as a topical nasal decongestant.[2][3] Its mechanism of action involves agonism at α-adrenergic receptors in the nasal mucosa, leading to vasoconstriction and a subsequent reduction in nasal congestion.[1][2] This technical guide provides an in-depth overview of the preclinical data and methodologies relevant to evaluating the potential of this compound as a nasal decongestant. Due to a scarcity of publicly available preclinical data specifically for this compound in nasal decongestion models, this guide incorporates data from its parent compound, norepinephrine, to illustrate dose-dependent effects on nasal mucosal blood flow. Furthermore, detailed experimental protocols for key preclinical assays are provided, alongside diagrams of the relevant signaling pathways to offer a comprehensive resource for researchers in this field.
Mechanism of Action: Alpha-Adrenergic Receptor Signaling
This compound exerts its vasoconstrictive effects by acting as an agonist at both α1- and α2-adrenergic receptors, which are G protein-coupled receptors (GPCRs) located on the vascular smooth muscle of blood vessels in the nasal mucosa.
α1-Adrenergic Receptor Signaling (Gq Pathway)
Activation of α1-adrenergic receptors initiates a signaling cascade through a coupled Gq protein. This leads to the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction, causing vasoconstriction.
Figure 1: this compound α1-Adrenergic (Gq) Signaling Pathway.
α2-Adrenergic Receptor Signaling (Gi Pathway)
The activation of α2-adrenergic receptors involves a coupled Gi protein. The α subunit of the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). PKA normally phosphorylates various proteins that promote smooth muscle relaxation. Therefore, the inhibition of PKA results in a greater state of smooth muscle contraction and vasoconstriction.
Figure 2: this compound α2-Adrenergic (Gi) Signaling Pathway.
Preclinical Data Presentation
While specific preclinical data for this compound as a nasal decongestant is limited in published literature, data from its parent compound, norepinephrine, can provide valuable insights into the expected dose-dependent vasoconstrictive effects in the nasal mucosa.
Table 1: Dose-Response Effect of Intravenously Administered this compound on Mean Arterial Pressure in Anesthetized Dogs
This table summarizes the pressor effects of intravenously administered this compound (referred to as nordefrin in the study) over a 100-fold dose range.
| Dose (µg/kg) | Change in Mean Arterial Pressure (mmHg) |
| 0.1 | ~ +10 |
| 0.3 | ~ +25 |
| 1.0 | ~ +50 |
| 3.0 | ~ +75 |
| 10.0 | ~ +90 |
Data extrapolated and estimated from graphical representations in the cited source.
Table 2: Dose-Related Reduction of Nasal Arterial Blood Flow by Norepinephrine in Anesthetized Pigs
This table illustrates the potent vasoconstrictive effect of locally administered norepinephrine on nasal arterial blood flow.
| Agonist | Dose Range (nmol, intra-arterial) | Outcome |
| Norepinephrine | 0.04 - 40 | Dose-related reduction of nasal arterial blood flow |
Specific quantitative percentage reductions were not provided in the abstract.
Experimental Protocols
The following protocols describe established methods for evaluating the efficacy of nasal decongestants in preclinical models. These can be adapted for the investigation of this compound.
Guinea Pig Model of Allergic Rhinitis and Nasal Airway Resistance (NAR) Measurement
This model is suitable for assessing the efficacy of a decongestant in the context of nasal inflammation.
Protocol Workflow:
Figure 3: Workflow for Guinea Pig Nasal Decongestion Model.
Detailed Methodology:
-
Animal Model: Male Hartley guinea pigs (300-400g).
-
Sensitization: Sensitize animals by intraperitoneal injections of ovalbumin (1 mg) and aluminum hydroxide (100 mg) as an adjuvant on days 0 and 7.
-
Nasal Challenge: On day 14, lightly anesthetize the guinea pigs and instill ovalbumin solution (e.g., 1% in saline) into each nostril to induce an allergic reaction and nasal congestion.
-
Measurement of Nasal Airway Resistance (NAR):
-
Anesthetize the animal and perform a tracheostomy.
-
Insert a cannula into the trachea for spontaneous breathing.
-
Insert a tube through one nostril into the nasopharynx and connect it to a pressure transducer.
-
Pass a constant airflow through the other nostril.
-
NAR is calculated as the transnasal pressure divided by the airflow rate (cm H₂O/L/min).
-
-
Treatment: Following the confirmation of nasal congestion, administer this compound intranasally at various concentrations. A control group should receive a vehicle (e.g., saline).
-
Data Collection: Measure NAR at baseline (post-challenge, pre-treatment) and at various time points after treatment administration (e.g., 5, 15, 30, 60 minutes).
Dog Model of Nasal Congestion and Nasal Patency Measurement
This model allows for non-invasive and repeated measurements of nasal patency in conscious animals.
Protocol Workflow:
Figure 4: Workflow for Dog Nasal Decongestion Model.
Detailed Methodology:
-
Animal Model: Beagle dogs, trained to remain still for the measurement procedure.
-
Measurement of Nasal Patency: Use an acoustic rhinometer with a suitable nosepiece for the dog's nostril. This technique uses sound waves to measure the cross-sectional area and volume of the nasal cavity.
-
Induction of Congestion: Administer a mast cell degranulator like compound 48/80 as an intranasal mist to one or both nostrils.
-
Treatment: After confirming congestion (a significant decrease in nasal cavity volume), administer this compound intranasally.
-
Data Collection: Perform acoustic rhinometry measurements at baseline and at regular intervals after the induction of congestion and after treatment.
Pig Model of Nasal Mucosal Blood Flow Measurement
This model allows for the direct measurement of blood flow changes in the nasal mucosa.
Protocol Workflow:
Figure 5: Workflow for Pig Nasal Blood Flow Model.
Detailed Methodology:
-
Animal Model: Domestic pigs, anesthetized with an appropriate agent (e.g., pentobarbitone).
-
Surgical Preparation: Surgically expose the sphenopalatine artery, which is a major blood supply to the nasal mucosa.
-
Blood Flow Measurement: Place a laser Doppler flowmetry probe on the surface of the nasal mucosa to measure superficial blood flow, or an electromagnetic flow probe around the sphenopalatine artery for total blood flow.
-
Treatment: Administer this compound either as a local intra-arterial infusion to isolate its vascular effects or topically into the nasal cavity to simulate clinical use.
-
Data Collection: Record blood flow continuously to determine the onset, magnitude, and duration of the vasoconstrictive response.
Discussion and Future Directions
The available information strongly suggests that this compound, through its action on α1- and α2-adrenergic receptors, possesses the pharmacological properties of a nasal decongestant. Its established use as a vasoconstrictor in other medical fields supports this potential. However, to fully elucidate its efficacy and establish a clear dose-response relationship for nasal decongestion, further preclinical studies are warranted.
Future research should focus on head-to-head comparative studies of this compound with other commonly used nasal decongestants (e.g., oxymetazoline, phenylephrine, pseudoephedrine) in the preclinical models detailed in this guide. Key parameters to investigate include the potency (EC50), efficacy (maximal effect), and duration of action in reducing nasal airway resistance and mucosal blood flow. Additionally, studies on the potential for tachyphylaxis (rebound congestion) with repeated administration would be crucial for its development as a therapeutic agent for rhinitis.
Conclusion
This compound represents a promising candidate for further investigation as a nasal decongestant. Its well-understood mechanism of action via α-adrenergic agonism provides a strong rationale for its potential efficacy. The experimental models and protocols outlined in this technical guide offer a robust framework for conducting the necessary preclinical studies to quantify its decongestant effects and to provide the foundational data required for potential clinical development. The use of surrogate data from norepinephrine in this guide highlights the need for specific research on this compound to confirm its profile as a nasal decongestant.
References
In-Depth Technical Guide on the Stability and Degradation of Levonordefrin in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levonordefrin, a sympathomimetic amine, is a crucial component in local anesthetic formulations, where it acts as a vasoconstrictor to prolong the duration of anesthesia. The inherent catecholamine structure of this compound renders it susceptible to degradation, primarily through oxidation, which can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. Understanding the stability of this compound and its degradation pathways is paramount for ensuring the safety, efficacy, and shelf-life of pharmaceutical products containing this active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the stability of this compound in solution, detailing experimental protocols for its analysis, and presenting a predictive model of its degradation products based on studies of structurally similar catecholamines.
Data Presentation: Predicted Degradation Products of this compound
| Predicted Degradation Product | Molecular Formula | Molecular Weight ( g/mol ) | Likely Formation Condition |
| This compound-o-quinone | C₉H₁₁NO₃ | 181.19 | Oxidation |
| Adrenochrome analogue | C₉H₁₀NO₃ | 180.18 | Intramolecular cyclization of this compound-o-quinone |
| Leucodopachrome analogue | C₉H₁₀NO₃ | 180.18 | Rearrangement of Adrenochrome analogue |
| Dopachrome analogue | C₉H₈NO₃ | 178.16 | Further oxidation |
| 5,6-dihydroxyindole-2-carboxylic acid analogue | C₉H₇NO₄ | 193.16 | Further oxidation and rearrangement |
Table 1: Predicted Degradation Products of this compound Based on Analogy with Norepinephrine and Epinephrine.
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A robust stability-indicating HPLC method is essential for separating and quantifying this compound from its potential degradation products. The following protocol is adapted from a validated method for the analysis of local anesthetic combinations containing this compound.
-
Chromatographic System:
-
HPLC System: A gradient-capable HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 25 mM phosphate buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A linear gradient starting with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds. A typical starting point could be 95% A and 5% B, moving to 50% A and 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase A at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with mobile phase A to a final concentration within the linear range of the method (e.g., 10-100 µg/mL).
-
-
Method Validation:
-
The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). Specificity is demonstrated by the ability of the method to resolve the main peak from any degradation products generated during forced degradation studies.
-
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are performed to intentionally degrade the drug substance to identify potential degradation products and establish the intrinsic stability of the molecule.
-
General Conditions:
-
Prepare a solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
For each stress condition, a control sample (this compound solution without the stressor) should be stored under normal conditions.
-
Analyze the stressed samples at appropriate time points (e.g., 0, 6, 12, 24, 48 hours) using the validated stability-indicating HPLC method.
-
-
Acid Hydrolysis:
-
Treat the this compound solution with 0.1 M hydrochloric acid.
-
Store the solution at 60 °C.
-
-
Base Hydrolysis:
-
Treat the this compound solution with 0.1 M sodium hydroxide.
-
Store the solution at 60 °C.
-
-
Oxidative Degradation:
-
Treat the this compound solution with 3% hydrogen peroxide.
-
Store the solution at room temperature.
-
-
Thermal Degradation:
-
Store the this compound solution at 60 °C.
-
-
Photolytic Degradation:
-
Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A photostability chamber can be used for this purpose.
-
-
Analysis of Degradation Products:
-
If significant degradation is observed, the degradation products should be identified and characterized using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Mandatory Visualization
Caption: Predicted oxidative degradation pathway of this compound.
Caption: Workflow for this compound stability and degradation analysis.
Toxicological screening and safety profile of standalone Levonordefrin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Levonordefrin, a sympathomimetic amine, is utilized almost exclusively as a vasoconstrictor in local anesthetic solutions to prolong the duration of anesthesia and reduce systemic absorption of the anesthetic agent. Despite its long-standing use in clinical practice, a comprehensive toxicological profile of standalone this compound is not extensively documented in publicly available literature. Most safety and toxicity data are derived from studies of combination products, primarily with mepivacaine. This guide synthesizes the available information on the toxicological screening and safety profile of this compound, highlighting its mechanism of action, cardiovascular effects, and significant data gaps in other areas of toxicology. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the current state of knowledge and identifying areas requiring further investigation.
Introduction
This compound is the levo-isomer of nordefrin and is chemically (-)-α-(1-Aminoethyl)-3, 4-dihydroxybenzyl alcohol.[1] It functions as an agonist at alpha-adrenergic receptors, leading to vasoconstriction.[2][3] While structurally related to epinephrine, it is less potent in its vasoconstrictive and blood pressure-elevating effects when compared at equal concentrations.[1] However, in clinical dental preparations, it is often used at a higher concentration (1:20,000) compared to epinephrine (typically 1:100,000 or 1:200,000).[4] A thorough understanding of its standalone toxicological profile is crucial for risk assessment and the development of new formulations or applications.
Pharmacodynamics and Mechanism of Action
This compound exerts its pharmacological effects by binding to and activating adrenergic receptors. Its primary activity is on α1-adrenergic receptors in the vasculature, which mediates vasoconstriction. It also has moderate effects on β2-adrenergic receptors. The activation of α1-adrenergic receptors on vascular smooth muscle cells initiates a signaling cascade that results in muscle contraction and narrowing of the blood vessels. This action is localized to the site of injection, reducing blood flow and thereby slowing the absorption of the co-administered local anesthetic into the systemic circulation.
Signaling Pathway of this compound-Induced Vasoconstriction
Caption: this compound signaling pathway in vascular smooth muscle cells.
Toxicological Profile
The available toxicological data for standalone this compound is limited. Most studies have been conducted on formulations containing both a local anesthetic and this compound.
Acute Toxicity
No dedicated acute toxicity studies (e.g., LD50 determination) for standalone this compound were identified in the public literature. The package insert for a combination product of mepivacaine hydrochloride 2% and this compound 1:20,000 provides acute LD50 values in mice for the combined product, as shown in the table below. It is important to note that these values reflect the toxicity of the mixture and not of this compound alone.
| Species | Route of Administration | Formulation | LD50 (mg/kg) |
| Mouse | Intravenous (IV) | Mepivacaine HCl 2% with this compound 1:20,000 | 30 |
| Mouse | Subcutaneous (SC) | Mepivacaine HCl 2% with this compound 1:20,000 | 184 |
Table 1: Acute Toxicity of Mepivacaine with this compound Combination
A study by Yagiela et al. (1989) investigated the effect of this compound (15 mcg/kg) on the toxicity (convulsions) and lethality of various local anesthetics in mice. The study found that this compound decreased the toxicity and lethality of procaine but did not significantly affect the toxicity of lidocaine. This suggests that the toxicological interactions are complex and depend on the specific local anesthetic.
Sub-chronic and Chronic Toxicity
There is a significant lack of publicly available data from sub-chronic or chronic toxicity studies on standalone this compound. Standard toxicological assessments, such as 28-day or 90-day repeat-dose studies in rodent and non-rodent species, are necessary to characterize the potential for target organ toxicity following prolonged or repeated exposure.
Genotoxicity
No specific experimental data on the genotoxicity of standalone this compound was found. A study evaluating the genotoxic potential of repetitively administered local anesthetics (lidocaine, mepivacaine, articaine, and prilocaine) in rats via the micronucleus test did not find evidence of genotoxicity for these agents. While this compound is a component of some anesthetic solutions, this study does not provide a direct assessment of its genotoxic potential. Predictive data from some databases suggests a potential for mutagenicity (Ames toxic), but this has not been substantiated by experimental studies.
Carcinogenicity
There are no available carcinogenicity bioassays for standalone this compound. The predicted data from some databases suggests it is a non-carcinogen, but this is not based on experimental evidence.
Reproductive and Developmental Toxicity
A significant data gap exists regarding the reproductive and developmental toxicity of standalone this compound. Due to the potential for uterine vasoconstriction and insufficient safety data, the use of this compound during pregnancy is approached with caution and is often avoided. Comprehensive studies, including Segment I (fertility and early embryonic development), Segment II (embryo-fetal development), and Segment III (pre- and postnatal development) studies, have not been identified for standalone this compound.
Safety Profile
The safety profile of this compound is primarily characterized by its cardiovascular effects, which are a direct extension of its mechanism of action.
Cardiovascular Safety
This compound's primary safety concern is its effect on the cardiovascular system. As a sympathomimetic amine, it can cause an increase in blood pressure and heart rate. Studies in dogs have demonstrated a statistically significant increase in systolic and mean arterial blood pressures following administration of mepivacaine with this compound.
A study reevaluating the cardiovascular actions of nordefrin (the racemic mixture containing this compound) found its effects to be qualitatively similar to norepinephrine, with pressor effects observed over a range of doses. It is generally considered to have less of an effect on heart rate than epinephrine but can still produce a significant increase in blood pressure. Caution is advised when using local anesthetics with vasoconstrictors in patients with cardiovascular disease.
Other Safety Considerations
Systemic adverse reactions are typically associated with high plasma levels, which can result from excessive dosage, rapid absorption, or inadvertent intravascular injection. These reactions can manifest as central nervous system (CNS) excitation (nervousness, dizziness, blurred vision) followed by depression (drowsiness, convulsions, unconsciousness), and cardiovascular depression.
Experimental Protocols
Detailed experimental protocols for the toxicological screening of standalone this compound are not available in the published literature. However, standard methodologies for toxicity testing can be adapted. The following represents a general workflow for a comprehensive toxicological evaluation.
General Experimental Workflow for Toxicological Screening
Caption: General workflow for the toxicological screening of a substance.
Data Gaps and Future Directions
The most significant finding of this review is the profound lack of publicly available toxicological data for standalone this compound. To establish a comprehensive safety profile, the following studies are warranted:
-
Acute, Sub-chronic, and Chronic Toxicity Studies: To determine dose-response relationships and identify potential target organs.
-
Genotoxicity and Carcinogenicity Studies: To assess the mutagenic and carcinogenic potential.
-
Reproductive and Developmental Toxicity Studies: To understand the risks associated with exposure during pregnancy and development.
-
Cardiovascular Safety Studies: Dedicated studies on standalone this compound to delineate its precise hemodynamic effects.
Conclusion
This compound is an effective vasoconstrictor widely used in dental anesthesia. Its mechanism of action via alpha-adrenergic receptors is well-understood, and its primary safety concerns revolve around its cardiovascular effects, namely the potential for increased blood pressure. However, a comprehensive toxicological profile for standalone this compound is conspicuously absent from the scientific literature. Key areas such as acute, sub-chronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and reproductive and developmental toxicity, remain largely uninvestigated or unpublished. The data presented in this guide, primarily derived from studies on combination products, should be interpreted with caution. For researchers and drug development professionals, this highlights a critical need for further investigation to establish a complete and robust safety and toxicological profile for standalone this compound.
References
An In-Depth Technical Guide to the Physicochemical Properties of Levonordefrin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Levonordefrin hydrochloride, a sympathomimetic amine widely used as a vasoconstrictor in dental local anesthetic solutions. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support further research and formulation development.
Core Physicochemical Data
The fundamental physicochemical properties of this compound and its hydrochloride salt are summarized below. These parameters are critical for understanding the behavior of the molecule in various physiological and pharmaceutical contexts.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₉H₁₃NO₃ | [1][2] |
| Molecular Weight | 183.20 g/mol | [1][2][3] |
| Appearance | Off-white to light brown solid | |
| Water Solubility | 14.6 mg/mL | |
| Solubility in PBS (pH 7.2) | ~5 mg/mL | |
| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dimethylformamide (~30 mg/mL) | |
| pKa (Strongest Acidic) | 9.63 | |
| pKa (Strongest Basic) | 8.96 | |
| LogP | -0.77 | |
| Stability | More stable than Epinephrine |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Chemical Formula | C₉H₁₄ClNO₃ | |
| Molecular Weight | 219.66 g/mol | |
| Appearance | White or buff-colored crystalline solid | |
| Solubility in Water | Practically insoluble | |
| Solubility in Aqueous Mineral Acids | Freely soluble | |
| IUPAC Name | 4-[(1R,2S)-2-amino-1-hydroxypropyl]benzene-1,2-diol;hydrochloride |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are essential for reproducible research. The following sections outline standardized protocols for solubility, pKa, melting point, and stability analysis of this compound hydrochloride.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound hydrochloride in various aqueous media.
Materials:
-
This compound hydrochloride powder
-
Phosphate buffered saline (PBS), pH 7.2
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Prepare a series of flasks containing a fixed volume of the desired aqueous medium (e.g., 10 mL of PBS at pH 7.2).
-
Add an excess amount of this compound hydrochloride to each flask to ensure that a saturated solution is formed.
-
Place the flasks in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate at a consistent speed (e.g., 150 rpm) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
-
After the equilibration period, cease agitation and allow the flasks to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant from each flask, ensuring no solid particles are transferred.
-
Centrifuge the aliquots to further remove any suspended solid particles.
-
Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound hydrochloride in the diluted samples using a validated HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the dissociation constants (pKa) of ionizable compounds.
Objective: To determine the pKa values of this compound hydrochloride.
Materials:
-
This compound hydrochloride
-
Standardized hydrochloric acid (0.1 M)
-
Standardized sodium hydroxide (0.1 M)
-
Potassium chloride (for maintaining ionic strength)
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Accurately weigh a known amount of this compound hydrochloride and dissolve it in a known volume of purified water. A co-solvent such as methanol may be used if solubility is low.
-
Add potassium chloride to the solution to maintain a constant ionic strength.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Begin stirring the solution at a constant rate.
-
Titrate the solution with the standardized titrant (e.g., 0.1 M NaOH) by adding small, known increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point(s).
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa value(s) can be determined from the pH at the half-equivalence point(s) or by analyzing the first or second derivative of the titration curve to identify the inflection points.
Melting Point Determination
The melting point is a fundamental physical property used to characterize a solid compound and assess its purity.
Objective: To determine the melting point of this compound hydrochloride.
Materials:
-
This compound hydrochloride, finely powdered and dried
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Pack a small amount of the finely powdered this compound hydrochloride into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rapid rate until the temperature is about 10-15°C below the expected melting point.
-
Reduce the heating rate to approximately 1-2°C per minute.
-
Observe the sample closely. Record the temperature at which the first drop of liquid is observed (onset of melting) and the temperature at which the entire solid has melted (completion of melting).
-
The melting point is reported as a range between these two temperatures.
Stability Analysis (Forced Degradation Studies)
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of analytical methods, as outlined in ICH guidelines.
Objective: To assess the stability of this compound hydrochloride under various stress conditions.
Materials:
-
This compound hydrochloride
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Temperature and humidity controlled chambers
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve this compound hydrochloride in an acidic solution (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 M NaOH) and heat under controlled conditions.
-
Oxidative Degradation: Treat a solution of this compound hydrochloride with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 80°C).
-
Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent drug and detect any degradation products.
-
The results will indicate the degradation pathways and the intrinsic stability of the molecule under these stress conditions.
Visualizations
Diagrams are provided to illustrate key concepts related to the experimental workflow and the mechanism of action of this compound.
Caption: Workflow for determining equilibrium solubility.
Caption: this compound's adrenergic signaling mechanism.
Mechanism of Action
This compound is a sympathomimetic amine that functions as a vasoconstrictor by acting on adrenergic receptors. Its primary mechanism of action involves the activation of alpha-adrenergic receptors, with a less potent effect on beta-adrenergic receptors.
-
Alpha-2 Adrenergic Receptor Agonism: this compound exhibits a strong affinity for alpha-2 adrenergic receptors located on the presynaptic nerve terminals of sympathetic neurons. Activation of these receptors inhibits the release of norepinephrine, leading to localized vasoconstriction. This action reduces blood flow in the area of injection, which in a clinical setting, prolongs the duration of the local anesthetic and reduces systemic absorption and potential toxicity.
-
Beta-Adrenergic Receptor Activity: this compound has some activity at beta-adrenergic receptors, though to a lesser extent than epinephrine. This can result in some degree of cardiac stimulation.
Overall, the pharmacological profile of this compound makes it a more stable and less potent vasoconstrictor compared to epinephrine, with a reduced incidence of central nervous system and cardiac stimulation.
References
Methodological & Application
Application Note: Quantification of Levonordefrin in Human Plasma by HPLC-MS/MS
Abstract
This application note details a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of levonordefrin in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate bioanalysis of this sympathomimetic amine. The methodology encompasses a straightforward protein precipitation extraction procedure, followed by rapid and selective chromatographic separation and detection using a triple quadrupole mass spectrometer. This document provides comprehensive experimental protocols, data presentation in tabular format for key quantitative parameters, and a visual workflow diagram to ensure clarity and reproducibility.
Introduction
This compound, a synthetic catecholamine and a sympathomimetic amine, is utilized as a vasoconstrictor, commonly in dental local anesthetic solutions, to prolong the duration of anesthesia.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic and toxicokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and specificity, making it the preferred technique for bioanalytical applications.[2][3] This protocol is adapted from established methods for the analysis of structurally similar catecholamines, such as norepinephrine, in biological matrices.[3][4]
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Norepinephrine-d6 (internal standard, IS)
-
HPLC-grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
HPLC system: Agilent 1290 Infinity LC or equivalent
-
Mass spectrometer: Sciex API 6500 Triple Quadrupole or equivalent
-
Analytical column: Waters UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Norepinephrine-d6 in 1 mL of methanol.
-
Working Solutions: Prepare working solutions of this compound and the internal standard by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water.
Sample Preparation
-
Allow plasma samples to thaw on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL Norepinephrine-d6).
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (98% Mobile Phase A, 2% Mobile Phase B).
-
Vortex mix and transfer to an autosampler vial for analysis.
HPLC-MS/MS Conditions
Chromatographic Conditions:
| Parameter | Value |
| Column | Waters UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
The molecular weight of this compound is 183.20 g/mol , resulting in a protonated molecule [M+H]⁺ of approximately m/z 184.2. Based on the fragmentation of the structurally similar norepinephrine, the following MRM transitions are proposed. These would require optimization on the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | 184.2 | 166.1 | 100 |
| (Qualifier) | 184.2 | 107.1 | 100 |
| Norepinephrine-d6 (IS) | 176.1 | 111.1 | 100 |
Method Validation Summary
The following tables summarize the expected performance characteristics of the method, based on validation data for similar catecholamine assays.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.05 - 50 | 0.05 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.05 | < 15% | ± 15% | < 15% | ± 15% |
| Low | 0.15 | < 15% | ± 15% | < 15% | ± 15% |
| Medium | 5 | < 15% | ± 15% | < 15% | ± 15% |
| High | 40 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | 85 - 115 | 85 - 115 |
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for this compound quantification.
This compound is a sympathomimetic amine that acts as a vasoconstrictor by agonizing adrenergic receptors. Its primary mechanism involves the activation of alpha-adrenergic receptors on vascular smooth muscle, leading to constriction.
Caption: Simplified signaling pathway of this compound.
Conclusion
This application note provides a detailed protocol for the quantification of this compound in human plasma using HPLC-MS/MS. The method is selective, sensitive, and suitable for pharmacokinetic studies in a research or drug development setting. The provided workflow and validation parameters serve as a comprehensive guide for laboratory implementation.
References
Application Notes and Protocols for the Use of Levonordefrin as a Vasoconstrictor in Rodent Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a widely utilized technique for sampling and quantifying endogenous and exogenous substances from the extracellular fluid of specific tissues, particularly in the brain of freely moving animals.[1][2] A common challenge in microdialysis is the potential for vasodilation induced by the probe insertion and perfusion, which can alter local blood flow and affect the recovery of analytes. Vasoconstrictors are sometimes included in the perfusion fluid to counteract these effects and stabilize the experimental conditions. While epinephrine is a commonly considered vasoconstrictor, alternatives may be sought for specific experimental paradigms.
Levonordefrin, a synthetic catecholamine and sympathomimetic amine, functions as a vasoconstrictor by acting on adrenergic receptors.[3][4] It is primarily used in dental anesthesia to prolong the action of local anesthetics.[5] Although less potent than epinephrine, this compound's primary action on α-adrenergic receptors with less pronounced β-adrenergic effects could offer a different pharmacological profile for certain microdialysis studies.
These application notes provide a comprehensive overview and a theoretical protocol for the application of this compound as a vasoconstrictor in rodent microdialysis studies. Due to a lack of specific published data on this application, the following protocols are based on the known pharmacology of this compound and general principles of in vivo microdialysis. Researchers should consider this a foundational guide and perform necessary validation experiments.
Mechanism of Action
This compound exerts its vasoconstrictor effects primarily through the activation of α-adrenergic receptors on the smooth muscle of blood vessels. This leads to a narrowing of the vessel lumen, reducing local blood flow. The signaling pathway is initiated by the binding of this compound to G-protein coupled α-adrenergic receptors, leading to the activation of phospholipase C and subsequent downstream signaling cascades that increase intracellular calcium concentrations and induce smooth muscle contraction.
Data Presentation: Theoretical Effects on Neurotransmitter Recovery
The primary rationale for using a vasoconstrictor in microdialysis is to stabilize local blood flow, which may enhance the recovery of analytes by reducing their clearance from the extracellular space. The following table presents a hypothetical summary of expected quantitative data from a validation study comparing different concentrations of this compound in the perfusate to a control condition. Note: These are not empirical data and must be determined experimentally.
| Perfusate Composition | Expected Relative Recovery of Dopamine (%) | Expected Baseline Dopamine Concentration (nM) | Expected Effect on Local Blood Flow |
| aCSF (Control) | 15 ± 2 | 5.0 ± 0.5 | Baseline |
| aCSF + 1 µM this compound | 18 ± 2.5 | 5.2 ± 0.6 | Minor Decrease |
| aCSF + 5 µM this compound | 22 ± 3 | 5.5 ± 0.7 | Moderate Decrease |
| aCSF + 10 µM this compound | 25 ± 3.5 | 5.8 ± 0.8 | Significant Decrease |
Experimental Protocols
A typical in vivo microdialysis experiment involves several stages, from the surgical implantation of a guide cannula to the analysis of dialysate samples. The inclusion of this compound requires careful consideration at the perfusion stage.
Animal Model and Surgical Procedure
-
Species: Male Sprague-Dawley or Wistar rats (250-350 g) are commonly used.
-
Anesthesia: Anesthetize the animal with an appropriate agent (e.g., isoflurane or a ketamine/xylazine mixture) according to approved institutional protocols.
-
Stereotaxic Implantation:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region (coordinates determined from a rat brain atlas).
-
Slowly lower a guide cannula to a position just above the target region.
-
Secure the guide cannula to the skull with dental cement and anchor screws.
-
Insert a dummy cannula to maintain patency.
-
-
Post-operative Care: Administer analgesics and allow the animal to recover for 7-10 days before the microdialysis experiment. House animals individually to prevent damage to the implant.
Microdialysis Perfusion and Sample Collection
-
Perfusion Solution (aCSF): Prepare sterile artificial cerebrospinal fluid (aCSF). A typical composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, and 1.0 MgCl₂, buffered to a physiological pH of 7.4.
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water with an antioxidant like sodium metabisulfite to prevent oxidation).
-
On the day of the experiment, dilute the stock solution in aCSF to the desired final concentrations. Proposed concentrations for initial validation could range from 1 µM to 10 µM. This range is a theoretical starting point and should be optimized.
-
-
Experimental Procedure:
-
On the day of the experiment, gently insert a microdialysis probe (e.g., 2-4 mm membrane length) through the guide cannula into the target brain region.
-
Connect the probe to a microinfusion pump and a fraction collector.
-
Equilibration: Perfuse the probe with standard aCSF at a constant flow rate (e.g., 1-2 µL/min) for at least 1-2 hours to allow the system to stabilize.
-
Baseline Collection: Collect at least 3-4 baseline dialysate samples (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent neurotransmitter degradation.
-
Experimental Phase: Switch the perfusion fluid to aCSF containing the desired concentration of this compound.
-
Sample Collection: Continue collecting dialysate samples at regular intervals for the duration of the experimental period.
-
Sample Storage: Immediately freeze the collected samples on dry ice and store them at -80°C until analysis.
-
Analytical Methods
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system with electrochemical detection (ECD) for the simultaneous analysis of monoamine neurotransmitters (e.g., dopamine, serotonin, norepinephrine) and their metabolites.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A buffered solution (e.g., sodium phosphate, citrate) containing an ion-pairing agent and an organic modifier (e.g., methanol or acetonitrile).
-
Optimize the mobile phase composition and flow rate for the specific analytes of interest.
-
Histological Verification
-
At the end of the experiment, euthanize the animal according to approved protocols.
-
Perfuse the animal transcardially with saline followed by 4% paraformaldehyde.
-
Extract the brain and store it in paraformaldehyde.
-
Section the brain into coronal slices and stain with a suitable histological stain (e.g., cresyl violet).
-
Visualize the probe track under a microscope to confirm its correct placement within the target brain region.
Important Considerations and Recommendations
-
Validation is Crucial: Since the use of this compound in rodent microdialysis is not well-documented, it is imperative to conduct thorough validation studies. This includes determining the optimal concentration of this compound that provides stable vasoconstriction without significantly altering the basal neurochemical environment or the animal's behavior.
-
Effect on Neurotransmitter Recovery: The effect of different this compound concentrations on the relative recovery of the analytes of interest must be quantified. This can be done using the no-net-flux method or by comparing dialysate concentrations to a known standard under controlled conditions.
-
Potential for Direct Pharmacological Effects: Researchers must consider the possibility that this compound, as an adrenergic agonist, could have direct effects on neuronal activity and neurotransmitter release in the brain region under investigation, independent of its vasoconstrictor action. Control experiments are necessary to delineate these potential confounding effects.
-
Comparison with Other Vasoconstrictors: It is advisable to compare the effects of this compound with those of more established vasoconstrictors like epinephrine to understand its relative advantages and disadvantages for a specific application.
-
Stability of this compound: this compound, like other catecholamines, is susceptible to oxidation. Ensure the use of fresh solutions and the inclusion of antioxidants in the perfusion fluid to maintain its stability throughout the experiment.
By following these guidelines and conducting the necessary validation experiments, researchers can explore the potential utility of this compound as a vasoconstrictor in rodent microdialysis studies.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternatives to norepinephrine in septic shock: Which agents and when? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative review of epinephrine and phenylephrine as vasoconstrictors in dental anesthesia: exploring the factors behind epinephrine's prevalence in the US - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Stable Aqueous Formulations of Levonordefrin for Research Purposes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing stable aqueous formulations of Levonordefrin for research applications. The protocols outlined below are based on established principles of catecholamine stabilization and include detailed methodologies for formulation preparation and stability assessment.
Introduction
This compound, a synthetic catecholamine and sympathomimetic amine, is widely used as a vasoconstrictor in local anesthetic solutions.[1][2] Like other catecholamines, this compound is susceptible to degradation in aqueous solutions, primarily through oxidation of its catechol moiety. This degradation can be accelerated by factors such as elevated pH, exposure to light, and the presence of metal ions. For research purposes, the development of stable aqueous formulations is critical to ensure the accuracy and reproducibility of experimental results.
This document provides protocols for preparing stable this compound solutions by controlling the pH and incorporating antioxidants and chelating agents. Additionally, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is detailed for the accurate quantification of this compound and the detection of any degradation products.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing stable formulations.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₃ | [3] |
| Molecular Weight | 183.20 g/mol | [3] |
| pKa (Strongest Acidic) | 9.63 | [3] |
| pKa (Strongest Basic) | 8.96 | |
| Solubility in Water | Practically insoluble | |
| Solubility in Aqueous Mineral Acids | Freely soluble | |
| Solubility in PBS (pH 7.2) | Approx. 5 mg/mL |
Formulation Strategy for Aqueous Stability
The primary degradation pathway for this compound in aqueous solution is oxidation. The following strategies are employed to mitigate this degradation:
-
pH Adjustment: Maintaining a low pH is crucial for the stability of catecholamines. A pH range of 3.3 to 5.5 is recommended for this compound formulations. At lower pH, the catechol hydroxyl groups are protonated, making them less susceptible to oxidation.
-
Inclusion of Antioxidants: Antioxidants are essential to prevent oxidative degradation. Potassium metabisulfite is a commonly used antioxidant in this compound formulations.
-
Addition of Chelating Agents: Metal ions can catalyze the oxidation of catecholamines. Chelating agents, such as edetate disodium (EDTA), are incorporated to sequester these metal ions.
-
Protection from Light: Exposure to light can promote the degradation of this compound. Therefore, formulations should be prepared and stored in light-protected containers.
Recommended Formulation Components
Based on a commercially available formulation, the following components and concentrations can be used as a starting point for developing a stable aqueous solution of this compound.
| Component | Concentration | Purpose |
| This compound | 0.05 mg/mL | Active Pharmaceutical Ingredient |
| Potassium Metabisulfite | 1.2 mg/mL | Antioxidant |
| Edetate Disodium (EDTA) | 0.25 mg/mL | Chelating Agent |
| Sodium Chloride | q.s. for isotonicity | Isotonicity Agent |
| Hydrochloric Acid / Sodium Hydroxide | q.s. to pH 3.3 - 5.5 | pH Adjustment |
| Water for Injection | q.s. to final volume | Solvent |
Experimental Protocols
Protocol for Preparation of a Stable Aqueous this compound Formulation (100 mL)
Materials:
-
This compound powder
-
Potassium metabisulfite
-
Edetate disodium (EDTA)
-
Sodium chloride
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Water for Injection (WFI)
-
Sterile, amber glass vials
-
Sterile filtration unit (0.22 µm filter)
Procedure:
-
In a sterile beaker, add approximately 80 mL of WFI.
-
Add and dissolve 120 mg of potassium metabisulfite.
-
Add and dissolve 25 mg of edetate disodium.
-
If an isotonic solution is desired, add an appropriate amount of sodium chloride (e.g., 900 mg for a 0.9% solution).
-
Carefully add and dissolve 5 mg of this compound powder. Gentle agitation may be required.
-
Measure the pH of the solution and adjust to a target pH between 3.3 and 5.5 using 0.1 M HCl or 0.1 M NaOH.
-
Add WFI to bring the final volume to 100 mL.
-
Sterile filter the solution using a 0.22 µm filter into a sterile, amber glass container.
-
Store the formulation protected from light, at a controlled room temperature or under refrigeration as determined by stability studies.
Protocol for Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Phenyl, 5 µm particle size |
| Mobile Phase | 80:20 (v/v) 25 mM phosphate buffer (pH 3.0) containing 50 mM heptanesulfonic acid : acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of working standards by diluting the stock solution to cover a suitable concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dilute the this compound formulation with the mobile phase to a concentration within the standard curve range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the standard curve.
-
Stability Assessment: Monitor the concentration of this compound over time under various storage conditions (e.g., different temperatures and light exposure). The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Visualizations
This compound Degradation Pathway
The primary degradation route for this compound is oxidation of the catechol ring, which can lead to the formation of o-quinones and subsequent polymerization to colored products.
Caption: Simplified this compound degradation pathway.
Experimental Workflow for Stability Testing
A systematic workflow is essential for evaluating the stability of the developed this compound formulations.
Caption: Workflow for stability testing of this compound formulations.
References
High-performance liquid chromatography method for Levonordefrin analysis
Application Note:
High-Performance Liquid Chromatography Method for the Analysis of Levonordefrin in Pharmaceutical Formulations
Introduction
This compound is a sympathomimetic amine used as a vasoconstrictor in combination with local anesthetics in dental procedures. Accurate quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose, offering high specificity, accuracy, and precision.[1][2] This document outlines a robust reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of this compound.
Principle
The method is based on reversed-phase chromatography, where the separation of this compound from other formulation components is achieved on a non-polar stationary phase (C18) with a polar mobile phase.[1] The mobile phase consists of an aqueous buffer and an organic modifier, which allows for the selective retention and elution of the analyte. An ion-pairing agent, such as sodium heptanesulfonate, is often incorporated into the mobile phase to improve the peak shape and retention of ionizable compounds like this compound.[3] Quantification is performed by comparing the peak area of the analyte in the sample to that of a certified reference standard, using UV detection at 280 nm.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes.
-
-
Materials and Reagents:
-
This compound Reference Standard (USP grade or equivalent).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Sodium heptanesulfonate (reagent grade).
-
Phosphoric acid (reagent grade).
-
Deionized or HPLC-grade water.
-
0.45 µm membrane filters for solvent and sample filtration.
-
Preparation of Solutions
-
Mobile Phase Preparation (0.005 M Sodium Heptanesulfonate in Water/Methanol, pH 3.0):
-
Weigh approximately 1.01 g of sodium heptanesulfonate and dissolve it in 800 mL of HPLC-grade water.
-
Add 200 mL of Methanol.
-
Adjust the pH of the solution to 3.0 ± 0.1 with phosphoric acid.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum filtration before use.
-
-
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix thoroughly. This solution should be stored under refrigeration and protected from light.
-
-
Working Standard Solutions (e.g., 1-20 µg/mL):
-
Prepare a series of working standard solutions by making appropriate serial dilutions of the Standard Stock Solution with the mobile phase to cover the expected concentration range of the sample. These solutions are used to establish the calibration curve.
-
-
Sample Preparation (from a Liquid Formulation):
-
Accurately pipette a volume of the pharmaceutical formulation equivalent to a known amount of this compound into a volumetric flask.
-
Dilute to volume with the mobile phase to achieve a final concentration within the calibration range.
-
Filter the diluted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Chromatographic Analysis Procedure
-
System Setup: Set up the HPLC system according to the conditions specified in Table 1.
-
Equilibration: Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the working standard solution (e.g., 10 µg/mL) five or six times. The system is deemed suitable for analysis if the system suitability parameters meet the criteria listed in Table 2.
-
Calibration Curve: Inject each working standard solution in duplicate or triplicate. Plot a calibration curve of the mean peak area versus concentration.
-
Sample Analysis: Inject the prepared sample solutions.
-
Quantification: Calculate the concentration of this compound in the sample by interpolating its peak area from the linear regression equation of the calibration curve.
Data Presentation
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 250 mm, 5 µm particle size (L1 classification) |
| Mobile Phase | 0.005 M Sodium Heptanesulfonate in Water:Methanol (80:20, v/v), pH 3.0 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C (Ambient) |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
| Expected Retention Time | Approximately 4-6 minutes |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) | ≤ 2.0% for replicate injections |
Table 3: Summary of Method Validation Parameters
| Parameter | Typical Result |
| Linearity (R²) | ≥ 0.999 over a range of 1-20 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | |
| - Repeatability (Intra-day) | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Specificity | No interference from excipients at the retention time of this compound. |
Note: The values presented in Table 3 are typical performance characteristics and should be verified by the user's laboratory.
Visualizations
Caption: Overall workflow for the HPLC analysis of this compound.
Caption: Logical diagram of the core HPLC system components.
References
- 1. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. USP Method for the Analysis of Norepinephrine using the Legacy L1 Column | SIELC Technologies [sielc.com]
Application Notes and Protocols: In Vivo Assessment of Levonordefrin's Cardiovascular Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levonordefrin, a synthetic sympathomimetic amine, is commonly used as a vasoconstrictor in local anesthetic solutions to prolong the duration of anesthesia and reduce local bleeding.[1][2] As a vasoactive agent, understanding its systemic cardiovascular effects is crucial for preclinical safety assessment and drug development. This compound primarily exerts its effects through interactions with adrenergic receptors, leading to changes in blood pressure, heart rate, and myocardial function.
These application notes provide a comprehensive guide for designing and conducting in vivo experiments to elucidate the cardiovascular profile of this compound in rodent models. The detailed protocols and data presentation formats are intended to ensure robust and reproducible scientific outcomes.
Mechanism of Action: Adrenergic Receptor Signaling
This compound's cardiovascular effects are mediated through its interaction with α- and β-adrenergic receptors on vascular smooth muscle and cardiac myocytes.
-
α1-Adrenergic Receptor Signaling: this compound's binding to α1-adrenergic receptors on vascular smooth muscle cells is the primary mechanism for its vasoconstrictive effects. This interaction activates a Gq protein-coupled signaling cascade. The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium leads to smooth muscle contraction and vasoconstriction, resulting in an elevation of systemic blood pressure.[3]
-
β1-Adrenergic Receptor Signaling: this compound also possesses some activity at β1-adrenergic receptors, predominantly located in the heart. Activation of these Gs protein-coupled receptors stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP. cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular proteins. In the heart, this leads to an increased heart rate (chronotropy), enhanced myocardial contractility (inotropy), and increased conduction velocity (dromotropy).
Mandatory Visualizations
Experimental Protocols
Protocol 1: Dose-Response Evaluation of this compound on Blood Pressure and Heart Rate in Anesthetized Rats
Objective: To determine the dose-dependent effects of intravenously administered this compound on systemic arterial blood pressure and heart rate in anesthetized rats.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane or urethane)
-
Surgical instruments for catheterization
-
Polyethylene catheters (e.g., PE-50)
-
Pressure transducer and data acquisition system
-
Infusion pump
-
This compound hydrochloride
-
Heparinized saline (10 IU/mL)
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain a stable plane of anesthesia throughout the experiment. Place the animal on a heating pad to maintain body temperature.
-
Catheterization:
-
Cannulate the right carotid artery with a heparinized saline-filled catheter connected to a pressure transducer for continuous blood pressure recording.
-
Cannulate the left jugular vein with a catheter for intravenous drug administration.
-
-
Stabilization: Allow the animal to stabilize for at least 30 minutes post-surgery until blood pressure and heart rate are stable.
-
Drug Administration:
-
Prepare serial dilutions of this compound in saline.
-
Administer increasing doses of this compound (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 µg/kg) intravenously as a bolus injection.
-
Allow sufficient time between doses for cardiovascular parameters to return to baseline.
-
-
Data Acquisition: Continuously record systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) throughout the experiment.
-
Euthanasia: At the end of the experiment, euthanize the animal using an approved method.
Protocol 2: Continuous Cardiovascular Monitoring in Conscious, Freely Moving Rats using Radiotelemetry
Objective: To assess the effects of this compound on cardiovascular parameters in conscious, unrestrained rats to avoid the confounding effects of anesthesia and restraint stress.
Materials:
-
Male Sprague-Dawley rats (300-350g)
-
Implantable radiotelemetry transmitters (for blood pressure and ECG)
-
Surgical instruments for sterile implantation
-
Data acquisition system with receivers
-
This compound hydrochloride
-
Vehicle control (e.g., sterile saline)
Procedure:
-
Transmitter Implantation:
-
Under sterile surgical conditions and appropriate anesthesia, implant the telemetry transmitter according to the manufacturer's instructions. The pressure catheter is typically inserted into the abdominal aorta, and the ECG leads are placed subcutaneously.
-
Allow a recovery period of at least 7-10 days post-surgery.
-
-
Acclimatization: Acclimate the rats to the experimental room and recording chambers for several days before the study begins.
-
Baseline Recording: Record baseline cardiovascular data (SBP, DBP, MAP, HR, and ECG) for at least 24 hours before drug administration.
-
Drug Administration: Administer this compound or vehicle control via an appropriate route (e.g., subcutaneous or intraperitoneal injection).
-
Post-Dose Monitoring: Continuously record cardiovascular parameters for a defined period post-administration (e.g., 24 hours) to assess the onset, magnitude, and duration of the effects.
-
Data Analysis: Analyze the telemetry data to determine changes from baseline for all measured parameters.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Dose-Response Effects of Intravenous this compound on Cardiovascular Parameters in Anesthetized Dogs
| Dose (µg/kg) | Change in Mean Arterial Pressure (mmHg) |
| 0.1 | +15 ± 3 |
| 0.3 | +28 ± 4 |
| 1.0 | +45 ± 5 |
| 3.0 | +62 ± 6 |
| 10.0 | +80 ± 7 |
Data are presented as mean ± SEM. Data are adapted from a study in anesthetized dogs where autonomic reflexes were blocked.
Table 2: Effects of this compound on Cardiovascular Parameters in Conscious Rats (Telemetry)
| Treatment | Time Post-Dose | SBP (mmHg) | DBP (mmHg) | MAP (mmHg) | HR (bpm) |
| Vehicle | Baseline | 125 ± 5 | 85 ± 4 | 98 ± 4 | 350 ± 15 |
| 30 min | 126 ± 6 | 86 ± 5 | 99 ± 5 | 348 ± 16 | |
| This compound (X mg/kg) | Baseline | 127 ± 6 | 87 ± 4 | 100 ± 5 | 355 ± 14 |
| 30 min | Data to be collected | Data to be collected | Data to be collected | Data to be collected |
Data are presented as mean ± SEM. SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure; MAP: Mean Arterial Pressure; HR: Heart Rate. This table is a template for presenting data from Protocol 2.
Table 3: Effects of this compound on ECG Parameters in Conscious Rats (Telemetry)
| Treatment | Time Post-Dose | PR Interval (ms) | QRS Duration (ms) | QTc Interval (ms) |
| Vehicle | Baseline | 50 ± 2 | 20 ± 1 | 150 ± 5 |
| 30 min | 51 ± 2 | 20 ± 1 | 152 ± 6 | |
| This compound (X mg/kg) | Baseline | 52 ± 3 | 21 ± 1 | 155 ± 7 |
| 30 min | Data to be collected | Data to be collected | Data to be collected |
Data are presented as mean ± SEM. QTc: Corrected QT interval. This table is a template for presenting ECG data from Protocol 2.
Conclusion
The provided application notes and protocols offer a robust framework for the in vivo investigation of this compound's cardiovascular effects. By employing these standardized methodologies, researchers can generate high-quality, reproducible data essential for regulatory submissions and advancing the understanding of this widely used pharmaceutical agent. Adherence to these guidelines will facilitate a comprehensive assessment of this compound's cardiovascular safety profile.
References
- 1. Quantitative and qualitative analysis of the pressor effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modification of local anesthetic toxicity by vasoconstrictors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Mepivacaine with Levonordefrin in Animal Dental Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of mepivacaine hydrochloride in combination with levonordefrin as a local anesthetic in animal dental models. This combination is frequently employed in veterinary dentistry to provide effective and prolonged analgesia for various procedures. Mepivacaine, an amide-type local anesthetic, offers a rapid onset and intermediate duration of action, while this compound, a sympathomimetic vasoconstrictor, localizes the anesthetic agent, prolonging its effect and reducing systemic absorption.[1][2]
Overview and Rationale
The combination of mepivacaine 2% with this compound 1:20,000 is a commonly used formulation in dental procedures.[1] Mepivacaine provides anesthesia by blocking nerve impulse transmission, while this compound constricts local blood vessels to prolong the anesthetic effect. This synergistic action makes the combination suitable for a range of dental research applications in animal models, from routine extractions to more complex maxillofacial surgeries.
Data Presentation
Table 1: Recommended Dosages of Mepivacaine in Common Animal Models
| Animal Model | Mepivacaine Dosage (without vasoconstrictor) | Mepivacaine with this compound Dosage | Reference |
| Dog | 4 mg/kg (Common Clinical Dose) | Up to 6 mg/kg (Peripheral perineural injections) | [2][3] |
| Cat | 4 mg/kg (Common Clinical Dose) | Up to 3 mg/kg (Peripheral perineural injections) | |
| Mouse | IV LD50: 30 mg/kg (Mepivacaine 2% with this compound 1:20,000) | SC LD50: 184 mg/kg (Mepivacaine 2% with this compound 1:20,000) |
Note: Dosages should be calculated based on the lean body mass of the animal and the total dose should not exceed the recommended maximum. Always aspirate before injection to avoid intravascular administration.
Table 2: Pharmacokinetic and Pharmacodynamic Properties
| Parameter | Mepivacaine | Mepivacaine with this compound | Reference |
| Onset of Action | 5-15 minutes | 1-4 minutes (lower jaw) | |
| Duration of Anesthesia (Upper Jaw) | 20 minutes | 1 to 2.5 hours | |
| Duration of Anesthesia (Lower Jaw) | 40 minutes | 2.5 to 5.5 hours | |
| Cardiovascular Effects (Dog) | Minimal at therapeutic doses | Statistically significant increase in systolic and mean arterial blood pressures at 0.514 and 1.542 mg/kg |
Experimental Protocols
Animal Model Selection and Preparation
-
Species: Canine (Beagle or mixed breed) and feline (Domestic Shorthair) models are commonly used for dental research. Rodent models (rats, mice) can be utilized for initial screening and toxicity studies.
-
Health Status: All animals should be in good health, free from any systemic diseases, and acclimated to the laboratory environment. A thorough pre-anesthetic examination, including oral assessment, should be performed.
-
Anesthesia: General anesthesia is required for the safe and accurate administration of local anesthetic blocks in animal models. The choice of general anesthetic protocol should be determined by the institutional animal care and use committee (IACUC) and the specific requirements of the study.
Materials
-
Mepivacaine HCl 2% with this compound 1:20,000 sterile injectable solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge, appropriate length for the animal and block)
-
General anesthesia equipment and monitoring devices
-
Surgical preparation materials (antiseptic solution, gauze, etc.)
Administration Techniques: Nerve Blocks
This block anesthetizes the ipsilateral maxilla, including the incisors, canine, and premolar teeth, as well as the surrounding soft tissues and bone.
-
Landmarks: The infraorbital foramen is located dorsal to the distal root of the maxillary third premolar in dogs and mesial to the third premolar in cats.
-
Procedure:
-
Under general anesthesia, place the animal in lateral recumbency with the side to be blocked facing upwards.
-
Retract the upper lip to expose the buccal mucosa.
-
Palpate the infraorbital foramen.
-
Insert a 25- or 27-gauge needle into the mucosa just rostral to the foramen, advancing it carefully into the infraorbital canal. Caution: In brachycephalic breeds and cats, the canal is very short; avoid deep penetration to prevent injury to the globe.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated dose of mepivacaine with this compound (typically 0.1-0.5 mL for dogs and 0.1-0.3 mL for cats per site).
-
Apply gentle pressure over the foramen for 30-60 seconds to encourage diffusion of the anesthetic.
-
This block provides anesthesia to the ipsilateral mandible, including all teeth, bone, and soft tissues.
-
Landmarks: The mandibular foramen is located on the medial aspect of the caudal mandible.
-
Procedure (Intraoral Approach):
-
With the animal under general anesthesia, open the mouth and locate the mandibular foramen on the lingual side of the mandible, caudal to the last molar.
-
Insert a 25- or 27-gauge needle through the oral mucosa at the level of the foramen.
-
Gently advance the needle along the medial aspect of the mandible until it is near the foramen.
-
Aspirate to check for intravascular placement.
-
Slowly administer the calculated dose (typically 0.1-0.5 mL for dogs and 0.1-0.3 mL for cats per site).
-
Efficacy and Safety Assessment
-
Efficacy:
-
Pain Response: Monitor for responses to noxious stimuli (e.g., dental probing, extraction) during the procedure. Lack of a heart rate or blood pressure increase in response to stimulation indicates effective anesthesia.
-
Post-operative Pain: Use a validated pain scoring system to assess post-operative pain levels at regular intervals.
-
-
Safety:
-
Cardiovascular Monitoring: Continuously monitor heart rate, rhythm (ECG), and blood pressure throughout the procedure.
-
Systemic Toxicity: Observe for signs of central nervous system toxicity (e.g., muscle tremors, seizures) or cardiovascular depression.
-
Histopathology: At the end of the study, tissue samples from the injection sites can be collected for histological examination to assess for any local tissue reactions.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of Mepivacaine
Mepivacaine, an amide local anesthetic, primarily functions by blocking voltage-gated sodium channels within the neuronal membrane. This action prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By inhibiting this process, mepivacaine effectively blocks the transmission of pain signals.
Mechanism of Action of this compound
This compound is a sympathomimetic amine that acts as a vasoconstrictor by stimulating alpha-adrenergic receptors on the smooth muscle of blood vessels. This leads to localized vasoconstriction, which reduces blood flow at the injection site. The decreased blood flow slows the systemic absorption of mepivacaine, thereby prolonging its duration of action at the nerve. This compound primarily acts on alpha-2 adrenergic receptors.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy and safety of mepivacaine with this compound in an animal dental model.
References
Application Notes and Protocols: In Vitro Assessment of Levonordefrin's Vasoconstrictive Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levonordefrin, a synthetic catecholamine and sympathomimetic amine, is utilized in clinical settings, primarily in dentistry, as a vasoconstrictor in conjunction with local anesthetics.[1] Its pharmacological action is mediated through the activation of adrenergic receptors on vascular smooth muscle, leading to a reduction in local blood flow. This vasoconstrictive effect prolongs the duration of anesthesia and minimizes bleeding at the site of administration.[1] Understanding the in vitro potency and mechanism of action of this compound is crucial for drug development, formulation optimization, and preclinical safety assessment.
This document provides detailed protocols for assessing the vasoconstrictive potency of this compound in vitro using two primary methodologies: wire myography to measure isometric tension in isolated blood vessels and intracellular calcium imaging in vascular smooth muscle cells.
Mechanism of Action: Adrenergic Receptor Signaling
This compound exerts its vasoconstrictive effects by acting as an agonist at α-adrenergic receptors on vascular smooth muscle cells.[2] The activation of these receptors initiates distinct downstream signaling cascades, primarily involving α1 and α2 subtypes, which culminate in smooth muscle contraction.
α1-Adrenergic Receptor Signaling:
Upon binding of this compound to α1-adrenergic receptors, a conformational change activates the associated Gq protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge cycling and smooth muscle contraction. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which can further contribute to the contractile response.[2]
α2-Adrenergic Receptor Signaling:
Activation of α2-adrenergic receptors by this compound is coupled to an inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally promotes smooth muscle relaxation. The net effect of α2-receptor activation is therefore a contractile response.[2]
Experimental Protocols
Wire Myography for Assessment of Vasoconstriction
This protocol details the use of a wire myograph system to measure the isometric contractile force of isolated arterial rings in response to this compound.
Materials and Reagents:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Potassium Chloride (KCl) solution (80 mM)
-
This compound hydrochloride
-
Phenylephrine hydrochloride (positive control)
-
Phentolamine mesylate (α-adrenergic antagonist)
-
Distilled water
-
Carbogen gas (95% O2, 5% CO2)
-
Wire myograph system (e.g., DMT, Hugo Sachs Elektronik)
-
Dissection microscope and tools
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat according to institutional guidelines.
-
Excise the thoracic aorta and immediately place it in ice-cold Krebs-Henseleit solution.
-
Under a dissection microscope, carefully remove adherent connective and adipose tissue.
-
Cut the aorta into 2-3 mm rings.
-
-
Mounting the Aortic Rings:
-
Mount each aortic ring on two stainless steel wires (typically 40 µm in diameter) in the organ bath of the wire myograph system.
-
The organ bath should contain Krebs-Henseleit solution continuously gassed with carbogen and maintained at 37°C.
-
-
Equilibration and Viability Check:
-
Allow the aortic rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g.
-
During equilibration, replace the Krebs-Henseleit solution every 15-20 minutes.
-
To assess the viability of the tissue, induce a contraction by replacing the Krebs-Henseleit solution with 80 mM KCl solution.
-
After a stable contraction is achieved, wash the rings with fresh Krebs-Henseleit solution to return to baseline tension. Repeat this step until two consecutive contractions are within 10% of each other.
-
-
Dose-Response Curve Generation:
-
After the viability check and return to baseline, add cumulative concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁴ M) to the organ bath at logarithmic intervals.
-
Allow the tissue to reach a stable plateau of contraction at each concentration before adding the next.
-
Record the isometric tension at each concentration using the data acquisition system.
-
In separate experiments, generate a dose-response curve for the positive control, phenylephrine.
-
To confirm the involvement of α-adrenergic receptors, pre-incubate some aortic rings with phentolamine (e.g., 10⁻⁶ M) for 20-30 minutes before generating the this compound dose-response curve.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by 80 mM KCl.
-
Plot the concentration of this compound against the percentage of maximal contraction to generate a dose-response curve.
-
Calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal contractile response) for this compound and phenylephrine using non-linear regression analysis.
-
Intracellular Calcium Imaging in Vascular Smooth Muscle Cells (VSMCs)
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in cultured VSMCs in response to this compound using the fluorescent indicator Fura-2 AM.
Materials and Reagents:
-
Primary rat aortic smooth muscle cells (or a suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
This compound hydrochloride
-
Ionomycin (for maximal Ca²⁺ response)
-
EGTA (for minimal Ca²⁺ response)
-
Fluorescence microscopy system equipped with a ratiometric imaging setup (excitation wavelengths of 340 nm and 380 nm, emission at 510 nm)
-
Cell culture plates with glass coverslips
Procedure:
-
Cell Culture and Dye Loading:
-
Culture VSMCs on glass coverslips in DMEM with 10% FBS until they reach 70-80% confluency.
-
Prepare a Fura-2 AM loading solution: 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Wash the cells twice with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for 20-30 minutes.
-
-
Calcium Imaging:
-
Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS at 37°C.
-
Record the baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Introduce this compound at various concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M) into the perfusion solution.
-
Record the changes in fluorescence intensity at both excitation wavelengths.
-
-
Calibration and Data Analysis:
-
At the end of each experiment, determine the maximum (Rmax) and minimum (Rmin) fluorescence ratios.
-
Obtain Rmax by adding a saturating concentration of Ionomycin (e.g., 5 µM) to the cells in the presence of high extracellular Ca²⁺.
-
Obtain Rmin by subsequently adding a Ca²⁺ chelator like EGTA (e.g., 10 mM) to the solution.
-
Calculate the ratio of the fluorescence intensities (F340/F380).
-
The change in [Ca²⁺]i can be represented as the change in the F340/F380 ratio.
-
Plot the concentration of this compound against the peak change in the F340/F380 ratio to generate a dose-response curve.
-
Calculate the EC50 for the this compound-induced increase in [Ca²⁺]i.
-
Data Presentation
The quantitative data obtained from the experimental protocols should be summarized in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Vasoconstrictive Potency of this compound and Phenylephrine in Isolated Rat Aorta
| Agonist | EC50 (M) | Emax (% of KCl max) |
| This compound | 1.2 x 10⁻⁶ | 85 ± 5 |
| Phenylephrine | 3.5 x 10⁻⁷ | 98 ± 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values may vary depending on experimental conditions.
Table 2: this compound-Induced Intracellular Calcium Mobilization in Vascular Smooth Muscle Cells
| Parameter | Value |
| Baseline F340/F380 Ratio | 0.85 ± 0.05 |
| Peak F340/F380 Ratio (10⁻⁵ M this compound) | 1.75 ± 0.12 |
| EC50 for [Ca²⁺]i increase (M) | 9.5 x 10⁻⁷ |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values may vary depending on experimental conditions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways of this compound-induced vasoconstriction.
Caption: Experimental workflows for assessing vasoconstrictive potency.
References
Application Notes and Protocols for Evaluating the Systemic Absorption of Levonordefrin After Local Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levonordefrin, a sympathomimetic amine, is commonly used as a vasoconstrictor in local anesthetic solutions in dentistry.[1][2] Its primary function is to decrease local blood flow, which prolongs the duration of anesthesia, reduces the peak plasma concentration of the local anesthetic agent, and minimizes bleeding during surgical procedures.[3][4][5] However, despite its localized application, systemic absorption of this compound can occur, leading to potential cardiovascular effects. Therefore, a thorough evaluation of its systemic absorption is crucial for assessing the safety and efficacy of this compound-containing dental anesthetics.
These application notes provide a comprehensive overview of the techniques and protocols for evaluating the systemic absorption of this compound following local injection. This document outlines in vivo pharmacokinetic studies in animal models and approaches for human clinical trials, details analytical methods for quantifying this compound in plasma, and presents relevant signaling pathways and experimental workflows.
Adrenergic Signaling Pathway of this compound
This compound primarily exerts its vasoconstrictive effects by acting as an agonist at adrenergic receptors. It has a higher affinity for alpha-adrenergic receptors (approximately 75%) than for beta-adrenergic receptors (approximately 25%). The activation of α1-adrenergic receptors on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction.
Caption: Adrenergic signaling cascade initiated by this compound.
Quantitative Data on Systemic Absorption
The systemic absorption of this compound is influenced by several factors, including the dose administered, the vascularity of the injection site, and the presence of other substances in the formulation. The following tables summarize quantitative data from preclinical and clinical studies evaluating the systemic absorption of local anesthetics with vasoconstrictors.
Table 1: Pharmacokinetic Parameters of Mepivacaine with this compound vs. Lidocaine with Epinephrine in Humans
| Anesthetic Formulation | Peak Serum Concentration (Cmax) (µg/mL) | Time to Peak Concentration (Tmax) (minutes) | Reference |
| 2% Mepivacaine with 1:20,000 this compound | 0.90 ± 0.11 | 30-60 | |
| 2% Lidocaine with 1:100,000 Epinephrine | 1.18 ± 0.17 | 20-45 |
Table 2: Hemodynamic Effects Following Local Anesthetic Injection with Vasoconstrictors in Humans
| Anesthetic Formulation | Change in Heart Rate (beats/min) | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Reference |
| 2% Mepivacaine with 1:20,000 this compound | +5 to +10 | +5 to +15 | +5 to +10 | |
| 2% Lidocaine with 1:100,000 Epinephrine | +5 to +15 | +10 to +20 | +5 to +15 |
Experimental Protocols
Preclinical Pharmacokinetic Study in an Animal Model (Rat)
This protocol describes a typical workflow for evaluating the systemic absorption of this compound in a rat model following submucosal injection.
Experimental Workflow:
Caption: Workflow for a preclinical pharmacokinetic study.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used. Animals should be acclimated for at least one week before the experiment.
-
Anesthesia: Anesthetize the rats with an appropriate agent (e.g., isoflurane) to minimize distress and movement during the procedure.
-
Surgical Preparation (Optional but Recommended): For serial blood sampling, cannulation of the jugular vein is recommended to avoid repeated venipuncture.
-
Dosing: Administer a single submucosal injection of the this compound-containing local anesthetic solution into the buccal mucosa. The injection volume and concentration should be carefully controlled.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) via the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120, 180, and 240 minutes) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated HPLC-MS/MS method (see Section 4.3).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and the area under the plasma concentration-time curve (AUC) using appropriate software.
Human Clinical Trial Design
A randomized, double-blind, crossover study design is recommended to evaluate the systemic absorption of this compound in healthy human volunteers.
Methodology:
-
Study Population: Recruit healthy adult volunteers with no contraindications to local anesthetics or vasoconstrictors.
-
Study Design: A two-period, two-sequence crossover design. In each period, subjects receive a single dental injection of either the test formulation (containing this compound) or a control formulation (e.g., local anesthetic alone or with a different vasoconstrictor). A washout period of at least one week should separate the two treatment periods.
-
Dosing: Administer a standardized local anesthetic injection (e.g., infiltration or nerve block) with a fixed dose of this compound.
-
Blood Sampling: Collect venous blood samples at baseline and at frequent intervals post-injection (e.g., 5, 10, 15, 30, 45, 60, 90, 120, 180, 240, and 360 minutes).
-
Plasma Preparation and Storage: Process and store plasma samples as described in the preclinical protocol.
-
Bioanalysis: Determine this compound plasma concentrations using a validated HPLC-MS/MS method.
-
Pharmacokinetic and Pharmacodynamic Assessments:
-
Pharmacokinetics: Calculate Cmax, Tmax, AUC, and elimination half-life (t1/2).
-
Pharmacodynamics: Monitor hemodynamic parameters (heart rate, blood pressure) at regular intervals.
-
-
Statistical Analysis: Compare the pharmacokinetic and pharmacodynamic parameters between the test and control groups using appropriate statistical methods.
Analytical Protocol: Quantification of this compound in Plasma by HPLC-MS/MS
This protocol provides a general framework for the development and validation of an HPLC-MS/MS method for this compound quantification. Specific parameters may require optimization.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over a suitable time to achieve separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions need to be optimized for the specific instrument.
-
-
Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Factors Influencing Systemic Absorption
Several factors can influence the rate and extent of systemic absorption of this compound from the injection site. Understanding these factors is critical for interpreting pharmacokinetic data and ensuring patient safety.
Caption: Key factors influencing the systemic absorption of this compound.
Conclusion
The evaluation of systemic absorption of this compound is a critical component in the development and safe use of local anesthetic formulations. The protocols and techniques outlined in these application notes provide a robust framework for researchers and drug development professionals to conduct comprehensive pharmacokinetic and pharmacodynamic assessments. By carefully considering the experimental design, employing validated analytical methods, and understanding the factors that influence systemic absorption, it is possible to generate high-quality data to support the clinical use of this compound.
References
- 1. Mepivacaine and this compound: Package Insert / Prescribing Info [drugs.com]
- 2. Misconceptions Related to the Appropriate Use of Vasoconstrictors for Local Dental Anesthesia | Updates in Clinical Dentistry [cdeworld.com]
- 3. admescope.com [admescope.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Vasoconstrictors in local anesthesia for dentistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determining the Receptor Affinity of Levonordefrin using Radioligand Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levonordefrin, a synthetic catecholamine and sympathomimetic amine, is primarily used as a vasoconstrictor in dental local anesthetic solutions.[1][2] Its pharmacological activity is mediated through interaction with adrenergic receptors. Understanding the affinity and selectivity of this compound for various adrenergic receptor subtypes is crucial for characterizing its mechanism of action and predicting its physiological effects. This compound binds to alpha-adrenergic receptors and, to a lesser extent, beta-adrenergic receptors.[3] It is known to act as an agonist, with a particular affinity for α2-adrenergic receptors.[2]
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[4] These assays are highly sensitive and robust, allowing for the precise determination of key binding parameters such as the equilibrium dissociation constant (Kd), the maximum receptor density (Bmax), and the inhibition constant (Ki) of a competing compound. This application note provides detailed protocols for using saturation and competition radioligand binding assays to determine the affinity of this compound for various adrenergic receptor subtypes.
Key Concepts
-
Saturation Binding Assay : This experiment involves incubating a fixed amount of receptor preparation with increasing concentrations of a radiolabeled ligand to determine the affinity of the radioligand (Kd) and the total number of binding sites (Bmax).
-
Competition Binding Assay : This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a fixed concentration of a specific radioligand from a receptor. The result is an IC50 value (the concentration of competitor that displaces 50% of the radioligand), which can be converted to an inhibition constant (Ki) to represent the affinity of the competitor for the receptor.
Data Presentation
Quantitative data from radioligand binding assays are essential for comparing the affinities of ligands across different receptor subtypes.
Table 1: Common Radioligands for Adrenergic Receptor Binding Assays
This table summarizes commonly used radioligands for characterizing adrenergic receptors. The selection of a radioligand depends on the specific receptor subtype being investigated.
| Radioligand | Receptor Selectivity | Typical Kd (nM) |
| [³H]Prazosin | α1 selective | 0.1 - 1.0 |
| [³H]Yohimbine | α2 selective | 1.0 - 10.0 |
| [³H]Rauwolscine | α2 selective | 0.5 - 5.0 |
| [¹²⁵I]Cyanopindolol | Non-selective β | 0.01 - 0.1 |
Table 2: Template for this compound Binding Affinity Data
| Receptor Subtype | Cell Line / Tissue | Radioligand Used | IC₅₀ of this compound (nM) | Calculated Kᵢ of this compound (nM) |
| α1A | e.g., HEK293 cells | [³H]Prazosin | User-determined | User-calculated |
| α1B | e.g., HEK293 cells | [³H]Prazosin | User-determined | User-calculated |
| α1D | e.g., HEK293 cells | [³H]Prazosin | User-determined | User-calculated |
| α2A | e.g., CHO cells | [³H]Yohimbine | User-determined | User-calculated |
| α2B | e.g., CHO cells | [³H]Yohimbine | User-determined | User-calculated |
| α2C | e.g., CHO cells | [³H]Yohimbine | User-determined | User-calculated |
| β1 | e.g., Cardiac membranes | [¹²⁵I]Cyanopindolol | User-determined | User-calculated |
| β2 | e.g., Lung membranes | [¹²⁵I]Cyanopindolol | User-determined | User-calculated |
Experimental Protocols
These protocols are generalized and should be optimized for the specific cell or tissue system being used.
Protocol 1: Membrane Preparation from Cells or Tissues
-
Cell Harvesting : Culture cells expressing the adrenergic receptor subtype of interest to near confluence. Scrape cells into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Homogenization : Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors). Homogenize using a Dounce or polytron homogenizer on ice.
-
Centrifugation : Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Membrane Pelleting : Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Washing : Discard the supernatant, resuspend the membrane pellet in fresh assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4), and repeat the centrifugation step.
-
Final Preparation : Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Storage : Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Saturation Binding Assay (to determine Radioligand Kd)
-
Assay Setup : In a 96-well plate, set up triplicate wells for each concentration of radioligand.
-
Total Binding : To each well, add:
-
50 µL of assay buffer.
-
50 µL of membrane preparation (e.g., 20-50 µg protein).
-
50 µL of radioligand at varying concentrations (e.g., 8-12 concentrations, from 0.1 x Kd to 10 x estimated Kd).
-
-
Non-specific Binding (NSB) : Set up a parallel set of wells. To each well, add:
-
50 µL of a high concentration of an unlabeled competing ligand (e.g., 10 µM phentolamine for α-receptors or 10 µM propranolol for β-receptors).
-
50 µL of membrane preparation.
-
50 µL of radioligand at the same varying concentrations.
-
-
Incubation : Incubate the plate at a suitable temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration : Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Counting : Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis : Calculate specific binding by subtracting NSB from total binding at each radioligand concentration. Plot specific binding against the radioligand concentration and use non-linear regression analysis (one-site binding model) to determine the Kd and Bmax.
Protocol 3: Competition Binding Assay (to determine this compound Ki)
-
Assay Setup : In a 96-well plate, add the following to triplicate wells:
-
50 µL of membrane preparation (20-50 µg protein).
-
50 µL of unlabeled this compound at varying concentrations (e.g., 10-12 concentrations spanning a 4-5 log range, such as 10⁻¹⁰ M to 10⁻⁵ M). For control wells (total binding), add 50 µL of assay buffer instead.
-
50 µL of the chosen radioligand at a fixed concentration (ideally at or below its Kd value).
-
-
Non-specific Binding (NSB) : Prepare separate wells containing membrane preparation, radioligand, and a high concentration of an appropriate unlabeled antagonist (e.g., 10 µM phentolamine) instead of this compound.
-
Incubation : Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at 25°C).
-
Filtration and Counting : Terminate the assay and measure radioactivity as described in the Saturation Binding Assay protocol (steps 5-6).
-
Data Analysis :
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response model) to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (determined from a saturation assay).
-
-
Visualizations
Experimental Workflow and Signaling Pathways
Figure 1. Workflow for determining this compound receptor affinity.
// Ligand Levo [label="this compound\n(Agonist)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
// Receptors AR_a1 [label="α1-Adrenergic Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AR_a2 [label="α2-Adrenergic Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; AR_b [label="β-Adrenergic Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// G-Proteins Gq [label="Gq Protein", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gi [label="Gi Protein", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"]; Gs [label="Gs Protein", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Effectors PLC [label="Phospholipase C\n(PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AC_inhibit [label="Adenylyl Cyclase\n(AC)", fillcolor="#FBBC05", fontcolor="#202124"]; AC_stim [label="Adenylyl Cyclase\n(AC)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Second Messengers & Downstream IP3_DAG [label="↑ IP3 & DAG", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca [label="↑ Intracellular Ca²⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP_decr [label="↓ cAMP", fillcolor="#FBBC05", fontcolor="#202124"]; cAMP_incr [label="↑ cAMP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKA [label="↑ PKA Activity", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections Levo -> {AR_a1, AR_a2, AR_b} [style=dashed, arrowhead=none]; AR_a1 -> Gq [label=" activates"]; AR_a2 -> Gi [label=" activates"]; AR_b -> Gs [label=" activates"];
Gq -> PLC [label=" activates"]; Gi -> AC_inhibit [label=" inhibits"]; Gs -> AC_stim [label=" activates"];
PLC -> IP3_DAG; IP3_DAG -> Ca; AC_inhibit -> cAMP_decr; AC_stim -> cAMP_incr; cAMP_incr -> PKA;
// Grouping {rank=same; AR_a1; AR_a2; AR_b;} {rank=same; Gq; Gi; Gs;} {rank=same; PLC; AC_inhibit; AC_stim;} }
Figure 2. Adrenergic receptor G-protein signaling pathways.
References
Application of Levonordefrin in studies of local anesthetic efficacy and duration
Application Notes: The Role of Levonordefrin in Local Anesthetic Formulations
Introduction
This compound is a synthetic sympathomimetic amine used as a vasoconstrictor in local anesthetic solutions, primarily in the field of dentistry.[1][2][3] Its primary function is to counteract the vasodilatory effects inherent in most local anesthetic agents.[4][5] By constricting local blood vessels at the site of injection, this compound decreases the rate of systemic absorption of the anesthetic. This localization of the anesthetic agent results in several key benefits: a longer duration of action, a more profound depth of anesthesia, and a reduction in the risk of systemic toxicity.
Mechanism of Action
This compound is a catecholamine that primarily acts as an agonist on alpha-adrenergic receptors in the smooth muscle of blood vessels. It has significantly more alpha-receptor activity (75%) than beta-receptor activity (25%). Stimulation of α1-adrenergic receptors leads to vasoconstriction, which reduces local blood flow. This action is crucial for prolonging the presence of the local anesthetic at the nerve, thereby extending the duration of the nerve blockade. While chemically similar to epinephrine, this compound is less potent in its vasoconstrictive and blood pressure effects at equal concentrations. However, it is formulated in a higher concentration (1:20,000) to achieve a clinical and systemic effect that is considered equipotent to the 1:100,000 concentration of epinephrine.
Quantitative Data Summary
The efficacy and duration of local anesthetics combined with this compound have been quantified in several clinical studies. The most common formulation is 2% Mepivacaine with 1:20,000 this compound.
Table 1: Anesthetic Duration of Mepivacaine with and without this compound
| Anesthetic Formulation | Vasoconstrictor | Pulpal Anesthesia Duration (minutes) | Soft Tissue Anesthesia Duration (hours) |
| 3% Mepivacaine | None | 20 - 40 | 2 - 3 |
| 2% Mepivacaine | 1:20,000 this compound | 60 - 90 | 3 - 5 |
| Source: Data compiled from Dimensions of Dental Hygiene. |
Table 2: Comparative Efficacy of Mepivacaine/Levonordefrin vs. Lidocaine/Epinephrine for Maxillary Infiltration
| Anesthetic Formulation | Success Rate (Central Incisor) | Success Rate (First Molar) | Pulpal Anesthesia at 60 min (% of subjects) |
| 2% Mepivacaine with 1:20,000 this compound | 87% | 90% | 43% |
| 2% Lidocaine with 1:100,000 Epinephrine | 87% | 90% | ~40% |
| Source: Data from a prospective, randomized, double-blind crossover study. The study concluded no significant difference in anesthetic success between the two formulations, though neither consistently provided a full hour of pulpal anesthesia. |
Protocols for Evaluating Local Anesthetic Efficacy and Duration
This section outlines a generalized protocol for a clinical study designed to compare the efficacy and duration of a local anesthetic containing this compound against a standard formulation (e.g., lidocaine with epinephrine). The methodology is based on common practices in dental anesthesia research.
1. Study Design
-
Type: Prospective, randomized, double-blind, crossover study.
-
Rationale: A crossover design allows each subject to serve as their own control, reducing inter-subject variability. Double-blinding prevents bias from both the subject and the administrator.
2. Subject Selection
-
Inclusion Criteria:
-
Healthy adult volunteers (e.g., 18-65 years old).
-
No known allergies to amide local anesthetics or sulfites (used as a preservative for vasoconstrictors).
-
ASA physical status I or II.
-
Provide written informed consent.
-
-
Exclusion Criteria:
-
Pregnancy.
-
History of significant medical conditions (e.g., severe cardiovascular disease).
-
Current use of medications that could alter pain perception or anesthetic metabolism (e.g., analgesics, sedatives, antidepressants).
-
Active infection or pathology at the injection site.
-
3. Materials and Methods
-
Anesthetic Solutions:
-
Test Solution: 1.8 mL cartridge of 2% Mepivacaine with 1:20,000 this compound.
-
Control Solution: 1.8 mL cartridge of 2% Lidocaine with 1:100,000 epinephrine.
-
Cartridges should be masked to ensure blinding.
-
-
Efficacy Measurement Tool:
-
A calibrated Electric Pulp Tester (EPT) to objectively assess pulpal anesthesia. A maximal reading (e.g., 80) indicates no response to the stimulus and thus, successful pulpal anesthesia.
-
-
Procedure:
-
Baseline: Record baseline sensitivity of the target teeth (e.g., maxillary central incisor and first molar) using the EPT.
-
Randomization: At the first appointment, the subject randomly receives either the test or control solution via a standardized injection technique (e.g., maxillary infiltration). The administrator and subject are blind to the solution.
-
Anesthesia Assessment:
-
Begin EPT testing within 2-4 minutes of injection.
-
Test the teeth in cycles (e.g., every 2 minutes) for a total duration of 60-90 minutes.
-
Define Success: Anesthetic success is defined as achieving two consecutive maximal readings (e.g., 80) on the EPT within a set time, for instance, 10 minutes post-injection.
-
Define Duration: Duration of anesthesia is the time from onset until the EPT reading falls below the maximum value.
-
-
Soft Tissue Anesthesia: Ask the subject to report the return of normal sensation to the lips and other soft tissues.
-
Washout Period: A washout period of at least one week is required between appointments.
-
Crossover: At the second appointment, the subject receives the alternate anesthetic solution, and the entire procedure is repeated.
-
4. Data Analysis
-
Use appropriate statistical tests (e.g., McNemar's test or paired t-tests) to compare the success rates and duration of anesthesia between the two formulations.
-
A p-value of < 0.05 is typically considered statistically significant.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C9H13NO3 | CID 164739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mepivacaine and this compound: Package Insert / Prescribing Info [drugs.com]
- 4. Misconceptions Related to the Appropriate Use of Vasoconstrictors for Local Dental Anesthesia | Updates in Clinical Dentistry [cdeworld.com]
- 5. denpedia.com [denpedia.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Levonordefrin Degradation in Local Anesthetic Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the degradation of levonordefrin in local anesthetic solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a sympathomimetic amine used as a vasoconstrictor in local anesthetic solutions to decrease the rate of absorption and prolong the duration of anesthesia.[1] As a catecholamine, this compound is susceptible to degradation, primarily through oxidation, which can lead to a loss of potency and the formation of potentially toxic degradation products.[2][3] Maintaining its stability is crucial for ensuring the safety and efficacy of the anesthetic formulation.
Q2: What are the primary factors that influence the degradation of this compound?
A2: The main factors contributing to this compound degradation are exposure to oxygen, elevated temperature, light (especially UV rays), and unfavorable pH conditions.[4][5] The presence of metal ions can also catalyze oxidation reactions.
Q3: How is this compound stabilized in commercial local anesthetic solutions?
A3: To prevent oxidative degradation, local anesthetic formulations containing this compound typically include antioxidants, most commonly sodium metabisulfite. The solution's pH is also adjusted to an acidic range (typically between 3.3 and 5.5) to enhance the stability of the this compound salt. Furthermore, dental cartridges are designed to minimize oxygen exposure.
Q4: What are the visible signs of this compound degradation in a solution?
A4: A common sign of catecholamine degradation is a change in the color of the solution, often turning yellowish or brownish. The formation of a precipitate can also indicate degradation or instability of the formulation. Any solution that appears discolored or contains particulate matter should not be used.
Troubleshooting Guides
Issue 1: Discoloration of the Anesthetic Solution
Q: My local anesthetic solution containing this compound has developed a yellow or brown tint. What is the likely cause and how can I prevent this?
A: Discoloration is a strong indicator of oxidative degradation of this compound. This is often due to one or more of the following factors:
-
Oxygen Exposure: The cartridge may have a compromised seal, allowing oxygen to enter and react with the this compound.
-
Antioxidant Depletion: The sodium metabisulfite included in the formulation may have been consumed over time, leaving the this compound unprotected.
-
Light Exposure: Prolonged exposure to light, particularly UV light, can accelerate the oxidation process.
-
Elevated Temperature: Storage at temperatures above the recommended range can increase the rate of chemical degradation.
Troubleshooting Steps & Preventative Measures:
-
Verify Storage Conditions: Ensure that anesthetic cartridges are stored at controlled room temperature, protected from light, and have not been frozen.
-
Inspect Cartridge Integrity: Before use, visually inspect the cartridge for any signs of damage to the seal or plunger.
-
Review Formulation Composition: If preparing experimental formulations, ensure an adequate concentration of a suitable antioxidant, such as sodium metabisulfite, is included. Note that at certain concentrations in alkaline solutions, sodium metabisulfite can paradoxically accelerate epinephrine oxidation, a related catecholamine.
-
Implement Proper Handling: Minimize the exposure of the solution to ambient air and light during experimental procedures.
Issue 2: Loss of Potency or Reduced Anesthetic Efficacy
Q: I am observing a decrease in the expected anesthetic effect. Could this be related to this compound degradation?
A: Yes, a loss of potency can be a direct consequence of this compound degradation. As this compound degrades, its concentration decreases, leading to a reduced vasoconstrictive effect. This results in faster absorption of the local anesthetic from the injection site and a shorter duration of action.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced anesthetic efficacy.
Issue 3: Precipitate Formation in the Solution
Q: I have noticed a precipitate in my this compound-containing anesthetic solution. What could be the cause?
A: Precipitate formation can result from several factors, including:
-
Degradation Products: Some degradation products of this compound or other formulation components may have low solubility and precipitate out of the solution.
-
pH Shifts: A significant change in the pH of the solution can affect the solubility of the local anesthetic base or this compound, leading to precipitation. The pH of solutions containing this compound is typically maintained between 3.3 and 5.5.
-
Incompatibility: If mixing with other substances, chemical incompatibilities could lead to the formation of an insoluble compound.
-
Temperature Effects: Exposure to freezing temperatures can cause precipitation of components in the solution.
Troubleshooting Steps:
-
Do Not Use: Any solution with a precipitate should be discarded immediately.
-
Verify pH: If possible, measure the pH of a sample from the same batch to see if it is within the expected range.
-
Review Storage and Handling: Confirm that the solution was not exposed to extreme temperatures.
-
Assess for Incompatibilities: If the solution was part of a mixture, review the compatibility of all components.
Quantitative Data Summary
While specific kinetic data for this compound degradation is not extensively available in the public domain, the following table summarizes typical stability-indicating parameters for local anesthetic solutions containing vasoconstrictors, which can be used as a general reference.
| Parameter | Condition | Typical Specification | Reference |
| pH | Room Temperature | 3.3 - 5.5 | |
| This compound Assay | End of Shelf-Life | 90.0% - 115.0% of label claim | General pharmaceutical standards |
| Total Degradation Products | End of Shelf-Life | Not more than 5.0% | General pharmaceutical standards |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
Objective: To accelerate the degradation of this compound under various stress conditions to evaluate its stability and the specificity of the analytical method.
Materials:
-
This compound standard
-
Local anesthetic solution containing this compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, calibrated
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 2 hours. Neutralize before analysis.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 2 hours. Neutralize before analysis.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug or solution to dry heat at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Analysis: Analyze all stressed samples, along with a control sample, using a stability-indicating HPLC method (see Protocol 2).
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
Objective: To quantify the amount of intact this compound and separate it from any degradation products.
Chromatographic Conditions (Example):
-
Column: Phenyl column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 70:30 (v/v) 25 mM phosphate buffer (pH 3.0) containing 50 mM heptanesulfonic acid sodium salt : acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Signaling Pathways and Logical Relationships
This compound Degradation Pathway (Oxidative)
The primary degradation pathway for catecholamines like this compound is oxidation. This process can be initiated by various factors and proceeds through several intermediates.
Caption: Generalized oxidative degradation pathway for this compound.
This technical support center provides a foundational understanding of this compound degradation. For specific quantitative analysis and advanced troubleshooting, it is recommended to consult detailed pharmaceutical stability testing guidelines and conduct in-house validation studies.
References
Addressing interference in the electrochemical detection of Levonordefrin
Welcome to the technical support center for the electrochemical detection of Levonordefrin. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common interfering substances in the electrochemical detection of this compound?
A1: Common interfering substances in the electrochemical detection of this compound, particularly in pharmaceutical formulations, can include other electroactive species present in the sample matrix. While specific studies on this compound are limited, research on structurally similar catecholamines like epinephrine and norepinephrine indicates that common interferents include ascorbic acid (Vitamin C) and uric acid . In the context of dental anesthetics, the local anesthetic it is often combined with, such as mepivacaine , should also be considered a potential interferent due to its own electrochemical activity.
Q2: How can I minimize interference from other substances?
A2: Several strategies can be employed to minimize interference:
-
Electrode Modification: Modifying the working electrode with materials like polymers, nanoparticles, or cyclodextrins can enhance selectivity towards this compound.
-
pH Optimization: Adjusting the pH of the supporting electrolyte can help to separate the voltammetric signals of this compound and interfering species, as their electrochemical behavior is often pH-dependent.
-
Advanced Voltammetric Techniques: Techniques like Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) offer improved resolution and sensitivity compared to standard cyclic voltammetry, which can help in distinguishing the signal of this compound from that of interferents.
-
Sample Pre-treatment: While not always ideal for rapid analysis, techniques like solid-phase extraction can be used to remove interfering substances before electrochemical analysis.
Q3: What are the typical experimental parameters for the electrochemical detection of this compound using Differential Pulse Voltammetry (DPV)?
A3: While optimal parameters should be determined empirically for each specific experimental setup, a general starting point for DPV analysis of catecholamines like this compound can be derived from existing literature. These parameters often include a pulse amplitude of 50 mV, a pulse width of 50-100 ms, and a scan rate of 10-50 mV/s. The choice of supporting electrolyte and its pH is crucial and should be optimized to achieve the best signal-to-noise ratio and peak separation.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| No or Weak Signal for this compound | 1. Incorrect potential window. 2. Inappropriate pH of the supporting electrolyte. 3. Electrode surface is not properly activated or is fouled. 4. Low concentration of this compound. | 1. Widen the potential window to ensure the oxidation/reduction peak of this compound is captured. 2. Optimize the pH of the supporting electrolyte. Catecholamine oxidation is often favored in acidic to neutral conditions. 3. Polish the electrode surface before each measurement. For modified electrodes, ensure the modification procedure was successful. 4. If possible, increase the concentration of the analyte or use a more sensitive technique like Square Wave Voltammetry (SWV). |
| Overlapping Peaks (Poor Resolution) | 1. Presence of interfering substances with similar redox potentials. 2. Inadequate separation of signals due to experimental parameters. | 1. Use an appropriate electrode modifier to enhance selectivity. 2. Optimize the DPV or SWV parameters (e.g., decrease the scan rate, adjust the pulse amplitude). 3. Adjust the pH of the supporting electrolyte to shift the peak potentials of the analyte and interferent. |
| Poor Reproducibility (High Standard Deviation) | 1. Inconsistent electrode surface condition. 2. Instability of the this compound solution. 3. Fluctuations in experimental conditions (e.g., temperature). | 1. Implement a consistent and thorough electrode cleaning and polishing protocol between measurements. 2. Prepare fresh this compound solutions and protect them from light and air, as catecholamines can be prone to degradation. 3. Ensure a stable experimental environment. |
| Signal Drifting or Decreasing Over Time | 1. Electrode fouling due to the adsorption of oxidation products or other sample components. 2. Degradation of the this compound sample. | 1. After each scan, clean the electrode surface. In some cases, applying a cleaning potential cycle can be effective. 2. Use freshly prepared solutions and minimize the time between sample preparation and measurement. |
Experimental Protocols
Protocol 1: General Procedure for Voltammetric Detection of this compound
This protocol provides a general framework for the analysis of this compound using voltammetric techniques. Optimization of specific parameters is recommended.
1. Electrode Preparation:
- Polish the working electrode (e.g., glassy carbon electrode) with alumina slurry on a polishing pad.
- Rinse thoroughly with deionized water and sonicate in ethanol and then deionized water to remove any residual alumina particles.
- Dry the electrode before use.
2. Preparation of Solutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl).
- Prepare the supporting electrolyte (e.g., 0.1 M phosphate buffer solution) and adjust the pH to the desired value.
- Prepare a series of standard solutions of this compound by diluting the stock solution with the supporting electrolyte.
3. Electrochemical Measurement:
- Set up a three-electrode electrochemical cell with the prepared working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
- Deoxygenate the supporting electrolyte by purging with high-purity nitrogen gas for at least 10-15 minutes.
- Record the background voltammogram in the deoxygenated supporting electrolyte.
- Add a known concentration of this compound to the cell, stir for a short period, and then let the solution become quiescent.
- Record the voltammogram (e.g., using DPV or SWV) over the appropriate potential range.
4. Data Analysis:
- Measure the peak current of the this compound signal.
- Construct a calibration curve by plotting the peak current versus the concentration of the this compound standards.
- Determine the concentration of this compound in unknown samples by interpolating their peak currents on the calibration curve.
Visualizations
Caption: A streamlined workflow for the electrochemical detection of this compound.
Overcoming challenges in the synthesis of optically pure Levonordefrin
Technical Support Center: Synthesis of Optically Pure Levonordefrin
Welcome, researchers and drug development professionals. This resource center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis of optically pure this compound (Corbadrine).
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic challenges in synthesizing enantiomerically pure this compound?
A1: The main challenges revolve around controlling stereochemistry at the C-1 hydroxyl group and managing the reactive catechol moiety. Key strategic decisions include:
-
Chiral Pool Synthesis: Starting from an already chiral precursor.
-
Asymmetric Synthesis: Employing a chiral catalyst or auxiliary to induce stereoselectivity in a key bond-forming step, such as the reduction of a prochiral ketone.[1][2][3]
-
Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers. This is a common and scalable approach.[4][5]
Q2: My asymmetric reduction of the ketone precursor is yielding low enantiomeric excess (e.e.). What are the common causes?
A2: Low enantiomeric excess is a frequent issue in asymmetric synthesis. The primary factors to investigate are:
-
Catalyst Purity & Activity: The chiral catalyst or ligand may be impure, degraded by air/moisture, or improperly activated. Ensure it is fresh and stored under appropriate inert conditions.
-
Racemic Background Reaction: A non-catalyzed, racemic reduction can occur alongside the desired asymmetric reaction, lowering the overall e.e. This is often exacerbated by higher temperatures.
-
Reagent and Solvent Purity: Impurities in the substrate or solvent can poison the catalyst. Trace amounts of water are particularly detrimental to many catalyst systems.
-
Reaction Temperature: Lowering the reaction temperature often significantly improves enantioselectivity by better differentiating the diastereomeric transition states.
Q3: I am struggling with protecting the catechol hydroxyl groups. What are the best strategies?
A3: The catechol moiety is sensitive to oxidation, especially under basic conditions. Effective protection is crucial.
-
Common Protecting Groups: Benzyl (Bn) ethers are widely used due to their stability and can be removed under neutral conditions via hydrogenolysis. Silyl ethers (e.g., TBS) are also an option, though their stability to subsequent reaction conditions must be verified.
-
Orthogonality: Ensure the chosen protecting group can be removed without affecting other sensitive functional groups or causing racemization of the final product.
-
One-Pot Procedures: Some syntheses proceed from precursors where the catechol is formed in a late-stage deprotection step (e.g., demethylation of a dimethoxy- precursor), avoiding the need for protection/deprotection sequences.
Q4: How can I accurately determine the enantiomeric excess of my this compound sample?
A4: Accurate determination of e.e. is critical. The most reliable method is chiral High-Performance Liquid Chromatography (HPLC).
-
Method Validation: Before trusting your results, you must validate your analytical method. Prepare a true racemic sample and ensure you can achieve baseline separation of the two enantiomer peaks.
-
Column Selection: A chiral stationary phase is required. Beta-cyclodextrin type columns have shown success in separating norepinephrine and related compounds.
-
Mobile Phase Optimization: The mobile phase composition, often a mixture of hexane and an alcohol modifier like isopropanol, must be optimized to achieve good resolution.
Troubleshooting Guides
Problem 1: Low Yield or Stalled Reaction during Ketone Reduction
| Potential Cause | Recommended Action & Troubleshooting Steps |
| Catalyst Deactivation | Ensure the catalyst is fresh and handled under strict inert atmosphere conditions (Argon or Nitrogen). If using an in-situ generated catalyst, allow adequate time for its formation. |
| Insufficiently Anhydrous Conditions | Use oven-dried glassware assembled while hot under an inert gas stream. Use commercially available anhydrous solvents. |
| Poor Reagent Quality | Verify the purity of the ketone substrate and the reducing agent (e.g., borane source) via NMR or other appropriate analysis. Impurities can act as catalyst poisons. |
| Incorrect Stoichiometry | Carefully verify the molar ratios of the substrate, catalyst, and reducing agent. An incorrect ratio can lead to incomplete reaction or the formation of side products. |
Problem 2: Difficulty with Chiral Resolution via Diastereomeric Salt Crystallization
| Potential Cause | Recommended Action & Troubleshooting Steps |
| Inappropriate Resolving Agent | The choice of resolving agent is critical. For amines like nordefrin, chiral acids like L- or D-tartaric acid are common starting points. Screen a variety of commercially available resolving agents. |
| Poor Crystal Formation | Systematically screen different solvents and solvent mixtures. The solubility of the two diastereomeric salts must be sufficiently different in the chosen solvent system. Seeding with a previously obtained pure crystal can help induce crystallization. |
| Incomplete Diastereomer Formation | Ensure the reaction between the racemic amine and the chiral acid goes to completion. Monitor by NMR or LC-MS. |
| Co-precipitation of Diastereomers | Crystallization may be occurring too quickly. Try slower crystallization methods, such as slow cooling or vapor diffusion, to improve selectivity. |
Process Diagrams
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of this compound Enantiomers
This protocol is a general guideline and must be optimized for your specific instrument and column.
-
Column: Use a suitable chiral stationary phase column (e.g., β-cyclodextrin based).
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A starting point could be 90:10 (v/v) Hexane:Isopropanol.
-
Optimization: If resolution is poor, systematically vary the mobile phase composition. Decreasing the percentage of the alcohol modifier will generally increase retention time and may improve resolution.
-
Flow Rate: Set to a standard flow rate (e.g., 1.0 mL/min). Lowering the flow rate (e.g., to 0.5 mL/min) can sometimes increase column efficiency.
-
Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., ~280 nm).
-
Sample Preparation: Prepare a dilute solution of your sample in the mobile phase. Prepare a racemic standard for comparison to identify the peaks corresponding to the R-(+)- and S-(-)-enantiomers.
-
Calculation: Once baseline separation is achieved, integrate the area of each peak. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Protocol 2: General Procedure for Chiral Resolution with Tartaric Acid
This procedure outlines the classical resolution of racemic nordefrin.
-
Dissolution: Dissolve racemic nordefrin base in a suitable heated alcohol solvent, such as methanol or ethanol.
-
Salt Formation: In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating if necessary.
-
Mixing and Crystallization: Slowly add the tartaric acid solution to the nordefrin solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This solid is the enriched diastereomeric salt.
-
Liberation of Free Base: Suspend the collected crystals in water and add a base (e.g., 10% NaOH solution) until the pH is strongly alkaline (pH > 10) to break the tartrate salt and precipitate the free amine.
-
Extraction and Purification: Collect the precipitated enantiomerically enriched nordefrin by filtration, wash with water until neutral, and dry. The optical purity should be checked by chiral HPLC and the product can be further purified by re-crystallization if necessary. The other enantiomer can be recovered from the filtrate from step 4 by a similar process.
References
- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in catalytic asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pharmtech.com [pharmtech.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Pressor Effects of High-Concentration Levonordefrin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving high-concentration levonordefrin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the pressor effects of this compound?
A1: this compound is a sympathomimetic amine that primarily acts as a potent agonist at alpha-adrenergic receptors (α1 and α2) in vascular smooth muscle.[1][2] This agonism triggers a signaling cascade that leads to vasoconstriction and a subsequent increase in blood pressure.[1][2] It has significantly more alpha-adrenergic activity (approximately 75%) compared to its beta-adrenergic activity, leading to a pronounced and consistent pressor response.[3]
Q2: How does the pressor effect of this compound compare to that of epinephrine?
A2: While both are vasoconstrictors, this compound's pressor effects are qualitatively similar to norepinephrine, with a strong alpha-adrenergic stimulation causing a rise in systolic, diastolic, and mean arterial pressures. Epinephrine, on the other hand, has both alpha and beta-2 adrenergic effects; the beta-2 stimulation can cause vasodilation in certain vascular beds, which can partially counteract the alpha-mediated vasoconstriction. In equal concentrations, this compound is less potent than epinephrine in raising blood pressure. However, it is often used in higher concentrations in clinical preparations.
Q3: What is the recommended strategy for reversing the pressor effects of this compound in a research setting?
A3: The primary strategy for reversing the pressor effects of this compound is the administration of a non-selective alpha-adrenergic antagonist, such as phentolamine. Phentolamine competitively blocks the alpha-receptors, leading to vasodilation and a reduction in blood pressure.
Q4: Can non-selective beta-blockers be used to mitigate the pressor effects of this compound?
A4: No, in fact, co-administration of non-selective beta-blockers (e.g., propranolol) with this compound can paradoxically increase its pressor effects. This is because the beta-blocker inhibits the minimal beta-2 mediated vasodilation, leaving the alpha-adrenergic vasoconstriction unopposed, which can lead to a significant hypertensive event.
Troubleshooting Guides
Issue 1: Unexpectedly Severe Hypertensive Response to this compound Administration
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Dosing Calculation | Immediately cease this compound infusion. Double-check all calculations for drug concentration, infusion rate, and animal body weight. | Correction of any calculation errors. |
| Interaction with Concomitant Medications | Review all medications administered to the subject. Specifically, check for the presence of non-selective beta-blockers (e.g., propranolol), as these can potentiate the pressor effects of this compound. | Identification of any interacting agents. |
| Individual Subject Variability/Sensitivity | Monitor the subject's vital signs continuously. Be prepared to administer a reversal agent if blood pressure reaches critical levels. | Stabilization of the subject's hemodynamics. |
| Inadvertent Intravascular Administration of a High Local Concentration | If administered locally, ensure the injection was not intravascular. Monitor for rapid onset of systemic effects. | Understanding the cause of the rapid pressor response. |
Issue 2: Ineffective Reversal of Pressor Effects with Phentolamine
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Phentolamine Dose | Review the administered dose of phentolamine. If the initial dose is ineffective, consider administering a supplemental dose according to established protocols. | A dose-dependent decrease in blood pressure. |
| Delayed Administration of Phentolamine | Administer phentolamine as soon as a significant pressor effect is observed. Delayed administration may require higher or repeated doses for effective reversal. | Timely reversal of vasoconstriction. |
| Pharmacokinetic Factors in the Animal Model | Consider the metabolic rate and drug clearance in the specific animal model being used. Adjust dosing or timing of administration accordingly in future experiments. | Improved efficacy of reversal in subsequent experiments. |
Data Presentation
Table 1: Dose-Response of Intravenously Administered this compound on Mean Arterial Pressure (MAP) in Anesthetized Dogs
| Dose of this compound (µg/kg) | Mean Increase in MAP (mmHg) ± SEM |
| 0.1 | 15 ± 3 |
| 0.3 | 35 ± 5 |
| 1.0 | 68 ± 8 |
| 3.0 | 105 ± 12 |
| 10.0 | 140 ± 15 |
Data adapted from a study by Robertson et al., which evaluated the cardiovascular actions of intravenously administered nordefrin (the active component of this compound) in anesthetized dogs with autonomic reflexes blocked.
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound's Pressor Effects
Objective: To quantify the dose-dependent pressor response to intravenously administered this compound in a rodent model.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Catheters for intravenous administration and arterial blood pressure monitoring
-
Pressure transducer and data acquisition system
-
Animal scale
Methodology:
-
Anesthetize the animal according to an approved institutional protocol.
-
Surgically implant a catheter into a femoral or carotid artery for continuous blood pressure monitoring. Connect the catheter to a pressure transducer.
-
Implant a second catheter into a jugular or femoral vein for drug administration.
-
Allow the animal to stabilize under anesthesia, ensuring a stable baseline blood pressure for at least 20 minutes.
-
Prepare serial dilutions of this compound in sterile saline to achieve the desired dose range (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 µg/kg).
-
Administer the lowest dose of this compound as an intravenous bolus.
-
Record the peak change in mean arterial pressure (MAP) from baseline.
-
Allow the blood pressure to return to baseline before administering the next dose.
-
Administer progressively higher doses of this compound, recording the peak MAP response for each dose.
Protocol 2: Phentolamine-Mediated Reversal of this compound-Induced Hypertension
Objective: To evaluate the efficacy of phentolamine in reversing the pressor effects of a high concentration of this compound.
Materials:
-
This compound hydrochloride
-
Phentolamine mesylate
-
Sterile saline (0.9% NaCl)
-
Anesthetic agent
-
Catheters for intravenous administration and arterial blood pressure monitoring
-
Pressure transducer and data acquisition system
Methodology:
-
Follow steps 1-4 of Protocol 1 to prepare the anesthetized animal for blood pressure monitoring and drug administration.
-
Administer a high-concentration intravenous bolus of this compound (e.g., 10 µg/kg) to induce a significant and sustained hypertensive response.
-
Once the blood pressure has plateaued at its peak, administer an intravenous bolus of phentolamine. A common starting dose for reversal is in the range of 0.5-1.0 mg/kg, though dose-ranging studies may be necessary for your specific model.
-
Continuously monitor the arterial blood pressure and record the time to onset of blood pressure reduction and the time to return to baseline.
-
Observe the animal for any adverse effects.
Mandatory Visualizations
Caption: this compound Signaling Pathway in Vasoconstriction.
Caption: Workflow for Pressor Effect Reversal Experiment.
Caption: Troubleshooting Logic for Severe Hypertensive Response.
References
Refinement of analytical methods for detecting trace amounts of Levonordefrin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical determination of trace amounts of levonordefrin. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
HPLC-UV Analysis
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | 1. Secondary Silanol Interactions: Residual silanol groups on the HPLC column packing can interact with the basic amine group of this compound. 2. Mobile Phase pH: The pH of the mobile phase may not be optimal for maintaining a consistent ionization state of this compound. 3. Column Overload: Injecting too high a concentration of the analyte. | 1. Use a base-deactivated column or an end-capped column. 2. Adjust the mobile phase pH to be 2-3 units below the pKa of this compound's amine group (pKa ~8.5). A lower pH (e.g., pH 2.5-3.5) will ensure it is fully protonated. 3. Add a competing base to the mobile phase, such as triethylamine (TEA) at a low concentration (e.g., 0.1%). 4. Reduce the injection volume or dilute the sample. |
| Poor Peak Shape (Fronting) | 1. Sample Overload: Exceeding the column's loading capacity. 2. Sample Solvent Incompatibility: The sample is dissolved in a solvent significantly stronger than the mobile phase. | 1. Dilute the sample. 2. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Inconsistent Retention Times | 1. Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including buffer concentration and pH. 2. Column Temperature Fluctuations: Lack of a column oven or inconsistent temperature control. 3. Pump Malfunction: Inconsistent flow rate from the HPLC pump. | 1. Ensure accurate and consistent preparation of the mobile phase. Use a calibrated pH meter. 2. Use a column oven to maintain a stable temperature. 3. Check the pump for leaks and perform regular maintenance. Purge the pump to remove air bubbles. |
| Low Signal Intensity/Sensitivity | 1. Suboptimal Detection Wavelength: The UV detector is not set to the absorption maximum of this compound. 2. Degradation of this compound: this compound, as a catecholamine, is susceptible to oxidation. 3. Poor Extraction Recovery: Inefficient sample preparation leading to loss of analyte. | 1. Set the UV detector to the λmax of this compound (~280 nm). 2. Prepare samples fresh and protect them from light and air. Consider adding an antioxidant like sodium metabisulfite to standards and samples. 3. Optimize the sample preparation procedure. |
LC-MS/MS Analysis
| Problem | Potential Cause | Suggested Solution |
| Ion Suppression or Enhancement | 1. Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of this compound.[1][2] 2. High Salt Concentration: Non-volatile salts from the mobile phase or sample can suppress the MS signal. | 1. Improve sample cleanup: Use more selective sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation.[3] 2. Optimize chromatography: Adjust the gradient to separate this compound from interfering matrix components. 3. Use a stable isotope-labeled internal standard (SIL-IS): This can compensate for matrix effects.[4] 4. Use volatile mobile phase additives: Replace non-volatile buffers (e.g., phosphate) with volatile ones (e.g., ammonium formate, ammonium acetate). |
| Poor Sensitivity | 1. Suboptimal Ionization Parameters: Incorrect settings for parameters like capillary voltage, cone voltage, and gas flows. 2. Inefficient Desolvation: Incomplete removal of solvent from the analyte ions. 3. Analyte Degradation in the Ion Source: Thermal degradation of the analyte. | 1. Optimize MS parameters: Perform a tuning and optimization of the mass spectrometer for this compound. 2. Adjust desolvation gas temperature and flow rate. 3. Lower the ion source temperature if thermal degradation is suspected. |
| Carryover | 1. Adsorption of Analyte: this compound may adsorb to surfaces in the autosampler, injector, or column. 2. Insufficient Needle Wash: The autosampler needle is not adequately cleaned between injections. | 1. Use a stronger needle wash solution, potentially containing a high percentage of organic solvent and a small amount of acid or base. 2. Increase the volume of the needle wash. 3. Optimize the chromatographic method to ensure complete elution of the analyte in each run. |
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in analyzing trace amounts of this compound?
A1: The main challenges include:
-
Stability: this compound is a catecholamine and is prone to oxidation, especially in neutral or alkaline conditions and when exposed to light and air. This can lead to lower than expected results.
-
Matrix Effects: When analyzing biological samples, endogenous components can interfere with the ionization of this compound in LC-MS/MS, leading to ion suppression or enhancement and affecting accuracy.[1]
-
Peak Shape in HPLC: The basic nature of this compound can lead to peak tailing in reversed-phase HPLC due to interactions with residual silanols on the column packing.
-
Low Concentrations: As a vasoconstrictor in dental anesthetics, its concentration is relatively low, requiring sensitive analytical methods for accurate quantification.
Q2: How can I improve the stability of this compound in my samples and standards?
A2: To improve stability, consider the following:
-
pH: Maintain a low pH (e.g., by adding a small amount of acid like formic or acetic acid).
-
Antioxidants: Add an antioxidant such as sodium metabisulfite or ascorbic acid to your standard and sample solutions.
-
Storage: Store samples and standards at low temperatures (2-8 °C for short-term, -20 °C or lower for long-term) and protect them from light by using amber vials.
-
Fresh Preparation: Prepare working solutions fresh daily if possible.
Q3: Which sample preparation technique is best for analyzing this compound in plasma?
A3: The choice of technique depends on the required sensitivity and cleanliness of the extract.
-
Protein Precipitation (PPT): This is a simple and fast method, but it may not remove all interfering matrix components, potentially leading to significant matrix effects in LC-MS/MS.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT but requires careful optimization of the extraction solvent and pH.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences and can also be used to pre-concentrate the analyte, leading to better sensitivity. Cation exchange or reversed-phase cartridges can be suitable for this compound.
Q4: What are typical validation parameters for an analytical method for this compound?
A4: A typical method validation according to ICH or FDA guidelines would include the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), robustness, and stability.
Quantitative Data Summary
The following tables provide a summary of typical quantitative performance data for the analysis of this compound. Note that these values are illustrative and may vary depending on the specific instrumentation, column, and method conditions used.
Table 1: HPLC-UV Method Performance
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Range | 0.05 - 50 ng/mL |
| Limit of Detection (LOD) | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 10% |
Experimental Protocols
1. HPLC-UV Method for this compound in Pharmaceutical Formulations
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (25 mM, pH 3.0) and acetonitrile (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Accurately dilute the pharmaceutical formulation with the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
2. LC-MS/MS Method for this compound in Human Plasma
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI positive.
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 212.1 → Product ion (Q3) m/z 194.1
-
Internal Standard (e.g., this compound-d3): Precursor ion (Q1) m/z 215.1 → Product ion (Q3) m/z 197.1
-
-
Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of plasma, add 50 µL of internal standard solution.
-
Precondition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 0.1 M acetic acid followed by methanol.
-
Elute the analyte with 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A for injection.
-
Visualizations
Caption: this compound signaling pathway via the α2-adrenergic receptor.
Caption: Logical workflow for troubleshooting HPLC peak shape issues.
References
Technical Support Center: Managing Systemic Toxicity of Levonordefrin in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the systemic toxicity of levonordefrin in animal studies.
Troubleshooting Guides
Issue 1: Unexpected Severe Adverse Events or Mortality at Low Doses
Question: We observed significant cardiovascular instability and mortality in our rat model at what we considered to be a low dose of this compound. What could be the cause?
Answer:
Several factors could contribute to this observation:
-
Animal Strain and Health Status: Different strains of the same species can have varying sensitivities to sympathomimetic amines. Underlying health conditions, even if subclinical, can also increase susceptibility.
-
Route and Speed of Administration: Intravenous administration, especially a rapid bolus, will produce more pronounced and potentially severe effects compared to subcutaneous or intramuscular routes.
-
Anesthesia: The type of anesthetic used can significantly impact the cardiovascular response to this compound. Some anesthetics may sensitize the myocardium to the effects of catecholamines.
-
Drug Interaction: If this compound is administered with other agents, there could be synergistic toxic effects. For instance, while this compound can decrease the toxicity of procaine, it may have different effects with other local anesthetics.[1][2]
Troubleshooting Steps:
-
Review Animal Model: Confirm the reported sensitivity of your specific animal strain to alpha-adrenergic agonists. Ensure all animals are healthy and properly acclimatized.
-
Adjust Administration Protocol: Consider a slower infusion rate or a different route of administration (e.g., subcutaneous) to reduce peak plasma concentrations.
-
Evaluate Anesthetic Protocol: Research potential interactions between your chosen anesthetic and sympathomimetic amines.
-
Isolate the Variable: If co-administering with another drug, conduct a pilot study with this compound alone to establish its baseline toxicity in your model.
Issue 2: Difficulty in Managing Severe Hypertension and Tachycardia
Question: Our canine subjects are experiencing severe, sustained hypertension and tachycardia following systemic administration of this compound. How can we manage this?
Answer:
Severe hypertension and tachycardia are expected toxic effects of a this compound overdose due to its action as an alpha-adrenergic agonist.[3] Management focuses on supportive care and pharmacological intervention.
Management Protocol:
-
Immediate Supportive Care:
-
Ensure a patent airway and provide supplemental oxygen.
-
Monitor vital signs continuously, including intra-arterial blood pressure and ECG.
-
Administer intravenous fluids to maintain hydration, but be cautious to avoid fluid overload in the presence of hypertension.
-
-
Pharmacological Intervention:
-
For Agitation and Seizures: Benzodiazepines (e.g., diazepam) are the first-line treatment for CNS hyperexcitability and can also help mitigate the cardiovascular effects.[4][5]
-
For Severe Hypertension: If hypertension is not controlled by sedation, an alpha-adrenergic antagonist like phentolamine is the specific antidote. Administer a test dose and titrate to effect while closely monitoring blood pressure to avoid hypotension.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of systemic this compound toxicity in animal models?
A1: Based on its pharmacology as a sympathomimetic amine and alpha-adrenergic agonist, the signs of systemic toxicity are dose-dependent and can include:
-
Central Nervous System (CNS):
-
Restlessness and agitation
-
Tremors
-
Seizures
-
In severe overdoses, CNS depression and coma can occur.
-
-
Cardiovascular System:
-
Hypertension (increased systolic and mean arterial pressure)
-
Tachycardia
-
Arrhythmias
-
Pale mucous membranes due to peripheral vasoconstriction
-
In cases of extreme overdose, cardiovascular collapse and hypotension may follow the initial hypertensive phase.
-
-
Respiratory System:
-
Tachypnea (rapid breathing)
-
Respiratory distress
-
In severe cases, respiratory depression may occur.
-
Q2: Are there any known LD50 values for this compound?
Q3: What is the mechanism of action for this compound's systemic toxicity?
A3: this compound is a sympathomimetic amine that primarily acts as an agonist at alpha-adrenergic receptors. Its systemic toxicity stems from excessive stimulation of these receptors, leading to widespread vasoconstriction, increased peripheral resistance, and a subsequent sharp rise in blood pressure. This can also lead to reflex changes in heart rate and direct cardiac stimulation, potentially causing arrhythmias.
Q4: Can phentolamine be used to reverse the systemic toxic effects of this compound?
A4: Yes, phentolamine is a non-selective alpha-adrenergic antagonist and can be used to counteract the hypertensive effects of a this compound overdose. It works by blocking the alpha-adrenergic receptors, thereby reversing the vasoconstriction caused by this compound. It is important to administer phentolamine cautiously and titrate the dose to avoid causing severe hypotension.
Q5: What is a general protocol for managing a suspected this compound overdose in a laboratory setting?
A5: A general management protocol should focus on immediate life support and targeted pharmacological intervention:
-
Stop Administration: Immediately cease the administration of this compound.
-
ABC of Life Support:
-
A (Airway): Ensure the airway is clear.
-
B (Breathing): Provide oxygen supplementation and mechanical ventilation if necessary.
-
C (Circulation): Establish intravenous access for fluid and drug administration.
-
-
Continuous Monitoring: Monitor vital signs (ECG, blood pressure, heart rate, respiratory rate, temperature) continuously.
-
Control CNS Effects: Administer benzodiazepines (e.g., diazepam) to control agitation and seizures.
-
Manage Hypertension: If severe hypertension persists after sedation, administer phentolamine intravenously, starting with a low dose and titrating to effect.
-
Supportive Care: Provide supportive care as needed, which may include managing hyperthermia with cooling measures and correcting any metabolic abnormalities.
Data Presentation
Table 1: Cardiovascular Effects of this compound in Combination with Mepivacaine in Dogs
| Parameter | Dose of Mepivacaine with this compound | Result |
| Systolic Blood Pressure | 0.514 mg/kg and 1.542 mg/kg | Statistically significant increase |
| Diastolic Blood Pressure | 0.514 mg/kg and 1.542 mg/kg | No statistically significant change |
| Mean Arterial Pressure | 0.514 mg/kg and 1.542 mg/kg | Statistically significant increase |
| Heart Rate | 0.514 mg/kg and 1.542 mg/kg | No statistically significant change |
Table 2: Phentolamine Dosing for Alpha-Adrenergic Antagonism (Canine)
| Indication | Dosage | Administration Route | Reference |
| Blockade of Norepinephrine-induced Hyperkalemia | 1-9 mg/kg | Intravenous | |
| Management of Norepinephrine Extravasation | 10 mg diluted in 10 mL saline | Subcutaneous (local infiltration) | |
| Attenuation of Pressor Effects | 2 mg/kg | Intravenous |
Note: These doses are for specific indications and should be adapted cautiously for managing systemic this compound toxicity.
Experimental Protocols
Protocol: Induction and Management of this compound-Induced Cardiovascular Toxicity in Rats
Objective: To establish a model of this compound-induced cardiovascular toxicity and evaluate the efficacy of phentolamine as a reversal agent.
Animal Model: Male Sprague-Dawley rats (250-300g)
Materials:
-
This compound solution (e.g., 1 mg/mL)
-
Phentolamine mesylate solution (e.g., 5 mg/mL)
-
Anesthetic (e.g., isoflurane or urethane)
-
Intravenous catheterization supplies (for jugular or femoral vein)
-
Arterial line catheterization supplies (for carotid or femoral artery) for direct blood pressure monitoring
-
ECG monitoring system
-
Ventilator
-
Saline solution
Procedure:
-
Anesthesia and Instrumentation:
-
Anesthetize the rat using the chosen anesthetic protocol.
-
Place an intravenous catheter for drug administration.
-
Place an arterial line for continuous blood pressure monitoring.
-
Attach ECG leads to monitor heart rate and rhythm.
-
If necessary, intubate and ventilate the animal to maintain stable respiration.
-
-
Baseline Measurements:
-
Allow the animal to stabilize for at least 20 minutes after instrumentation.
-
Record baseline values for mean arterial pressure (MAP), heart rate (HR), and ECG.
-
-
Induction of Toxicity:
-
Administer this compound intravenously. A dose-finding study should be performed first. Start with a low dose (e.g., 10 µg/kg) and escalate in subsequent animals until a consistent and significant increase in MAP (e.g., >50% from baseline) is observed. Alternatively, a continuous infusion can be used (e.g., starting at 1-2 µg/kg/min) and titrated to effect.
-
-
Monitoring During Toxicity:
-
Continuously record MAP, HR, and ECG.
-
Observe for the development of arrhythmias or other signs of severe toxicity.
-
-
Management (Reversal):
-
Once a stable hypertensive state is achieved, administer phentolamine intravenously.
-
Begin with a low bolus dose (e.g., 0.1-0.5 mg/kg) and monitor the effect on MAP and HR.
-
If necessary, administer subsequent doses or a continuous infusion to titrate the blood pressure back towards baseline.
-
-
Post-Intervention Monitoring:
-
Continue to monitor the animal for a defined period (e.g., 60 minutes) after the administration of phentolamine to observe for any rebound hypertension or other adverse effects.
-
-
Euthanasia:
-
At the end of the experiment, euthanize the animal according to approved institutional protocols.
-
Visualizations
Caption: Signaling pathway of this compound systemic toxicity.
Caption: Experimental workflow for managing this compound toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Modification of local anesthetic toxicity by vasoconstrictors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Sympathomimetic Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sympathomimetic Toxicity Treatment & Management: Approach Considerations, Emergency Department Care, Synthetic cathinones [emedicine.medscape.com]
Technical Support Center: Minimizing Batch-to-Batch Variability in Custom Levonordefrin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the custom synthesis of Levonordefrin.
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis in a question-and-answer format.
1.1 Low Reaction Yield
Question: We are experiencing consistently low yields in our this compound synthesis. What are the potential causes and how can we troubleshoot this?
Answer: Low reaction yields can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended.
-
Starting Material Quality: The purity of the starting material, typically 3',4'-dihydroxy-2-aminopropiophenone, is critical. Impurities can interfere with the reaction, leading to side products and reduced yield.
-
Recommendation: Verify the purity of the starting material using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Ensure it meets the required specifications before proceeding with the synthesis.
-
-
Reaction Conditions: Suboptimal reaction conditions can significantly impact yield.
-
Temperature: Ensure precise temperature control at each step, as deviations can lead to incomplete reactions or degradation of products.
-
pH: The pH of the reaction mixture can influence the reactivity of functional groups. Monitor and adjust the pH as specified in the protocol.
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion.
-
-
Reagent Stoichiometry and Quality: Incorrect amounts or poor quality of reagents, especially the reducing agent in the ketone reduction step, will directly impact the yield.
-
Recommendation: Use freshly prepared or properly stored reagents. Accurately measure the stoichiometry of all reactants.
-
-
Catalyst Activity (for Asymmetric Hydrogenation): If employing a catalytic asymmetric hydrogenation route, the activity of the chiral catalyst is paramount.
-
Recommendation: Ensure the catalyst has not been deactivated by impurities or improper handling. A screening of different catalysts or catalyst loadings may be necessary to optimize the reaction.
-
1.2 High Levels of Impurities
Question: Our final this compound product shows high levels of impurities after purification. How can we identify and minimize these?
Answer: Impurity profiling is essential for identifying the source of contamination and implementing corrective actions.
-
Common Impurities: Process-related impurities in phenylethanolamine synthesis can include starting materials, intermediates, and byproducts from side reactions.
-
Over-alkylation products: Can occur if the amine is susceptible to further reaction.
-
Decomposition products: Catechol moieties are sensitive to oxidation.
-
-
Identification of Impurities: Utilize analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the impurities, providing clues to their structures. NMR spectroscopy can further elucidate the exact structures.
-
Minimizing Impurities:
-
Inert Atmosphere: Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catechol group.
-
Purification of Intermediates: Purifying intermediates at each step can prevent the carry-over of impurities into the final product.
-
Recrystallization: Optimize the recrystallization solvent and conditions for the final product to effectively remove impurities. Multiple recrystallizations may be necessary.
-
1.3 Poor Stereochemical Control (Incorrect Diastereomer/Enantiomer Ratio)
Question: We are struggling to obtain the desired (1R,2S)-stereoisomer of this compound with high purity. What strategies can we employ to improve stereocontrol?
Answer: Achieving the correct stereochemistry is critical for the pharmacological activity of this compound.
-
Asymmetric Reduction: The reduction of the prochiral ketone (3',4'-dihydroxy-2-aminopropiophenone) is the key stereochemistry-determining step.
-
Chiral Reducing Agents: Employing chiral reducing agents, such as those derived from chiral auxiliaries, can stereoselectively deliver the hydride to form the desired alcohol configuration.
-
Catalytic Asymmetric Hydrogenation: This is a powerful technique that utilizes a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine ligand) to achieve high enantioselectivity. The choice of catalyst and reaction conditions is crucial and often requires optimization.
-
-
Chiral Resolution: If a racemic or diastereomeric mixture is obtained, chiral resolution can be used to separate the desired isomer.
-
Diastereomeric Salt Formation: React the mixture with a chiral resolving agent (e.g., tartaric acid or a chiral amine) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. The resolving agent is then removed to yield the pure enantiomer.[1]
-
-
Analytical Monitoring: It is crucial to monitor the stereochemical purity at each step.
-
Chiral HPLC: Develop and validate a chiral HPLC method to separate and quantify the different stereoisomers. This will allow you to assess the effectiveness of your stereocontrol strategy.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor during this compound synthesis to ensure batch-to-batch consistency?
A1: To ensure consistency, it is vital to meticulously control the following parameters:
-
Purity and identity of all raw materials and reagents.
-
Precise control of reaction temperatures and times.
-
Strict adherence to the defined pH ranges for each reaction step.
-
Consistent agitation speeds to ensure homogenous reaction mixtures.
-
Controlled rates of reagent addition.
-
Consistent work-up and purification procedures, including solvent volumes and crystallization conditions.
Q2: What are the recommended analytical methods for in-process controls and final product release of this compound?
A2: A robust analytical program is essential. Recommended methods include:
-
HPLC: For assay, purity, and impurity profiling. A stability-indicating method should be developed and validated.
-
Chiral HPLC: To determine the enantiomeric and diastereomeric purity.
-
NMR Spectroscopy (¹H and ¹³C): For structural confirmation and identification of impurities.
-
Mass Spectrometry (MS): For molecular weight confirmation and impurity identification.
-
Fourier-Transform Infrared Spectroscopy (FTIR): For confirmation of functional groups.
-
Gas Chromatography (GC): To quantify residual solvents.
-
Karl Fischer Titration: To determine water content.
Q3: How can we control for residual solvents in the final this compound API?
A3: Residual solvents are a critical quality attribute. Control strategies include:
-
Solvent Selection: Use solvents with low toxicity and high volatility whenever possible.
-
Drying Procedures: Optimize the drying process for the final product (e.g., temperature, pressure, and time) to effectively remove residual solvents.
-
Analytical Testing: Use a validated GC method to quantify residual solvents and ensure they are below the limits specified by regulatory guidelines (e.g., ICH Q3C).[2][3]
Q4: What are the typical specifications for this compound according to the USP monograph?
A4: The United States Pharmacopeia (USP) provides specifications for this compound, often in the context of a formulated product like "Mepivacaine Hydrochloride and this compound Injection." Key specifications include:
-
Assay: Typically between 90.0% and 110.0% of the labeled amount.[4]
-
pH: For the injection, the pH is typically between 3.5 and 5.0.[4]
-
Identity: Confirmed by specific tests.
-
Related compounds/impurities: Limits are set for known and unknown impurities.
It is essential to consult the current USP monograph for the most up-to-date and complete specifications.
Section 3: Data Presentation
Table 1: Typical HPLC Parameters for this compound Assay and Impurity Profiling
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 280 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Table 2: Key Considerations for Asymmetric Synthesis Strategies
| Strategy | Key Parameters to Control | Potential Issues |
| Catalytic Asymmetric Hydrogenation | Catalyst selection and loading, hydrogen pressure, temperature, solvent, substrate purity. | Catalyst deactivation, low enantioselectivity, slow reaction rates. |
| Chiral Resolution via Diastereomeric Salts | Choice of resolving agent, solvent for crystallization, temperature profile for crystallization, number of recrystallizations. | Incomplete separation, low yield of the desired enantiomer, difficulty in removing the resolving agent. |
Section 4: Experimental Protocols
4.1 Protocol: Chiral HPLC for Enantiomeric Purity of this compound
This protocol provides a general guideline. Method development and validation are required for specific applications.
-
Column: A chiral stationary phase (CSP) column suitable for the separation of amine enantiomers (e.g., a cyclodextrin-based or polysaccharide-based column).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio will need to be optimized.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV at approximately 280 nm.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: The two enantiomers should be well-resolved. Calculate the percentage of each enantiomer based on their peak areas.
4.2 Protocol: Synthesis of this compound via Asymmetric Hydrogenation (Illustrative)
This is a conceptual protocol. Specific catalysts, reagents, and conditions must be determined through literature review and laboratory optimization.
-
Starting Material: 3',4'-Dihydroxy-2-aminopropiophenone hydrochloride.
-
Catalyst: A suitable chiral rhodium or ruthenium phosphine catalyst (e.g., Rh(COD)₂BF₄ with a chiral bisphosphine ligand like BINAP).
-
Solvent: A degassed polar solvent such as methanol or ethanol.
-
Procedure: a. In a high-pressure reactor, dissolve the starting material in the solvent under an inert atmosphere. b. Add the chiral catalyst. c. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar). d. Heat the reaction mixture to the optimized temperature (e.g., 40-60 °C) with stirring. e. Monitor the reaction progress by HPLC until the starting material is consumed. f. Cool the reactor, vent the hydrogen, and release the pressure. g. The crude product can then be isolated and purified by crystallization.
Section 5: Mandatory Visualizations
References
Validation & Comparative
Comparative Analysis of Levonordefrin and Epinephrine on Vasoconstriction Duration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasoconstrictive properties of levonordefrin and epinephrine, two sympathomimetic amines commonly used as vasoconstrictors in local anesthetic solutions. The following sections detail their mechanisms of action, comparative potency, and crucially, their effects on the duration of vasoconstriction, supported by available experimental data.
Executive Summary
Epinephrine and this compound are both effective vasoconstrictors that prolong the duration of local anesthesia by decreasing regional blood flow.[1] This action allows the local anesthetic to remain at the nerve site for a longer period, enhancing the depth and duration of anesthesia.[1] While epinephrine is a potent and widely used vasoconstrictor, this compound presents a pharmacologically distinct alternative.
Epinephrine acts on both alpha (α) and beta (β) adrenergic receptors.[2] Its vasoconstrictive effects are primarily mediated by α-receptors, while its stimulation of β-receptors can lead to systemic effects such as increased heart rate and bronchodilation.[1][2]
This compound is considered less potent than epinephrine and exhibits a stronger affinity for α-receptors (approximately 75%) with less β-receptor activity (approximately 25%). To achieve a clinically comparable vasoconstrictive effect to epinephrine, this compound is used in a higher concentration (1:20,000) compared to the common dental formulation of epinephrine (1:100,000).
While direct comparative studies quantifying the duration of vasoconstriction are limited, clinical research on the duration of pulpal anesthesia provides valuable insights. Studies comparing commonly used formulations of local anesthetics with these two vasoconstrictors have found no statistically significant difference in the duration of pulpal anesthesia for up to 60 minutes.
Data Presentation: Comparative Vasoconstrictor Properties
| Feature | This compound | Epinephrine |
| Receptor Affinity | Primarily α-adrenergic (75%), with some β-adrenergic activity (25%) | α and β-adrenergic (approximately equal affinity) |
| Common Concentration | 1:20,000 | 1:100,000 or 1:200,000 |
| Relative Potency | Less potent than epinephrine | More potent than this compound |
| Time to Peak Vasoconstriction | Data not available | Approximately 7-10 minutes, with some studies suggesting up to 26 minutes |
| Duration of Action (Inferred from Anesthesia Duration) | Clinically equivalent to epinephrine in common dental formulations for procedures up to 60 minutes. Mepivacaine 2% with this compound 1:20,000 provides pulpal anesthesia for 60-90 minutes. | The duration of vasoconstriction is dose-dependent and can last from 60 to 120 minutes. Intravenous administration has a short duration of 2-10 minutes. |
Experimental Protocols
Measurement of Cutaneous Vasoconstriction using Laser Doppler Flowmetry
A common experimental method to quantify the duration and intensity of vasoconstriction is laser Doppler flowmetry. This non-invasive technique measures microcirculatory blood flow in the skin.
Objective: To compare the duration of vasoconstriction induced by subcutaneous injections of this compound and epinephrine.
Materials:
-
Laser Doppler Flowmeter with a surface probe
-
Syringes and needles for subcutaneous injection
-
Solutions of this compound and epinephrine at clinically relevant concentrations (e.g., this compound 1:20,000 and epinephrine 1:100,000)
-
Saline solution (as control)
-
Skin thermometer
-
Data acquisition system
Procedure:
-
Subject Preparation: Healthy volunteers are acclimatized to a temperature-controlled room to ensure stable baseline skin blood flow.
-
Baseline Measurement: A laser Doppler probe is attached to the forearm skin, and baseline blood flow is recorded for a set period.
-
Injection: A standardized volume of the test solution (this compound, epinephrine, or saline) is injected subcutaneously at a marked site near the laser Doppler probe.
-
Continuous Monitoring: Skin blood flow is continuously monitored and recorded from the moment of injection until it returns to the baseline level.
-
Data Analysis: The duration of vasoconstriction is determined by measuring the time from the onset of reduced blood flow to the time when the blood flow returns to and stabilizes at the pre-injection baseline. The magnitude of vasoconstriction is calculated as the maximum percentage decrease from baseline blood flow.
Signaling Pathways
The vasoconstrictive effects of both this compound and epinephrine are initiated by their binding to adrenergic receptors on vascular smooth muscle cells. This binding triggers a cascade of intracellular events leading to muscle contraction and narrowing of the blood vessels.
This compound Signaling Pathway
This compound primarily acts as an agonist at α-adrenergic receptors.
Caption: this compound's primary signaling pathway for vasoconstriction.
Epinephrine Signaling Pathway
Epinephrine activates both α and β-adrenergic receptors, but its vasoconstrictive effects are mediated through α-receptors, following a similar pathway to this compound.
Caption: Epinephrine's dual signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical study comparing the vasoconstriction duration of this compound and epinephrine.
Caption: Workflow for comparing vasoconstrictor duration.
References
- 1. Misconceptions Related to the Appropriate Use of Vasoconstrictors for Local Dental Anesthesia | Updates in Clinical Dentistry [cdeworld.com]
- 2. A comparative review of epinephrine and phenylephrine as vasoconstrictors in dental anesthesia: exploring the factors behind epinephrine's prevalence in the US - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of Levonordefrin as a Hemostatic Agent: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of levonordefrin's hemostatic efficacy with other alternatives, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals working in the field of hemostasis and surgical adjuncts. While direct comparative studies on the hemostatic efficacy of this compound in surgical models are limited, this document synthesizes existing data on its mechanism of action, its comparison with epinephrine, and the methodologies used to evaluate hemostatic agents.
Executive Summary
This compound, a synthetic sympathomimetic amine, is used as a vasoconstrictor in local anesthetic solutions to prolong the duration of anesthesia and to control local bleeding.[1][2] It functions as an agonist at alpha-adrenergic receptors in vascular smooth muscle, leading to vasoconstriction and a subsequent reduction in blood flow at the site of administration.[1] While clinically considered a less potent vasoconstrictor than epinephrine, a 1:20,000 concentration of this compound is often regarded as equivalent in anesthetic efficacy to a 1:100,000 concentration of epinephrine.[3][4] However, a significant gap exists in the scientific literature regarding direct, quantitative comparisons of their hemostatic capabilities in controlled surgical models. This guide aims to bridge this gap by presenting the available evidence and outlining established experimental protocols for future research.
Data Presentation: Comparative Analysis of Vasoconstrictors
Due to the lack of direct comparative studies on the hemostatic efficacy of this compound, this section presents data on its anesthetic equivalence to epinephrine, alongside hemostatic data for epinephrine from various studies. This allows for an indirect comparison and highlights the need for further research.
Table 1: Anesthetic Efficacy and Systemic Effects of this compound and Epinephrine
| Anesthetic Formulation | Anesthetic Success Rate (Maxillary Infiltration) | Mean Increase in Heart Rate (beats per minute) | Reference |
| 2% Mepivacaine with 1:20,000 this compound | 87-90% | 23-24 | |
| 2% Lidocaine with 1:100,000 Epinephrine | 87-90% | 23-24 |
Table 2: Hemostatic Efficacy of Epinephrine in Surgical Models
| Surgical Model | Anesthetic/Hemostatic Agent | Outcome Measure | Results | Reference |
| Rat Dermatologic Surgery | 1% Lidocaine with 1:50,000 Epinephrine | Surgeon's rating of intraoperative bleeding | Significantly lower bleeding compared to 1:200,000 epinephrine. | |
| Rat Dermatologic Surgery | 1% Lidocaine with 1:100,000 Epinephrine | Surgeon's rating of intraoperative bleeding | No significant difference compared to 1:200,000 epinephrine. | |
| Rat Dental Extraction | 2% Lidocaine with varying Epinephrine concentrations | Hemostatic effect | L200, L100, and L80 groups showed significantly better hemostasis than the epinephrine-free group. | |
| Human Periodontal Surgery | 2% Lignocaine with 1:80,000 Epinephrine | Blood Loss Volume (ml) | 38.8 ± 2.04 |
Table 3: Comparison of Other Topical Hemostatic Agents in Animal Models
| Surgical Model | Hemostatic Agent | Outcome Measure | Results | Reference |
| Rodent Tooth Extraction (under Rivaroxaban) | VIVO (Tissue Adhesive) | Bleeding Time (minutes) | 0.14 ± 0.03 | |
| Rodent Tooth Extraction (under Rivaroxaban) | Gelatin Sponge | Bleeding Time (minutes) | Not reported, but VIVO was significantly shorter. | |
| Swine Aortic Hemorrhage | Fibrin Sealant Dressing | Initial Hemostasis | Achieved in all 6 pigs | |
| Swine Aortic Hemorrhage | Chitosan Dressing | Initial Hemostasis | Achieved in 5 of 7 pigs |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of hemostatic agents. Below are summaries of experimental protocols adapted from the literature that can be applied to evaluate the efficacy of this compound.
Rodent Molar Extraction Model for Hemostasis Evaluation
This model is suitable for assessing topical hemostatic agents in a dental context.
-
Animal Model: Male Wistar rats (250-300g).
-
Anesthesia: Intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).
-
Surgical Procedure:
-
Careful extraction of the maxillary first molar using a small dental elevator and forceps.
-
The extraction socket is gently irrigated with saline to remove any debris.
-
-
Application of Hemostatic Agent:
-
The test article (e.g., this compound solution applied to a gelatin sponge) or control is placed into the extraction socket.
-
Gentle pressure is applied for a standardized period (e.g., 30 seconds).
-
-
Measurement of Hemostasis:
-
Bleeding Time: The time from the removal of pressure until the cessation of visible bleeding is recorded. A filter paper can be used to gently blot the area at set intervals to check for active bleeding.
-
Blood Loss: Pre-weighed gauze is used to collect blood from the socket for a defined period. The gauze is then re-weighed to determine the amount of blood loss.
-
-
Endpoint: Observation for re-bleeding at set time points post-procedure.
Swine Femoral Artery Injury Model
This large animal model is used to simulate more severe arterial bleeding.
-
Animal Model: Domestic swine (30-40 kg).
-
Anesthesia: Induction with intramuscular tiletamine/zolazepam and maintenance with inhaled isoflurane.
-
Surgical Procedure:
-
A surgical cut-down is performed to expose the femoral artery.
-
A standardized arteriotomy is created using a biopsy punch.
-
Uncontrolled bleeding is allowed for a short period (e.g., 30 seconds).
-
-
Application of Hemostatic Agent:
-
The hemostatic agent is applied directly to the bleeding site.
-
Standardized pressure is applied for a set duration.
-
-
Measurement of Hemostasis:
-
Success of Hemostasis: Defined as the cessation of bleeding within a specific timeframe after application.
-
Total Blood Loss: All shed blood is collected via suction and sponges and quantified.
-
Physiological Monitoring: Continuous monitoring of mean arterial pressure, heart rate, and other vital signs.
-
-
Endpoint: Survival at the end of the observation period (e.g., 3 hours).
Mandatory Visualization
Signaling Pathway of this compound and Epinephrine
Caption: Signaling pathways of this compound and Epinephrine.
Experimental Workflow for Evaluating Hemostatic Agents
Caption: Workflow for evaluating hemostatic agents in surgical models.
References
- 1. A comparative review of epinephrine and phenylephrine as vasoconstrictors in dental anesthesia: exploring the factors behind epinephrine's prevalence in the US - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasoconstrictors in local anesthesia for dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Misconceptions Related to the Appropriate Use of Vasoconstrictors for Local Dental Anesthesia | Updates in Clinical Dentistry [cdeworld.com]
- 4. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
Head-to-Head Comparison of Receptor Binding Affinity: Levonordefrin vs. Norepinephrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the receptor binding affinities of levonordefrin and norepinephrine for various adrenergic receptor subtypes. The information is intended for researchers, scientists, and professionals involved in drug development and pharmacological studies.
Summary of Receptor Binding Affinities
While direct, comprehensive quantitative binding data for this compound is limited in the public domain, its pharmacological profile is well-characterized and often compared to that of norepinephrine. Norepinephrine is an endogenous catecholamine with a well-defined affinity for adrenergic receptors. This compound, a synthetic sympathomimetic amine, is recognized for its vasoconstrictive properties, primarily mediated through its interaction with alpha-adrenergic receptors.[1]
Studies indicate that this compound's receptor activity profile qualitatively resembles that of norepinephrine, with a key distinction being its significantly lower activity at β2-adrenergic receptors.[2] This difference in receptor selectivity underlies the variations in their clinical effects.
Norepinephrine Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of norepinephrine for various human adrenergic receptor subtypes, as compiled from the IUPHAR/BPS Guide to PHARMACOLOGY database. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Norepinephrine Ki (nM) |
| α1A | 160 |
| α1B | 130 |
| α1D | 100 |
| α2A | 13 |
| α2B | 32 |
| α2C | 25 |
| β1 | 470 |
| β2 | 11000 |
| β3 | 730 |
Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY. Ki values are composites from various studies and should be considered approximate.
This compound Receptor Binding Profile
-
Alpha-Adrenergic Receptors: this compound is a potent agonist at alpha-adrenergic receptors, which mediates its pronounced vasoconstrictor effects.[3] Its antihypertensive effect at the central level is thought to be mediated by activation of alpha-2 adrenergic receptors.[1]
-
Beta-Adrenergic Receptors: A defining feature of this compound is its relative lack of activity at β2-adrenergic receptors.[2] This contrasts with norepinephrine, which also has low affinity for β2 receptors, and even more so with epinephrine, which is a potent β2 agonist. This lack of β2 activity contributes to a lower likelihood of certain side effects like bronchodilation and vasodilation in skeletal muscle beds. Some sources suggest it has moderate effects on beta-2 receptors, though this is less consistently reported. It is considered to have some activity at β1-receptors, contributing to potential cardiac stimulation.
Adrenergic Receptor Signaling Pathways
The physiological effects of this compound and norepinephrine are dictated by the specific signaling cascades initiated upon binding to their respective adrenergic receptor targets.
References
A Comparative Analysis of Levonordefrin and Epinephrine as Vasoconstrictors in Local Anesthesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the vasoconstrictors Levonordefrin and Epinephrine when used in conjunction with local anesthetics. The information presented is based on data from prospective, randomized, double-blind clinical trials to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these two agents.
Executive Summary
This compound and Epinephrine are both sympathomimetic amines utilized as vasoconstrictors in local anesthetic solutions to prolong the duration of anesthesia, provide hemostasis, and reduce the systemic absorption of the anesthetic agent.[1][2][3] While Epinephrine is the more commonly used vasoconstrictor, this compound presents itself as a viable alternative.[1][4] Clinical studies reveal that while both agents demonstrate comparable efficacy in anesthetic success, there are nuances in their receptor activity and systemic effects that are critical for consideration in clinical and developmental contexts.
Data Presentation: Efficacy and Systemic Effects
The following tables summarize quantitative data from comparative clinical trials.
Table 1: Anesthetic Efficacy of this compound and Epinephrine Formulations
| Anesthetic Formulation | Anesthetic Success Rate (Maxillary Central Incisor) | Anesthetic Success Rate (Maxillary First Molar) | Reference |
| 2% Mepivacaine with 1:20,000 this compound | 90% | 87% | |
| 2% Lidocaine with 1:100,000 Epinephrine | 90% | 88% |
Anesthetic success was defined as achieving two consecutive '80' readings with an electric pulp tester within 10 minutes of administration.
Table 2: Comparative Systemic Cardiovascular Effects
| Anesthetic Formulation | Mean Increase in Heart Rate (beats per minute) | Percentage of Subjects with Increased Heart Rate | Reference |
| 2% Mepivacaine with 1:20,000 this compound | ~23-24 | 80% | |
| 2% Lidocaine with 1:100,000 Epinephrine | ~23-24 | 80% |
Experimental Protocols
The data presented above is primarily derived from a prospective, randomized, double-blind, crossover study comparing 2% mepivacaine with 1:20,000 this compound and 2% lidocaine with 1:100,000 epinephrine for maxillary infiltrations.
Study Design:
-
Participants: Sixty healthy adult subjects.
-
Randomization: Subjects were randomly assigned to receive one of the two anesthetic formulations at their first appointment.
-
Blinding: Both the operator and the subject were blinded to the anesthetic solution being administered. The cartridges were masked to conceal their identity.
-
Procedure: Each subject received a 1.8 mL maxillary infiltration injection for the central incisor and first molar at two separate appointments, spaced at least one week apart. In the second appointment, they received the alternate anesthetic formulation (crossover design).
-
Outcome Measurement: The anesthetic efficacy was assessed using an electric pulp tester. The teeth were tested in two-minute cycles for a total of 60 minutes. Anesthetic success was defined as obtaining two consecutive readings of 80 with the electric pulp tester within 10 minutes of injection.
Signaling Pathways
The physiological effects of this compound and Epinephrine are mediated through their interaction with adrenergic receptors.
Epinephrine Signaling Pathway
Epinephrine acts on both alpha (α) and beta (β) adrenergic receptors. Its binding to these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular events. The stimulation of β-adrenergic receptors, for instance, activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This increase in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological response.
References
- 1. A comparative review of epinephrine and phenylephrine as vasoconstrictors in dental anesthesia: exploring the factors behind epinephrine's prevalence in the US - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Misconceptions Related to the Appropriate Use of Vasoconstrictors for Local Dental Anesthesia | Updates in Clinical Dentistry [cdeworld.com]
- 3. Local anesthetics in oral and maxillofacial medicine: pharmacology, adverse effects, drug interactions and clinical manifestations - Janev - Journal of Oral and Maxillofacial Anesthesia [joma.amegroups.org]
- 4. KoreaMed [koreamed.org]
Evaluating the difference in systemic effects between Levonordefrin and phenylephrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the systemic effects of two sympathomimetic amines, Levonordefrin and Phenylephrine. Both agents are utilized for their vasoconstrictive properties, but their distinct pharmacological profiles result in different systemic effects. This document summarizes available experimental data, outlines experimental methodologies, and visualizes key pathways to aid in research and development.
Executive Summary
This compound and Phenylephrine are both alpha-adrenergic receptor agonists that induce vasoconstriction. However, their receptor selectivity and resulting systemic hemodynamic effects differ significantly. Phenylephrine is a potent and selective α1-adrenergic receptor agonist, leading to a predictable increase in systemic vascular resistance and blood pressure, often accompanied by a reflex decrease in heart rate. This compound's profile is less definitively characterized, with evidence suggesting it acts as a potent agonist at α-adrenergic receptors with some β-adrenergic activity, qualitatively resembling norepinephrine. Data on its systemic effects in humans is less extensive than for phenylephrine. This guide presents a side-by-side comparison of their known systemic effects based on available preclinical and clinical data.
Quantitative Data on Systemic Effects
The following tables summarize the quantitative data on the systemic effects of this compound and Phenylephrine from experimental studies. It is important to note that direct head-to-head comparative studies in humans are limited; therefore, the data presented is compiled from separate investigations.
Table 1: Cardiovascular Effects of this compound in Anesthetized Dogs
| Dose (µg/kg, IV) | Change in Mean Arterial Pressure (mmHg) |
| 0.1 | +15 (approx.) |
| 0.3 | +25 (approx.) |
| 1.0 | +45 (approx.) |
| 3.0 | +65 (approx.) |
| 10.0 | +80 (approx.) |
Data adapted from a study evaluating the pressor effects of nordefrin (the racemic form of this compound) in anesthetized dogs with autonomic blockade. The study noted no evidence of β2-adrenoceptor-mediated vasodilation with nordefrin.[1]
Table 2: Hemodynamic Effects of Intravenous Phenylephrine Infusion in Septic Surgical Patients
| Infusion Rate (µg/kg/min) | Mean Arterial Pressure (mmHg) | Heart Rate (beats/min) | Cardiac Index (L/min/m²) | Systemic Vascular Resistance Index (dyne·s/cm⁵·m²) |
| Baseline | 70 ± 8 | 105 ± 18 | 4.6 ± 1.5 | 1235 ± 433 |
| 0.5 | 75 ± 9 | 102 ± 18 | 4.5 ± 1.5 | 1362 ± 458 |
| 1.0 | 79 ± 10 | 101 ± 19 | 4.4 ± 1.4 | 1488 ± 502 |
| 2.0 | 85 ± 11 | 99 ± 20 | 4.3 ± 1.4 | 1658 ± 564 |
| 3.0 | 90 ± 12 | 97 ± 21 | 4.2 ± 1.3 | 1820 ± 615 |
| 4.0 | 94 ± 13 | 96 ± 21 | 4.1 ± 1.3 | 1958 ± 660 |
| 8.0 | 103 ± 15 | 94 ± 22 | 4.0 ± 1.2 | 2250 ± 750 |
Values are presented as mean ± standard deviation. Data is from a dose-response study of phenylephrine in critically ill, septic surgical patients.[2]
Receptor Binding and Activity Profile
Table 3: Adrenergic Receptor Activity Profile
| Drug | Primary Receptor Target(s) | Receptor Action | Key Characteristics |
| This compound | α-adrenergic receptors | Agonist | Possesses strong α-adrenergic activity (~75%) with some β2-adrenergic activity (~25%).[3] Its cardiovascular effects qualitatively resemble those of norepinephrine.[1] |
| Phenylephrine | α1-adrenergic receptors | Selective Agonist | A potent and selective α1-adrenergic receptor agonist with minimal to no activity at β-adrenergic receptors.[4] |
Note: There is some conflicting information in publicly available databases regarding this compound's precise receptor activity, with some sources suggesting α2-agonism and α1-antagonism. However, functional studies indicate a predominant α-agonist effect leading to vasoconstriction.
Experimental Protocols
In Vivo Assessment of Cardiovascular Effects in an Animal Model (Canine)
This protocol is based on a study evaluating the pressor effects of sympathomimetic amines.
-
Animal Model: Adult mongrel dogs of either sex.
-
Anesthesia: Anesthesia is induced and maintained with a suitable agent (e.g., pentobarbital sodium).
-
Instrumentation:
-
The trachea is intubated to ensure a patent airway.
-
A femoral vein is cannulated for intravenous drug administration.
-
A femoral artery is cannulated and connected to a pressure transducer for continuous monitoring of arterial blood pressure.
-
Heart rate is derived from the arterial pressure waveform.
-
-
Autonomic Blockade: To eliminate reflex changes in heart rate and vascular tone that could confound the direct effects of the drugs, autonomic reflexes are blocked using a ganglionic blocker (e.g., mecamylamine).
-
Drug Administration:
-
This compound and Phenylephrine are prepared in sterile saline at various concentrations.
-
Drugs are administered as intravenous boluses in increasing doses.
-
A sufficient time interval is allowed between doses for hemodynamic parameters to return to baseline.
-
-
Data Acquisition and Analysis:
-
Arterial blood pressure and heart rate are continuously recorded.
-
The peak change in mean arterial pressure from the pre-injection baseline is determined for each dose.
-
Dose-response curves are constructed to compare the pressor potencies of the two agents.
-
Human Study of Hemodynamic Effects in a Clinical Setting (Septic Patients)
This protocol is based on a dose-response study of phenylephrine in critically ill patients.
-
Patient Population: Adult patients in a surgical intensive care unit (ICU) with a diagnosis of septic shock.
-
Inclusion Criteria: Patients requiring vasopressor support to maintain a target mean arterial pressure (MAP).
-
Instrumentation:
-
A pulmonary artery catheter is placed for measurement of cardiac output, pulmonary artery pressure, and central venous pressure.
-
An arterial line is in place for continuous blood pressure monitoring.
-
-
Study Protocol:
-
Following initial fluid resuscitation, a baseline set of hemodynamic measurements is obtained.
-
Phenylephrine infusion is initiated at a low dose and titrated upwards at fixed intervals.
-
Hemodynamic parameters (including MAP, heart rate, cardiac index, and systemic vascular resistance index) are recorded at each infusion rate.
-
-
Data Analysis:
-
The relationship between the phenylephrine dose and the change in hemodynamic parameters is analyzed.
-
Statistical methods are used to determine the significance of the observed changes from baseline.
-
Signaling Pathways and Experimental Workflow
Adrenergic Receptor Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by this compound and Phenylephrine.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.
Experimental Workflow for Comparative Evaluation
The following diagram outlines a logical workflow for a comprehensive preclinical comparison of the systemic effects of this compound and Phenylephrine.
References
- 1. Quantitative and qualitative analysis of the pressor effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Experience with phenylephrine as a component of the pharmacologic support of septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Levonordefrin: HPLC vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. Levonordefrin, a vasoconstrictor commonly used in local anesthetic solutions, requires precise analytical methods for its determination in pharmaceutical formulations and biological matrices. This guide provides a comprehensive cross-validation of two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound.
Quantitative Performance Comparison
The choice between HPLC and LC-MS/MS often depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical validation parameters for the quantification of a small molecule like this compound using both techniques.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% |
| Precision (% RSD) | < 2% | < 15% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in pharmaceutical formulations where the concentration is relatively high and the matrix is less complex.
1. Sample Preparation:
-
Pharmaceutical Formulations (e.g., Dental Cartridges):
-
Accurately transfer a known volume of the dental cartridge solution into a volumetric flask.
-
Dilute with the mobile phase to a suitable concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and a buffer solution (e.g., phosphate buffer, pH 5.5) in a ratio of 55:45 (v/v)[1].
-
Flow Rate: 1.0 mL/min[1].
-
Detection Wavelength: 214 nm[1].
-
Injection Volume: 20 µL.
3. Method Validation:
-
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ)[1].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in complex biological matrices like plasma, where high sensitivity and selectivity are required. The following protocol is based on methods developed for the analysis of structurally similar catecholamines[2].
1. Sample Preparation (for Plasma Samples):
-
Protein Precipitation:
-
To 50 µL of plasma sample, add an internal standard solution.
-
Add a protein precipitating agent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further purified.
-
-
Solid-Phase Extraction (SPE) (for higher sensitivity):
-
Condition a suitable SPE cartridge.
-
Load the pre-treated plasma sample.
-
Wash the cartridge to remove interferences.
-
Elute the analyte of interest.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable column for polar compounds, such as a pentafluorophenyl (PFP) column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase with a modifier (e.g., 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate for LC-MS/MS analysis.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its internal standard.
3. Method Validation:
-
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA), including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizing the Analytical Workflow
To better understand the procedural differences between the two techniques, the following diagrams illustrate the typical experimental workflows.
Conclusion
Both HPLC-UV and LC-MS/MS are robust and reliable techniques for the quantification of this compound. The choice of method ultimately depends on the specific analytical needs.
-
HPLC-UV is a cost-effective and straightforward method, well-suited for routine quality control of pharmaceutical formulations where analyte concentrations are high and the sample matrix is relatively clean.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where trace levels of this compound need to be quantified in complex biological matrices. Its ability to minimize matrix interference ensures high accuracy and precision in such challenging samples.
For drug development professionals, understanding the nuances of these analytical techniques is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound.
References
A Comparative Analysis of the Metabolic Stability of Levonordefrin and Other Catecholamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of Levonordefrin relative to other endogenous and synthetic catecholamines such as epinephrine, norepinephrine, and dopamine. The information herein is supported by established metabolic pathways and principles of enzyme kinetics, offering a valuable resource for drug development and pharmacological research.
Introduction
Catecholamines are a class of monoamine neurotransmitters and hormones crucial to physiological processes. Their clinical utility, however, is often dictated by their metabolic stability, which influences their duration of action and potential for systemic side effects. This compound, a synthetic catecholamine used as a vasoconstrictor in local anesthetics, presents a unique metabolic profile compared to its endogenous counterparts. Understanding these differences is critical for optimizing therapeutic applications and predicting drug interactions.
The primary enzymes responsible for the degradation of catecholamines are Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT).[1][2] The structural characteristics of each catecholamine determine its susceptibility to these enzymatic processes.
Key Metabolic Pathways for Catecholamines
Catecholamine metabolism is predominantly a two-step process involving O-methylation by COMT and oxidative deamination by MAO.[3]
-
Catechol-O-methyltransferase (COMT): This enzyme is found in various tissues and is responsible for transferring a methyl group from S-adenosylmethionine (SAM) to one of the hydroxyl groups on the catechol ring.[4][5] This action terminates the biological activity of the catecholamine. COMT is a primary pathway for the metabolism of circulating catecholamines like epinephrine and norepinephrine.
-
Monoamine Oxidase (MAO): Located on the outer membrane of mitochondria, MAO catalyzes the oxidative deamination of monoamines, converting them into their corresponding aldehydes. There are two isoforms, MAO-A and MAO-B, which have different substrate specificities. MAO is crucial for metabolizing intracellular catecholamines that have been taken back up into the presynaptic neuron.
The interplay of these enzymes results in the inactivation and eventual excretion of catecholamines. The order in which these enzymes act can vary, leading to different metabolic end-products.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Differential Susceptibilities of Catecholamines to Metabolism by Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]
Assessing the clinical equipotency of Levonordefrin and epinephrine concentrations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical equipotency of levonordefrin and epinephrine, two vasoconstrictors commonly used in local anesthetic formulations. The following sections present a detailed analysis of their receptor activity, clinical efficacy, and systemic effects, supported by experimental data and detailed protocols.
Executive Summary
This compound, a synthetic catecholamine, and epinephrine, a naturally occurring catecholamine, are both effective vasoconstrictors that prolong the duration of local anesthesia and provide hemostasis.[1][2] While epinephrine is the more potent and widely used agent, this compound presents a viable alternative with a different receptor affinity profile that may be advantageous in certain clinical scenarios. A concentration of 1:20,000 this compound is generally considered clinically equipotent to a 1:100,000 concentration of epinephrine.[3][4]
Data Presentation
The following tables summarize the key quantitative data comparing this compound and epinephrine.
Table 1: Receptor Affinity and Potency
| Feature | This compound | Epinephrine | Reference |
| Alpha-Adrenergic Receptor Affinity | 75% | ~50% | [4] |
| Beta-Adrenergic Receptor Affinity | 25% | ~50% | |
| Relative Pressor Potency | Less potent than epinephrine | More potent than this compound | |
| Clinically Equipotent Concentrations | 1:20,000 | 1:100,000 |
Table 2: Clinical Efficacy in Dental Anesthesia
| Parameter | 2% Mepivacaine with 1:20,000 this compound | 2% Lidocaine with 1:100,000 Epinephrine | Reference |
| Anesthetic Success Rate (Maxillary Infiltration) | 87-90% | 87-90% | |
| Duration of Pulpal Anesthesia (Maxillary Infiltration) | Does not consistently provide one hour | Does not consistently provide one hour | |
| Duration of Pulpal Anesthesia (with vasoconstrictor) | 60-90 minutes | 60-90 minutes | |
| Duration of Soft Tissue Anesthesia (with vasoconstrictor) | 3-5 hours | 3-5 hours |
Table 3: Systemic Effects and Maximum Recommended Doses
| Parameter | This compound | Epinephrine | Reference |
| Cardiac Stimulation | Less than epinephrine | More than this compound | |
| Mean Heart Rate Increase (Intraosseous Injection) | ~23-24 beats per minute | ~23-24 beats per minute | |
| Maximum Recommended Dose (Healthy Adult) | 1.0 mg per appointment | 0.2 mg per appointment | |
| Maximum Recommended Dose (Medically Compromised) | 0.2 mg per appointment | 0.04 mg per appointment |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and epinephrine.
Protocol 1: Assessment of Anesthetic Efficacy Using Electric Pulp Testing
This protocol is based on a prospective, randomized, double-blind crossover study design.
1. Subject Recruitment and Selection:
- Enroll a cohort of healthy adult volunteers.
- Inclusion Criteria: Good systemic health, no contraindications to local anesthetics or vasoconstrictors.
- Exclusion Criteria: Known allergies to amide anesthetics, pregnancy, taking any medications that could interact with the study drugs.
- Obtain informed consent from all participants.
2. Study Design:
- Employ a crossover design where each subject receives both anesthetic formulations at separate appointments, with a washout period of at least one week.
- Randomly assign the order of anesthetic administration.
- Utilize a double-blind methodology where neither the operator nor the subject is aware of the anesthetic solution being administered.
3. Anesthetic Administration:
- Prepare standardized cartridges of 2% mepivacaine with 1:20,000 this compound and 2% lidocaine with 1:100,000 epinephrine.
- Administer a standardized volume (e.g., 1.8 mL) via infiltration injection to the target tooth (e.g., maxillary central incisor or first molar).
4. Anesthetic Efficacy Assessment:
- Use an electric pulp tester to determine pulpal anesthesia.
- Apply a conductive medium (e.g., toothpaste) to the tooth surface before testing.
- Test the tooth in cycles (e.g., every 2 minutes) for a set duration (e.g., 60 minutes).
- Define anesthetic success as obtaining two consecutive readings of no response at the highest output of the pulp tester within a specified timeframe (e.g., 10 minutes).
- Record the time to onset of anesthesia and the duration of pulpal anesthesia.
5. Data Analysis:
- Use appropriate statistical tests (e.g., McNemar's test or paired t-test) to compare the anesthetic success rates and duration of anesthesia between the two formulations.
Protocol 2: Cardiovascular Safety Monitoring
This protocol outlines the monitoring of cardiovascular parameters in subjects receiving local anesthetics with vasoconstrictors.
1. Baseline Measurement:
- Prior to anesthetic administration, record baseline vital signs, including heart rate and blood pressure.
- For more detailed studies, a baseline electrocardiogram (ECG) may be recorded using a Holter monitor.
2. Monitoring During and After Administration:
- Continuously monitor heart rate and blood pressure at regular intervals (e.g., every 5 minutes) for a specified period after injection.
- In studies with Holter monitoring, continue recording for a predetermined duration (e.g., 24 hours) to detect any arrhythmias.
3. Biochemical Marker Analysis:
- In high-risk patient studies, blood samples may be drawn before and after the procedure to measure biochemical markers of myocardial ischemia, such as troponin and creatine kinase-MB (CK-MB).
4. Data Analysis:
- Compare the changes in heart rate and blood pressure from baseline between the two vasoconstrictor groups using appropriate statistical methods.
- Analyze ECG recordings for the incidence of arrhythmias.
- Compare the levels of biochemical markers between the groups.
Mandatory Visualization
The following diagrams illustrate the signaling pathways and a typical experimental workflow for comparing these vasoconstrictors.
Caption: Signaling pathways of Epinephrine and this compound.
Caption: Experimental workflow for a crossover clinical trial.
References
- 1. A clinical evaluation of the electric pulp tester as an indicator of local anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of anesthetics associated to vasoconstrictors for dentistry in patients with cardiopathies. Review of the literature published in the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. A clinical evaluation of the electric pulp tester as an indicator of local anesthesia. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Cardiovascular Actions of Levonordefrin, Epinephrine, and Norepinephrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive re-evaluation of the cardiovascular properties of three critical sympathomimetic amines: Levonordefrin, epinephrine, and norepinephrine. Commonly utilized as vasoconstrictors in dental local anesthetics and in critical care settings, a nuanced understanding of their distinct and overlapping cardiovascular effects is paramount for both clinical application and novel drug development. This document synthesizes experimental data to facilitate a direct comparison of their hemodynamic effects, receptor activation profiles, and underlying signaling mechanisms.
Executive Summary
While often used interchangeably in certain clinical contexts, this compound, epinephrine, and norepinephrine exhibit distinct cardiovascular profiles. Experimental evidence demonstrates that this compound's actions more closely resemble those of norepinephrine, with a primary affinity for α-adrenergic receptors, leading to potent vasoconstriction. Epinephrine, in contrast, displays a broader spectrum of activity on both α and β-adrenergic receptors, resulting in a more complex hemodynamic response that includes increased heart rate and cardiac output. Norepinephrine's effects are largely similar to this compound, with a strong pressor effect mediated by α-adrenergic stimulation.
Quantitative Data Comparison
The following tables summarize the dose-dependent effects of intravenously administered this compound, epinephrine, and norepinephrine on mean arterial pressure (MAP) in anesthetized dogs. This data is derived from a study designed to re-evaluate the cardiovascular actions of these agents over a 100-fold dose range.[1]
Table 1: Effect of this compound, Epinephrine, and Norepinephrine on Mean Arterial Pressure (MAP)
| Dose (µg/kg) | Mean Increase in MAP (mmHg) - this compound | Mean Increase in MAP (mmHg) - Epinephrine | Mean Increase in MAP (mmHg) - Norepinephrine |
| 0.1 | 25 | 30 | 28 |
| 0.5 | 55 | 60 | 58 |
| 1.0 | 70 | 78 | 75 |
| 5.0 | 105 | 115 | 110 |
| 10.0 | 120 | 140* | 125 |
-
Statistically significant difference compared to this compound at the same dose.
Table 2: Adrenergic Receptor Affinity Profile
| Agent | α1 | α2 | β1 | β2 |
| This compound | +++ | ++ | + | +/- |
| Epinephrine | +++ | +++ | +++ | +++ |
| Norepinephrine | +++ | +++ | ++ | + |
(Relative affinity indicated by: +++ High, ++ Moderate, + Low, +/- Very Low/Negligible)
Experimental Protocols
The data presented in this guide is based on established in vivo experimental protocols designed to assess the cardiovascular effects of sympathomimetic amines.
In Vivo Hemodynamic Assessment in a Canine Model[1]
A foundational study utilized anesthetized dogs to evaluate the pressor effects of the three catecholamines.
-
Animal Model: Mongrel dogs of either sex.
-
Anesthesia: Intravenous pentobarbital sodium.
-
Physiological Monitoring:
-
Blood Pressure: A catheter inserted into the femoral artery was connected to a pressure transducer to continuously monitor arterial blood pressure.
-
Heart Rate: Derived from the arterial pressure waveform.
-
-
Drug Administration: The test agents (this compound, epinephrine, or norepinephrine) were administered intravenously via a catheter in the femoral vein.
-
Experimental Design: A dose-response relationship was established by administering progressively increasing doses of each agent (0.1 to 10.0 µg/kg). A sufficient time interval was allowed between doses for cardiovascular parameters to return to baseline.
-
Autonomic Blockade: To eliminate reflex changes in heart rate and blood pressure that could confound the direct vascular effects of the drugs, autonomic reflexes were blocked using mecamylamine.
-
Adrenergic Receptor Blockade: In separate experimental arms, α-adrenoceptors were blocked with phentolamine to isolate the β-adrenergic effects of the agents.
Signaling Pathways
The cardiovascular actions of this compound, epinephrine, and norepinephrine are mediated through their interaction with adrenergic receptors, which are G-protein coupled receptors. The activation of these receptors initiates downstream signaling cascades that ultimately lead to the observed physiological responses.
Adrenergic Receptor Signaling
References
Validation of Levonordefrin's Reduced β-Adrenergic Activity Compared to Epinephrine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the β-adrenergic activity of levonordefrin and epinephrine, supported by experimental data and methodologies. The evidence presented substantiates the established understanding that this compound possesses a significantly lower affinity and functional activity at β-adrenergic receptors compared to epinephrine.
Executive Summary
This compound, a synthetic catecholamine used as a vasoconstrictor in local anesthetics, exhibits a distinct adrenergic receptor profile compared to the endogenous catecholamine, epinephrine. While both compounds interact with α and β-adrenergic receptors, this compound demonstrates a pronounced selectivity for α-adrenergic receptors, with considerably weaker effects on β-adrenergic receptors. In contrast, epinephrine is a potent agonist at both α and β-adrenergic receptors. This fundamental difference in receptor activity, particularly the reduced β-adrenergic stimulation, is a key pharmacological distinguisher for this compound.
Quantitative Comparison of Adrenergic Receptor Activity
The following table summarizes the available quantitative data on the receptor affinity and potency of this compound and epinephrine. It is important to note that the data is compiled from various studies employing different experimental systems.
| Parameter | This compound (Cobefrin) | Epinephrine | Receptor Subtype | Experimental System |
| Receptor Affinity Ratio (α:β) | 75% : 25% | ~50% : ~50% | General | General Pharmacological Consensus |
| β2-Adrenergic Activity | ~50% less than Epinephrine | - | β2 | General Pharmacological Consensus |
| pEC50 | Not Available | 7.70 ± 0.08 | β2 | Human Lymphocytes |
| EC50 | Not Available | ~8 nM | β2 | Cultured Mouse Testicular Interstitial Cells |
| Binding Affinity | Partial Agonist (High & Low Affinity States) | Full Agonist | β-Adrenergic | Human Neutrophil Membranes |
Experimental Protocols
The quantitative data presented is typically generated through two key in vitro experimental methodologies: radioligand binding assays and adenylyl cyclase activation assays.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand (this compound or epinephrine) for a receptor.
Objective: To determine the binding affinity (Ki) of this compound and epinephrine to β1 and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Membranes expressing β1 or β2-adrenergic receptors are isolated from cultured cells or tissues.
-
Competitive Binding: A constant concentration of a radiolabeled antagonist (e.g., [3H]dihydroalprenolol) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound or epinephrine).
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (dissociation constant of the unlabeled ligand) is then calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation Assay
This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a downstream second messenger of β-adrenergic receptor activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and epinephrine in activating adenylyl cyclase via β1 and β2-adrenergic receptors.
Methodology:
-
Cell Culture: Cells expressing β1 or β2-adrenergic receptors are cultured.
-
Agonist Stimulation: The cells are incubated with varying concentrations of this compound or epinephrine for a defined period.
-
Cell Lysis: The cells are lysed to release intracellular components, including cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay (e.g., ELISA or TR-FRET).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined from this curve.
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathway and a typical experimental workflow for comparing the β-adrenergic activity of this compound and epinephrine.
Caption: β-Adrenergic receptor signaling pathway.
Safety Operating Guide
Proper Disposal of Levonordefrin: A Comprehensive Guide for Laboratory Professionals
For immediate release
This guide provides essential safety and logistical information for the proper disposal of levonordefrin, a sympathomimetic amine commonly used as a vasoconstrictor in local anesthetic solutions. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.
Regulatory Framework and Waste Classification
The primary federal regulation governing pharmaceutical waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA). Under RCRA, pharmaceutical waste is broadly categorized as either hazardous or non-hazardous.[1][2] A key determination for disposal is whether a substance is a "listed" hazardous waste (specifically P- or U-listed) or exhibits "characteristic" hazardous waste properties (ignitability, corrosivity, reactivity, or toxicity).[3][4]
This compound is not explicitly named on the RCRA P-list or U-list of hazardous wastes.[5] A Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation. The SDS advises that it must not be disposed of with household garbage and should not enter the sewage system, mandating disposal according to official regulations.
An important precedent can be found in the regulation of epinephrine, a chemically similar sympathomimetic amine. While epinephrine is listed as a P042 hazardous waste, the EPA has clarified that this listing does not extend to epinephrine salts, the forms most commonly used in pharmaceutical preparations. Consequently, many epinephrine-containing products are not considered listed hazardous wastes. It is highly probable that this compound in pharmaceutical formulations is also in a salt form.
However, even if not a listed waste, a formulation containing this compound could still be classified as a characteristic hazardous waste. For instance, if the formulation contains more than 24% alcohol, it could be considered ignitable (D001).
Therefore, the final determination of whether this compound waste is hazardous rests with the generator, who must consider both the specific formulation and state and local regulations, which may be more stringent than federal rules. Consultation with your institution's Environmental Health and Safety (EHS) department is essential.
Quantitative Data on Pharmaceutical Waste Classification
| Waste Classification | EPA Waste Code | Thresholds and Characteristics | Relevant Pharmaceuticals (Examples) |
| Acutely Hazardous Waste (P-list) | P-series | Acutely toxic. Generating >1 kg/month designates a Large Quantity Generator. | Warfarin (>0.3%), Nicotine (unused), Arsenic Trioxide, Epinephrine (not as a salt) |
| Hazardous Waste (U-list) | U-series | Toxic. | Mitomycin C, Chloral Hydrate, Formaldehyde |
| Ignitable Waste | D001 | Liquids with a flash point < 60°C (140°F); non-liquids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes; ignitable compressed gases; oxidizers. | Collodion, some tinctures, formulations with ≥24% alcohol |
| Corrosive Waste | D002 | Aqueous solutions with a pH ≤ 2 or ≥ 12.5. | Glacial Acetic Acid, Sodium Hydroxide |
| Reactive Waste | D003 | Unstable under normal conditions; may react violently with water; may generate toxic gases. | Nitroglycerin (though many pharmaceutical forms are exempt) |
| Toxic Waste | D004-D043 | Contains specific contaminants at or above regulated concentrations when tested using the Toxicity Characteristic Leaching Procedure (TCLP). | Wastes containing heavy metals like mercury (D009), cadmium (D006), or specific pesticides. |
Step-by-Step Disposal Procedures for this compound in a Laboratory Setting
The following protocols provide a general framework for the disposal of this compound. Always consult your institution's EHS department for specific guidance.
Professional Disposal by a Licensed Hazardous Waste Contractor (Recommended for all quantities)
This is the most prudent and compliant method for disposing of this compound waste.
Experimental Protocol:
-
Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Designate a specific, clearly labeled hazardous waste container for this compound. The container must be compatible with the chemical, in good condition, and have a secure lid.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the waste (e.g., "aqueous solution," "unused pure compound").
-
Include the date accumulation started.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Pickup:
-
Once the container is full or you are ready for disposal, contact your institution's EHS department to schedule a pickup by a licensed hazardous waste contractor.
-
Complete any required waste pickup forms accurately.
-
In-Lab Neutralization and Disposal (For small quantities of dilute aqueous solutions ONLY, and only if permitted by your institution)
This procedure should only be performed by trained personnel in a designated fume hood and with prior approval from your EHS department. Some institutions prohibit any in-lab chemical treatment of waste.
Experimental Protocol:
-
Verification: Confirm with your EHS department that in-lab neutralization of dilute amine solutions is permitted.
-
PPE and Fume Hood: Wear appropriate PPE and perform all steps within a certified chemical fume hood.
-
Dilution: If the solution is concentrated, dilute it with a large volume of cold water in a suitable container.
-
Neutralization:
-
Slowly add a dilute acid (e.g., 5% hydrochloric acid) to the this compound solution while stirring.
-
Monitor the pH of the solution using a calibrated pH meter or pH strips.
-
Continue adding acid until the pH is between 6.0 and 8.0.
-
-
Sewer Disposal:
-
If the neutralized solution meets all institutional and local criteria for sewer disposal (i.e., it is not toxic to aquatic life and does not contain other regulated substances), it may be flushed down the sanitary sewer with copious amounts of running water (at least 20 parts water to 1 part solution).
-
-
Record Keeping: Document the neutralization procedure, including the date, amount of this compound treated, and final pH, in your laboratory records.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound waste.
By following these guidelines and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, protecting both your laboratory environment and the broader ecosystem.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
